molecular formula C5H11ClO2 B2602481 PEG2-Cl CAS No. 78925-46-9

PEG2-Cl

Numéro de catalogue: B2602481
Numéro CAS: 78925-46-9
Poids moléculaire: 138.59
Clé InChI: RTYZTARCKASTTM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PEG2-Cl is a useful research compound. Its molecular formula is C5H11ClO2 and its molecular weight is 138.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

3-(2-chloroethoxy)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO2/c6-2-5-8-4-1-3-7/h7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYZTARCKASTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)COCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to PEG2-Cl: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PEG2-Cl, in its most fundamental form, refers to 2-(2-chloroethoxy)ethanol . This bifunctional molecule is a cornerstone in various fields of chemical synthesis, particularly for researchers, scientists, and professionals in drug development. Its structure, comprising a diethylene glycol (PEG2) backbone with a terminal chloro group and a hydroxyl group, makes it a versatile building block for introducing hydrophilic spacers and for conjugation chemistries. This guide provides a comprehensive overview of the core structure of this compound, its synthesis, reactivity, and significant applications, with a focus on its role in the pharmaceutical industry.

Core Structure and Physicochemical Properties

2-(2-Chloroethoxy)ethanol is also known by several synonyms, including diethylene glycol monochlorohydrin and 2-chloroethyl 2-hydroxyethyl ether.[1][2] Its linear structure contains a reactive primary alkyl chloride and a primary alcohol, enabling sequential or selective functionalization.

Table 1: Physicochemical Properties of 2-(2-Chloroethoxy)ethanol
PropertyValueReference
Molecular Formula C4H9ClO2[1][3]
Molecular Weight 124.57 g/mol [3][4]
CAS Number 628-89-7[3][4]
Appearance Colorless to light yellow liquid[3]
Boiling Point 79-81 °C at 5 mmHg[1][3][4][5]
Density 1.18 g/mL at 25 °C[1][3][4][5]
Refractive Index (n20/D) 1.452[4][5]
Flash Point 90 °C (194 °F)[3][4]
Solubility Soluble in water[3]

Synthesis of 2-(2-Chloroethoxy)ethanol

The industrial synthesis of 2-(2-chloroethoxy)ethanol typically involves the selective chlorination of diethylene glycol. Several methods have been developed to achieve this transformation with high yield and purity.

Common Synthetic Routes:
  • Reaction with Thionyl Chloride: A prevalent method involves the reaction of diethylene glycol with thionyl chloride (SOCl₂). To favor monosubstitution, the hydroxyl groups of diethylene glycol can be temporarily protected, for example, by reacting with boric acid to form a borate ester intermediate. This intermediate is then treated with thionyl chloride, followed by hydrolysis to yield the desired product.[6] This method offers mild reaction conditions and good yields.[6][7]

  • Reaction with Hydrogen Chloride: Another approach is the direct reaction of diethylene glycol with hydrogen chloride (HCl).[8] This method may require careful control of reaction conditions to minimize the formation of the dichloro-substituted byproduct.

Below is a generalized workflow for the synthesis of 2-(2-chloroethoxy)ethanol from diethylene glycol.

G Synthesis Workflow for 2-(2-chloroethoxy)ethanol A Diethylene Glycol (HO-CH2CH2-O-CH2CH2-OH) C Reaction under Controlled Conditions A->C B Chlorinating Agent (e.g., SOCl2 or HCl) B->C D Crude Product Mixture C->D E Purification (e.g., Distillation) D->E F 2-(2-chloroethoxy)ethanol (Cl-CH2CH2-O-CH2CH2-OH) E->F

A generalized workflow for the synthesis of this compound.

Reactivity and Chemical Behavior

The bifunctional nature of 2-(2-chloroethoxy)ethanol dictates its reactivity. The terminal chloro group is a good leaving group, making it susceptible to nucleophilic substitution reactions. The hydroxyl group can undergo typical alcohol reactions such as esterification, etherification, or oxidation. This dual reactivity allows it to be used as a versatile linker and intermediate in multi-step syntheses.[1][9]

G Reactivity of 2-(2-chloroethoxy)ethanol cluster_0 Reactions at the Chloro Group cluster_1 Reactions at the Hydroxyl Group A 2-(2-chloroethoxy)ethanol B Nucleophilic Substitution (e.g., with R-NH2, NaN3) A->B + Nucleophile C Amine or Azide Adduct B->C D 2-(2-chloroethoxy)ethanol E Esterification / Etherification (e.g., with Acyl Chloride, Alkyl Halide) D->E + Electrophile F Ester or Ether Product E->F

Key reaction pathways for this compound.

Applications in Research and Drug Development

2-(2-Chloroethoxy)ethanol is a crucial intermediate in the synthesis of numerous organic compounds, from fine chemicals to Active Pharmaceutical Ingredients (APIs).[1][3] Its ability to introduce a short, hydrophilic polyethylene glycol spacer is highly valuable in modifying the properties of molecules, such as increasing solubility and bioavailability.

Key Applications:
  • Pharmaceutical Synthesis: It is a key building block in the synthesis of several drugs.[3] A notable example is the antipsychotic medication Quetiapine, where this molecule is incorporated into its core structure.[1][3][4][5]

  • Functionalized Polymers: It is used in the preparation of functionalized polymers for biomedical applications, where the PEG unit can impart biocompatibility and water solubility.[1]

  • Chemical Intermediate: It serves as a precursor for other important reagents, such as 2-(2-azidoethoxy)ethanol, which is used in "click chemistry" applications.[1][4][5]

Table 2: Examples of Molecules Synthesized from 2-(2-chloroethoxy)ethanol
Synthesized CompoundApplication/FieldReference
QuetiapineAntipsychotic Drug[1][3][4][5]
2-(2-Azidoethoxy)ethanolIntermediate for Click Chemistry[1][4][5]
o-Nitrophenylbromoacetaldehyde bis-2-(2-chloroethoxy)-ethyl acetalChemical Intermediate[1][4][5]
Functionalized PolymersBiomedical Materials[1]

Experimental Protocol: Generalized Nucleophilic Substitution

The following is a generalized protocol for a nucleophilic substitution reaction at the chloro-terminus of 2-(2-chloroethoxy)ethanol, a common transformation in its application as a synthetic building block.

Objective: To replace the terminal chlorine with a nucleophile (e.g., an amine or azide).

Materials:

  • 2-(2-chloroethoxy)ethanol

  • Nucleophile (e.g., sodium azide or a primary/secondary amine)

  • Aprotic polar solvent (e.g., acetonitrile or DMF)

  • Base (if required, e.g., K₂CO₃ for amine nucleophiles)

  • Standard laboratory glassware and workup reagents

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-(2-chloroethoxy)ethanol in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: Add the nucleophile (typically 1.1 to 1.5 molar equivalents). If a base is required, it is added at this stage.

  • Reaction Conditions: Stir the mixture at a suitable temperature (ranging from room temperature to elevated temperatures, e.g., 50-80 °C) and monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The crude product is typically isolated by quenching the reaction (e.g., with water), followed by extraction with an organic solvent.

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The final product is then purified, often by vacuum distillation or column chromatography, to yield the desired functionalized PEG2 derivative.

This protocol is a general guideline and specific conditions will vary depending on the nucleophile and scale of the reaction.

Conclusion

2-(2-Chloroethoxy)ethanol, the core structure of this compound, is a highly valuable and versatile molecule in chemical synthesis. Its bifunctional nature, combining a reactive chloride with a modifiable hydroxyl group, makes it an essential building block for researchers in academia and industry. Its significant role as an intermediate in the production of pharmaceuticals, such as Quetiapine, underscores its importance in drug development. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in creating complex and functional molecules.

References

An In-depth Technical Guide to the Synthesis and Purification of 2-(2-Chloroethoxy)ethanol (PEG2-Cl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2-(2-chloroethoxy)ethanol, a key bifunctional molecule often referred to as PEG2-Cl. This compound is a valuable building block in pharmaceutical sciences and organic synthesis, serving as a linker in drug-conjugate chemistry and a precursor for more complex molecules. This document details established synthetic routes, purification protocols, and relevant analytical data to support laboratory and process development endeavors.

Synthetic Pathways

The synthesis of 2-(2-chloroethoxy)ethanol can be achieved through several strategic approaches. The most common methods involve the selective chlorination of diethylene glycol or the controlled ethoxylation of 2-chloroethanol. Each pathway offers distinct advantages concerning starting material availability, reaction conditions, and scalability.

Chlorination of Diethylene Glycol with Thionyl Chloride

A prevalent and effective method for the synthesis of 2-(2-chloroethoxy)ethanol is the direct chlorination of diethylene glycol using thionyl chloride (SOCl₂). This reaction proceeds via the conversion of one of the primary hydroxyl groups into a chloro group. To enhance selectivity and minimize the formation of the dichloro-species, 1,2-bis(2-chloroethoxy)ethane, a controlled stoichiometry and milder reaction conditions are often employed.

A refined version of this approach involves the use of a borate ester intermediate to protect one hydroxyl group, thereby ensuring monochlorination.

Reaction Scheme:

DEG Diethylene Glycol reagents DEG->reagents SOCl2 Thionyl Chloride (SOCl2) SOCl2->reagents PEG2Cl 2-(2-Chloroethoxy)ethanol HCl HCl SO2 SO2 reagents->PEG2Cl reagents->HCl reagents->SO2

Caption: Reaction of Diethylene Glycol with Thionyl Chloride.

Reaction of Diethylene Glycol with Hydrogen Chloride

An alternative chlorination strategy involves the reaction of diethylene glycol with hydrogen chloride (HCl).[1] This method can be performed with either concentrated hydrochloric acid or by bubbling hydrogen chloride gas through the diethylene glycol. The reaction equilibrium can be driven towards the product by removing the water formed during the reaction.

Ethoxylation of 2-Chloroethanol with Ethylene Oxide

This synthetic route builds the molecule from the chloro-end by reacting 2-chloroethanol with one equivalent of ethylene oxide.[2] This reaction is typically catalyzed by a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·Et₂O), which activates the ethylene oxide ring for nucleophilic attack by the hydroxyl group of 2-chloroethanol. Careful control of the stoichiometry of ethylene oxide is crucial to prevent further ethoxylation and the formation of longer PEG-chain impurities.[2]

Reaction Scheme:

Chloroethanol 2-Chloroethanol reagents Chloroethanol->reagents EthyleneOxide Ethylene Oxide EthyleneOxide->reagents Catalyst BF3·Et2O (catalyst) Catalyst->reagents PEG2Cl 2-(2-Chloroethoxy)ethanol reagents->PEG2Cl

Caption: Synthesis via Ethoxylation of 2-Chloroethanol.

Experimental Protocols

The following protocols are detailed representations of the synthetic methods described above.

Protocol: Synthesis via Chlorination of Diethylene Glycol with Thionyl Chloride (Borate Ester Method)

This protocol is adapted from a patented procedure that reports high yield and purity.[3][4]

  • Formation of the Borate Ester Intermediate:

    • In a reaction vessel equipped with a stirrer, reflux condenser, and a Dean-Stark trap, combine diethylene glycol and boric acid in a suitable solvent such as toluene.

    • Heat the mixture to reflux to azeotropically remove water, driving the formation of the intermediate borate ester.

  • Chlorination:

    • Cool the reaction mixture to 15-30°C.[3]

    • Slowly add thionyl chloride (1.1-1.2 molar equivalents relative to diethylene glycol) to the solution while maintaining the temperature.[3]

    • Stir the reaction mixture until the conversion is complete, as monitored by a suitable analytical technique (e.g., GC, TLC).

  • Hydrolysis and Work-up:

    • Carefully add water to the reaction mixture to hydrolyze the borate ester and quench any remaining thionyl chloride.[3]

    • Separate the organic layer and wash it with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Remove the solvent under reduced pressure to yield the crude product.

Protocol: Synthesis via Ethoxylation of 2-Chloroethanol

This protocol is based on a patented method for the preparation of chlorinated polyethylene glycol ethers.[2]

  • Reaction Setup:

    • Charge a three-necked flask equipped with a stirrer, a gas inlet, and a condenser with 2-chloroethanol (in molar excess, e.g., 7-9 equivalents) and a catalytic amount of boron trifluoride diethyl etherate.[5]

    • Heat the mixture to 40-50°C.[5]

  • Ethylene Oxide Addition:

    • Slowly bubble ethylene oxide (1 equivalent) into the reaction mixture over 1.5-2 hours, ensuring the temperature is maintained between 40-50°C. A water bath can be used for cooling if necessary.[5]

    • After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure complete reaction.[5]

  • Work-up:

    • Remove the excess 2-chloroethanol by distillation under reduced pressure.[5]

    • The remaining crude product is then ready for purification.

Purification

The purification of 2-(2-chloroethoxy)ethanol is critical to remove starting materials, byproducts such as the dichloro-species, and any residual solvent. A combination of extraction and vacuum distillation is typically employed.

Extraction

For syntheses originating from diethylene glycol, an initial extraction step can be beneficial.[1]

  • After the reaction, quench the mixture and neutralize if necessary.

  • Extract the aqueous layer with a suitable organic solvent such as chloroform, benzene, or toluene.[1]

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic phase over an anhydrous salt.

  • Concentrate the solution under reduced pressure to obtain the crude product for distillation.

Vacuum Distillation

Vacuum distillation is the most effective method for obtaining high-purity 2-(2-chloroethoxy)ethanol.[4]

Purification Workflow:

Crude Crude Product Extraction Extraction (e.g., with Chloroform) Crude->Extraction Distillation Vacuum Distillation Extraction->Distillation Pure Pure 2-(2-Chloroethoxy)ethanol Distillation->Pure

Caption: General Purification Workflow for this compound.

  • Set up a distillation apparatus for vacuum distillation.

  • Charge the distillation flask with the crude 2-(2-chloroethoxy)ethanol.

  • Gradually reduce the pressure and begin heating the flask.

  • Collect the fraction boiling at approximately 79-81°C at 5 mmHg.[4]

Data Presentation

The following tables summarize the quantitative data associated with the synthesis and properties of 2-(2-chloroethoxy)ethanol.

Table 1: Reaction Conditions and Yields for the Synthesis of 2-(2-Chloroethoxy)ethanol and Analogs.

Synthesis MethodKey ReagentsMolar RatiosTemperature (°C)Time (h)Reported YieldPurityReference
Chlorination (Borate Ester)Diethylene glycol, Thionyl chlorideSOCl₂:DEG = 1.1-1.2:115-30-95%99%[3][4]
Ethoxylation2-Chloroethanol, Ethylene oxide2-Chloroethanol:EO = 7-9:140-501.5-2.572.5-73.3% (for PEG3-Cl)97.6-97.8%[2][5]
Chlorination of Triethylene GlycolTriethylene glycol, Thionyl chlorideSOCl₂:TEG = 2.2:1805-691% (for dichloro-derivative)-[6]

Table 2: Physicochemical and Spectroscopic Data for 2-(2-Chloroethoxy)ethanol.

PropertyValueReference
Molecular Formula C₄H₉ClO₂[4]
Molecular Weight 124.57 g/mol [4]
Boiling Point 79-81°C @ 5 mmHg[4]
Density ~1.18 g/mL @ 25°C[4]
¹H NMR (CDCl₃) δ (ppm): 3.88 (t), 3.77 (t), 3.75 (t), 3.67 (t), 3.62 (t)[7]
Mass Spectrum (EI) Key m/z fragments: 43, 45, 63, 87, 124 (M⁺)[8]

Analytical Characterization

The purity and identity of the synthesized 2-(2-chloroethoxy)ethanol should be confirmed using standard analytical techniques.

  • Gas Chromatography (GC): GC is a powerful tool for assessing the purity of the final product and for monitoring the progress of the reaction. A polar capillary column, such as a DB-WAX, is suitable for separating 2-(2-chloroethoxy)ethanol from related impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule. The ¹H NMR spectrum in CDCl₃ typically shows characteristic triplets for the methylene groups.[7]

  • Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound, further confirming its identity.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For trace analysis, particularly in pharmaceutical applications, LC-MS methods have been developed for the sensitive detection and quantification of 2-(2-chloroethoxy)ethanol.[9]

This guide provides a solid foundation for the synthesis and purification of 2-(2-chloroethoxy)ethanol. As with any chemical process, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood. The specific conditions may require optimization based on the scale of the reaction and the desired purity of the final product.

References

An In-depth Technical Guide to the Bioconjugation Mechanism of 2,4-bis(O-methoxypolyethylene glycol)-6-chloro-s-triazine (PEG2-Cl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 2,4-bis(O-methoxypolyethylene glycol)-6-chloro-s-triazine, a branched polyethylene glycol (PEG) derivative, in bioconjugation. This reagent is a member of the first generation of PEGylating agents, utilizing the reactivity of a chlorotriazine core to form stable covalent bonds with proteins and other biomolecules.

Core Mechanism of Action: Nucleophilic Substitution on a Triazine Ring

The fundamental mechanism of bioconjugation with 2,4-bis(O-methoxypolyethylene glycol)-6-chloro-s-triazine involves a nucleophilic aromatic substitution reaction. The electron-deficient 1,3,5-triazine ring is susceptible to attack by nucleophiles present on the surface of biomolecules. The chlorine atom on the triazine ring acts as a leaving group, facilitating the formation of a stable covalent bond between the PEG reagent and the target molecule.

The reactivity of the triazine ring is sequential. The first chlorine atom on cyanuric chloride is highly reactive and is substituted with two mPEG chains to synthesize the PEGylating reagent. The remaining chlorine atom is then available for reaction with the target protein. This step-wise reaction allows for controlled synthesis of the activated PEG reagent.[1] The reactivity of the s-triazine ring decreases as more nucleophiles are substituted onto it due to an increase in the π-orbital electron density, which makes further nucleophilic substitution reactions less favorable under the same conditions.[1]

Primary Targets for Conjugation:

The most common nucleophilic functional groups on proteins that react with 2,4-bis(O-methoxypolyethylene glycol)-6-chloro-s-triazine are the primary amines of lysine residues and the N-terminal α-amino group. The high selectivity for amines is a key feature of this conjugation chemistry.[2] Under specific reaction conditions, other nucleophilic residues such as the sulfhydryl group of cysteine and the hydroxyl group of tyrosine can also react, although generally to a lesser extent.

The general reaction scheme is depicted below:

G PEG2Cl 2,4-bis(mPEG)-6-chloro-s-triazine (PEG2-Cl) Conjugate PEGylated Protein (Stable Conjugate) PEG2Cl->Conjugate Nucleophilic Attack Protein Protein-NH2 (e.g., Lysine) Protein->Conjugate HCl HCl

Figure 1: General reaction scheme for protein PEGylation with 2,4-bis(mPEG)-6-chloro-s-triazine.

Quantitative Data on Reaction Parameters

While specific kinetic data for 2,4-bis(O-methoxypolyethylene glycol)-6-chloro-s-triazine is not extensively available in the public domain, the general principles of chlorotriazine chemistry provide insights into the reaction parameters.

pH Dependence:

The rate of the PEGylation reaction is highly dependent on the pH of the reaction buffer. The nucleophilicity of the target amino groups on the protein is a critical factor. A higher pH increases the deprotonation of lysine's ε-amino group (pKa ~10.5), making it a stronger nucleophile. However, at very high pH, the hydrolysis of the chlorotriazine ring can become a competing reaction, reducing the overall efficiency of the conjugation. Therefore, the optimal pH for the reaction is typically in the slightly alkaline range, between 8.0 and 9.5.

Table 1: General Effect of pH on Reactivity of Amino Groups with Chlorotriazine

pH RangeReactivity of Amino GroupsPotential Side Reactions
< 7.0Low (amino groups are protonated)Minimal
7.0 - 8.0ModerateIncreased hydrolysis of the PEG reagent
8.0 - 9.5High (optimal for lysine conjugation)Increased hydrolysis of the PEG reagent
> 9.5High, but conjugation efficiency may decreaseSignificant hydrolysis of the PEG reagent

Molar Ratio of Reactants:

The molar ratio of the PEGylating reagent to the protein is a key parameter to control the degree of PEGylation. A higher molar excess of the PEG reagent will generally lead to a higher degree of modification, with multiple PEG chains attached to a single protein molecule. For achieving mono-PEGylation, a lower molar ratio is typically employed, and the reaction is carefully monitored.

Temperature and Reaction Time:

The PEGylation reaction is also influenced by temperature and reaction time. Higher temperatures generally increase the reaction rate, but can also lead to protein denaturation and increased side reactions. Typical reaction temperatures range from 4°C to room temperature (20-25°C). The reaction time can vary from a few hours to overnight, depending on the reactivity of the protein and the desired degree of PEGylation.

Experimental Protocol: PEGylation of a Model Protein

This section provides a generalized, step-by-step protocol for the bioconjugation of a model protein with 2,4-bis(O-methoxypolyethylene glycol)-6-chloro-s-triazine.

Materials:

  • Protein of interest (e.g., Lysozyme, BSA)

  • 2,4-bis(O-methoxypolyethylene glycol)-6-chloro-s-triazine (activated PEG2)

  • Reaction Buffer: 50 mM Sodium Borate buffer, pH 8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification columns: Ion-exchange chromatography (IEX) or Size-exclusion chromatography (SEC) columns

  • Dialysis tubing or centrifugal filter units

  • SDS-PAGE analysis reagents and equipment

  • Protein concentration assay kit (e.g., BCA or Bradford)

Experimental Workflow:

G A 1. Protein Preparation - Dissolve protein in reaction buffer - Determine protein concentration B 2. PEGylation Reaction - Add activated PEG2 to protein solution - Incubate at controlled temperature with gentle mixing A->B C 3. Quenching the Reaction - Add quenching solution to consume excess activated PEG2 B->C D 4. Purification of the Conjugate - Remove unreacted PEG and quenching agent (e.g., dialysis) - Separate PEGylated protein from unmodified protein (IEX or SEC) C->D E 5. Characterization - SDS-PAGE to visualize PEGylation - Protein concentration determination - Activity assay (if applicable) D->E

Figure 2: General experimental workflow for protein PEGylation.

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer (50 mM Sodium Borate, pH 8.5) to a final concentration of 1-10 mg/mL.

    • Ensure the buffer does not contain any primary amines (e.g., Tris) that could compete with the protein for the PEG reagent.

    • Determine the precise protein concentration using a suitable protein assay.

  • PEGylation Reaction:

    • Dissolve the 2,4-bis(O-methoxypolyethylene glycol)-6-chloro-s-triazine in the reaction buffer immediately before use.

    • Add the activated PEG2 solution to the protein solution at a desired molar ratio (e.g., 5:1, 10:1, or 20:1 PEG:protein).

    • Incubate the reaction mixture at 4°C or room temperature for 1-4 hours with gentle stirring or end-over-end mixing. The optimal time should be determined empirically.

  • Quenching the Reaction:

    • To stop the reaction, add the quenching solution (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. The primary amine in Tris will react with any remaining activated PEG2.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the unreacted PEG reagent and quenching agent by dialysis against a suitable buffer (e.g., PBS) or by using centrifugal filter units.

    • Separate the PEGylated protein from the unmodified protein using either ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC).[1][3]

      • IEX: The addition of PEG chains can alter the overall charge of the protein, allowing for separation on an IEX column.

      • SEC: The increase in hydrodynamic radius upon PEGylation allows for separation based on size.

  • Characterization of the Conjugate:

    • Analyze the purified fractions by SDS-PAGE. PEGylated proteins will show a significant increase in apparent molecular weight.

    • Determine the concentration of the purified PEGylated protein.

    • If applicable, perform a biological activity assay to assess the impact of PEGylation on the protein's function.

Stability of the Bioconjugate

The covalent bond formed between the triazine ring and the protein's amino group is generally stable under physiological conditions. The stability of triazine nucleosides has been shown to be dependent on the electron density of the triazine ring, the solvent, and the pH.[4] Electron-deficient triazine rings and higher pH aqueous solutions tend to result in more stable nucleosides.[4]

Impact on Cellular Signaling Pathways

The effect of PEGylation on cellular signaling is complex and primarily indirect. Rather than the PEG moiety itself activating a specific pathway, the conjugation alters the physicochemical and biological properties of the protein, which in turn can modulate its interaction with cellular components.

Mechanisms of Influence:

  • Steric Hindrance: The bulky PEG chains can mask epitopes on the protein surface, reducing its immunogenicity and recognition by proteases. This steric shielding can also hinder the protein's interaction with its receptor or other binding partners, potentially reducing its biological activity.

  • Pharmacokinetics: PEGylation significantly increases the hydrodynamic radius of the protein, which prolongs its circulation half-life by reducing renal clearance.[5] This extended presence in the bloodstream can lead to a more sustained engagement with target cells and signaling pathways.

  • Cellular Uptake: The charge and size of the protein are critical factors for cellular uptake. PEGylation can alter these properties, thereby influencing the mechanism and efficiency of internalization.[6] For example, PEGylation can sometimes reduce the penetration of proteins into spheroids.[6]

The specific impact on a signaling pathway is highly dependent on the protein being modified and the site of PEG attachment. For instance, chloro-s-triazine herbicides have been shown to affect aromatase activity in various human cell lines, but it is important to note that these are small molecules and their effects may not be directly comparable to large PEGylated proteins.[7]

G cluster_protein PEGylated Protein cluster_cell Cellular Interactions cluster_effects Downstream Effects P Protein PEG PEG2 Receptor Receptor P->Receptor Steric Hindrance Protease Protease P->Protease Steric Hindrance Antibody Antibody P->Antibody Steric Hindrance PK Improved Pharmacokinetics P->PK Immunity Reduced Immunogenicity P->Immunity Signaling Altered Signaling Receptor->Signaling

Figure 3: Conceptual diagram of how PEGylation can influence cellular signaling pathways.

Conclusion

2,4-bis(O-methoxypolyethylene glycol)-6-chloro-s-triazine is a valuable tool for the bioconjugation of proteins, offering a straightforward method for attaching a branched PEG moiety primarily to amine groups. While it represents an earlier generation of PEGylation chemistry, a thorough understanding of its mechanism of action and the influence of reaction parameters is crucial for its effective application in research and drug development. The resulting PEGylated proteins often exhibit improved pharmacokinetic profiles and reduced immunogenicity, although the impact on biological activity must be carefully assessed for each specific conjugate. Further detailed kinetic and stability studies on this specific reagent would be beneficial for its continued and optimized use in the field of bioconjugation.

References

The Role of Chlorine in the Reactivity of Electrophilic Prostaglandin E2 Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of electrophilicity in the reactivity of Prostaglandin E2 (PGE2) analogs, with a specific focus on the hypothetical introduction of a chlorine atom (PGE2-Cl). While "PGE2-Cl" is not a standard nomenclature found in current scientific literature, this document explores its potential chemical properties and biological implications based on established principles of prostaglandin chemistry and the reactivity of electrophilic lipids. We will delve into the synthesis of halogenated prostaglandin intermediates, the mechanism of action of cyclopentenone prostaglandins (cyPGs), and the anticipated impact of a chlorine substituent on the electrophilic character and subsequent biological activity of a PGE2-like molecule. This guide aims to provide a foundational understanding for researchers interested in the design and development of novel prostaglandin-based therapeutics.

Introduction: Prostaglandin E2 and the Concept of Electrophilic Reactivity

Prostaglandin E2 (PGE2) is a principal prostanoid, a class of lipid mediators derived from arachidonic acid through the cyclooxygenase (COX) pathway.[1] It plays a crucial role in a myriad of physiological and pathological processes, including inflammation, pain, fever, and cancer.[2][3] PGE2 exerts its effects primarily through binding to four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4, which trigger diverse intracellular signaling cascades.[4]

A distinct class of prostaglandins, known as cyclopentenone prostaglandins (cyPGs), possesses an α,β-unsaturated ketone in the cyclopentane ring. This structural feature confers electrophilic reactivity, allowing them to form covalent adducts with cellular nucleophiles, most notably the thiol groups of cysteine residues in proteins.[5] This mode of action is distinct from the receptor-mediated signaling of PGE2 and is central to the anti-inflammatory and anti-proliferative effects of cyPGs.

This guide will explore the hypothetical molecule "PGE2-Cl," a chlorinated analog of PGE2. The introduction of a chlorine atom, a highly electronegative element, is expected to significantly modulate the electrophilic character of the prostaglandin scaffold, thereby altering its reactivity and potential biological targets.

The Role of the Chlorine Atom in PEG2-Cl Reactivity: A Mechanistic Perspective

The reactivity of a hypothetical PGE2-Cl would be fundamentally dictated by the position of the chlorine atom on the prostaglandin scaffold. Based on known prostaglandin chemistry and the principles of electrophilicity, a chlorine substituent could influence reactivity through several mechanisms:

  • Inductive Effect: A chlorine atom, being highly electronegative, would withdraw electron density from the surrounding carbon framework. If positioned appropriately, this inductive effect could enhance the partial positive charge on the electrophilic carbon of the cyclopentenone ring, making it more susceptible to nucleophilic attack.

  • Leaving Group Potential: In certain positions, the chloride ion could act as a leaving group in a nucleophilic substitution reaction, leading to the formation of a covalent bond between the prostaglandin and a biological macromolecule.

  • Steric Hindrance: The size of the chlorine atom could introduce steric hindrance, potentially influencing the accessibility of the electrophilic center to nucleophiles.

The most probable site of enhanced electrophilic reactivity in a PGE2-like molecule would be the α,β-unsaturated ketone system within the cyclopentenone ring. The addition of a chlorine atom could further activate this system for Michael addition reactions with biological nucleophiles such as glutathione (GSH) and cysteine residues in proteins.

Synthesis of Halogenated Prostaglandin Analogs

While a direct synthesis for a molecule termed "PGE2-Cl" is not documented, the synthesis of prostaglandins often involves halogenated intermediates. The landmark total synthesis of prostaglandins by E.J. Corey, for instance, utilizes chloro- and iodo-derivatives to control stereochemistry and introduce functionality.

Key Halogenation Strategies in Prostaglandin Synthesis

One of the pivotal steps in Corey's synthesis is the iodolactonization of a bicyclic intermediate.[6] This reaction proceeds via the electrophilic addition of iodine to a double bond, followed by intramolecular capture by a carboxylate group to form a γ-lactone. While this utilizes iodine, similar principles of electrophilic halogenation could be applied to introduce chlorine.

Another relevant step in some synthetic routes involves the use of chlorinated starting materials for Diels-Alder reactions to construct the bicyclo[2.2.1]heptane core of the prostaglandin precursor.[7]

Hypothetical Synthesis of a PGE2-Cl Analog

A plausible synthetic route to a chlorinated PGE2 analog could involve the following conceptual steps:

  • Corey Lactone Formation: Synthesis of the Corey lactone, a key intermediate in many prostaglandin syntheses.

  • Introduction of Chlorine: A targeted chlorination step could be envisioned, potentially via an electrophilic chlorinating agent, to introduce a chlorine atom at a desired position on the cyclopentane ring. The regioselectivity of this step would be critical.

  • Elaboration of Side Chains: Subsequent standard procedures for the elaboration of the α- and ω-side chains of the prostaglandin would be employed.

  • Final Functional Group Manipulations: Conversion of the lactone to the desired ketone and alcohol functionalities of the final PGE2-Cl analog.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of a novel compound like PGE2-Cl would need to be developed. However, we can outline the methodologies for key experiments based on the study of other electrophilic lipids.

General Procedure for Michael Addition Reactivity Assay

This protocol assesses the reactivity of an electrophilic prostaglandin with a model nucleophile, such as glutathione (GSH).

  • Reagents:

    • Electrophilic prostaglandin (e.g., PGE2-Cl) solution in a suitable solvent (e.g., ethanol, DMSO).

    • Glutathione (GSH) solution in phosphate-buffered saline (PBS), pH 7.4.

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution.

  • Procedure:

    • Incubate the electrophilic prostaglandin with GSH at a defined concentration and temperature.

    • At various time points, take aliquots of the reaction mixture.

    • Quench the reaction and measure the concentration of remaining free GSH using DTNB. The reaction of DTNB with free thiols produces a colored product that can be quantified spectrophotometrically at 412 nm.

    • The rate of GSH depletion is indicative of the electrophilic reactivity of the prostaglandin.

Mass Spectrometry-based Adduct Identification

This protocol is for the identification of covalent adducts between the electrophilic prostaglandin and a target protein.

  • Incubation: Incubate the target protein with the electrophilic prostaglandin under physiological conditions.

  • Digestion: After incubation, denature the protein and digest it into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS data against the protein sequence to identify peptides that have been modified by the addition of the prostaglandin. The mass shift of the modified peptide will correspond to the molecular weight of the adducted prostaglandin.[8]

Signaling Pathways and Logical Relationships

The biological activity of a hypothetical PGE2-Cl would likely involve a dual mechanism: classical receptor-mediated signaling and covalent modification of target proteins through its enhanced electrophilicity.

PGE2 Receptor Signaling Pathway

PGE2 signals through four main receptor subtypes (EP1-EP4), each coupled to different G-proteins and downstream signaling cascades.

PGE2_Signaling cluster_receptors EP Receptors cluster_signaling Downstream Signaling PGE2 PGE2 EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 PLC PLC activation EP1->PLC AC_stim Adenylyl Cyclase (stimulation) EP2->AC_stim AC_inhib Adenylyl Cyclase (inhibition) EP3->AC_inhib EP4->AC_stim PI3K PI3K/Akt activation EP4->PI3K Ca2 ↑ [Ca2+]i PLC->Ca2 cAMP_inc ↑ cAMP AC_stim->cAMP_inc AC_stim->cAMP_inc PKA PKA activation cAMP_inc->PKA cAMP_inc->PKA cAMP_dec ↓ cAMP AC_inhib->cAMP_dec

Caption: PGE2 receptor signaling pathways.

Electrophilic Reactivity Workflow

The electrophilic nature of PGE2-Cl would enable it to directly interact with and modify cellular proteins, leading to altered function.

Electrophilic_Reactivity PGE2_Cl PGE2-Cl Covalent_Adduct Covalent Adduct Formation (Michael Addition) PGE2_Cl->Covalent_Adduct Nucleophile Cellular Nucleophile (e.g., Protein-SH, GSH) Nucleophile->Covalent_Adduct Altered_Function Altered Protein Function Covalent_Adduct->Altered_Function Biological_Response Biological Response (e.g., Anti-inflammatory, Apoptosis) Altered_Function->Biological_Response

Caption: Workflow of electrophilic reactivity.

Quantitative Data

As "PGE2-Cl" is a hypothetical molecule, no direct quantitative data exists. However, we can present a comparative table of reactivity for known electrophilic lipids to provide context for the potential reactivity of a chlorinated analog. The reactivity is often expressed as a second-order rate constant for the reaction with a nucleophile like glutathione (GSH).

Electrophilic LipidSecond-Order Rate Constant with GSH (M⁻¹s⁻¹)Reference
15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂)0.7[9]
4-hydroxy-2-nonenal (4-HNE)1.3[9]
PGE2-Cl (Hypothetical) Expected to be > 0.7 -

The introduction of a chlorine atom is anticipated to increase the electrophilicity of the cyclopentenone ring, leading to a higher reaction rate constant with nucleophiles compared to naturally occurring electrophilic prostaglandins like 15d-PGJ₂.

Conclusion and Future Directions

This technical guide has explored the potential role of a chlorine atom in modulating the reactivity of a PGE2 analog. While "PGE2-Cl" remains a hypothetical construct, the principles of electrophilic reactivity and prostaglandin chemistry suggest that such a molecule would exhibit enhanced reactivity towards cellular nucleophiles. This could translate into potent biological activities, potentially with therapeutic applications in inflammatory diseases and cancer.

Future research in this area should focus on:

  • Synthesis and Characterization: The actual synthesis and structural characterization of chlorinated prostaglandin analogs are necessary to validate these theoretical concepts.

  • Reactivity Profiling: Quantitative assessment of the reactivity of these novel compounds with a panel of biological nucleophiles.

  • Target Identification: Proteomic approaches to identify the cellular protein targets of these electrophilic prostaglandins.

  • Biological Evaluation: In vitro and in vivo studies to determine the pharmacological effects and therapeutic potential of these novel compounds.

The exploration of halogenated prostaglandin analogs represents a promising avenue for the development of next-generation anti-inflammatory and anti-cancer agents with novel mechanisms of action.

References

A Technical Guide to Branched PEG Derivatives in Targeted Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of targeted therapies has revolutionized oncology and the treatment of various diseases by focusing on specific molecules involved in pathogenesis.[1][2] A significant challenge in the development of these therapies is optimizing their pharmacokinetic and pharmacodynamic profiles to enhance efficacy and minimize off-target toxicity.[3][4] Polyethylene glycol (PEG), a hydrophilic and biocompatible polymer, has been extensively utilized in a process known as PEGylation to improve the therapeutic properties of drugs.[5][6][7] This guide focuses on the application of branched PEG derivatives, often denoted as "PEG2," in the context of targeted therapy.

The term "PEG2-Cl" as specified in the topic is not a standard nomenclature for a widely commercialized PEG reagent. It is likely intended to refer to a branched (two-armed) polyethylene glycol (PEG2) functionalized with a reactive chlorine group for conjugation. While chloro-terminated PEGs can be synthesized, more common and efficient reactive groups for bioconjugation include N-hydroxysuccinimide (NHS) esters, maleimides, azides, and alkynes for click chemistry.[8][9][10] Another possibility is a reference to PEG-dichlorotriazine (PEG-DCT), which uses chlorine as part of a reactive triazine ring for conjugation.[11] This guide will, therefore, cover the broad applications of reactive branched PEG derivatives in targeted therapy, with a focus on the most commonly employed chemistries.

Branched PEGs offer distinct advantages over their linear counterparts, including a greater hydrodynamic radius for a given molecular weight, which can provide enhanced shielding from proteolytic enzymes and the immune system.[12] This technical guide will provide an in-depth overview of the core applications of branched PEG in targeted therapy, with a focus on quantitative data, experimental protocols, and the visualization of key concepts.

Advantages of Branched PEG in Targeted Therapy

The use of branched PEG (PEG2) in the PEGylation of therapeutic molecules offers several advantages over linear PEG:

  • Enhanced Steric Hindrance : For a given molecular weight, branched PEGs have a larger hydrodynamic volume, providing a more effective shield for the conjugated therapeutic. This enhanced steric hindrance can better protect the drug from enzymatic degradation and recognition by the immune system.[12]

  • Improved Pharmacokinetics : The increased size of branched PEG conjugates leads to reduced renal clearance, resulting in a longer circulation half-life and prolonged therapeutic effect.[3]

  • Reduced Immunogenicity : By effectively masking the surface of the therapeutic protein or nanoparticle, branched PEG can reduce its immunogenicity, lowering the risk of an adverse immune response.[12]

  • Site-Specific Conjugation : Branched PEGs can be synthesized with a single reactive group, allowing for more controlled, site-specific conjugation to a therapeutic molecule, which helps in maintaining its biological activity.[5]

Common Reactive Derivatives of Branched PEG

The versatility of branched PEG in targeted therapy stems from the ability to functionalize it with various reactive groups for conjugation to different moieties on a therapeutic agent. Some of the most common reactive derivatives include:

  • mPEG2-NHS Ester : This derivative reacts with primary amines (e.g., on lysine residues of proteins) to form stable amide bonds. It is one of the most common methods for PEGylating proteins and antibodies.[13]

  • mPEG2-Maleimide : This group specifically reacts with free sulfhydryl groups (e.g., on cysteine residues), allowing for highly site-specific PEGylation of proteins and antibody fragments.[14]

  • mPEG2-Azide and mPEG2-Alkyne : These derivatives are used in "click chemistry," a set of highly efficient and specific reactions. They can be used for conjugation to molecules that have been modified to contain the complementary alkyne or azide group, respectively.[2][8][15]

  • Branched PEGs for ADCs : Branched PEG linkers are increasingly used in the development of antibody-drug conjugates (ADCs). They allow for the attachment of a higher drug-to-antibody ratio (DAR) without compromising the antibody's properties.[9]

Applications in Targeted Therapy

Branched PEG derivatives are integral to the development of advanced targeted therapies, primarily through the PEGylation of therapeutic proteins and the formation of "stealth" nanoparticles for drug delivery.

PEGylated Proteins and Antibodies

PEGylation of therapeutic proteins, such as antibodies and their fragments, is a well-established strategy to improve their clinical utility. Site-specific PEGylation with branched PEGs can extend the half-life of antibody fragments (Fabs) and single-chain variable fragments (scFvs) while preserving their antigen-binding affinity.[5][14]

PEGylated Nanoparticles for Drug Delivery

Coating nanoparticles with branched PEG creates a hydrophilic shield that reduces opsonization (the process of marking particles for phagocytosis) and clearance by the mononuclear phagocyte system (MPS).[6][7][16][17] This "stealth" effect prolongs the circulation time of the nanoparticles, allowing for greater accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[6][17] These nanoparticles can be loaded with small molecule drugs or nucleic acids for targeted delivery.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the impact of PEGylation on therapeutic agents.

Table 1: Effect of PEGylation on Pharmacokinetics of Various Proteins

Protein PEG type and size Change in Systemic Clearance Reference
Interferon-alpha (IFN-α) 40 kDa branched PEG Decreased from 6.6-29.2 L/hr to 0.06-0.10 L/hr [3]
Interleukin-2 PEG conjugation Up to 10-fold reduction [3]
Asparaginase PEG conjugation 17-fold reduction [3]

| Brain-derived neurotrophic factor | PEG conjugation | 2.6-fold reduction |[3] |

Table 2: FDA-Approved PEGylated Therapeutics

Product Name Therapeutic Agent Type of PEGylation Indication Reference
Neulasta® Filgrastim 20 kDa mPEG Neutropenia [18]
Pegasys® Interferon alfa-2a 40 kDa branched PEG Hepatitis B and C [18]
Doxil® Doxorubicin PEGylated liposome Cancer [18]

| Onpattro® | Patisiran | Lipid nanoparticle with PEG | hATTR amyloidosis |[18] |

Detailed Experimental Protocols

Protocol 1: General Procedure for Site-Specific PEGylation of an Antibody with mPEG2-NHS Ester

1. Materials and Reagents:

  • Antibody solution (1-10 mg/mL)

  • mPEG2-NHS Ester

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • Quenching buffer (e.g., Tris-buffered saline, TBS, pH 7.2)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Desalting columns or dialysis cassettes

2. Procedure:

  • Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris buffer), exchange it into an amine-free buffer like PBS using a desalting column or dialysis.[19]

  • Preparation of mPEG2-NHS Ester Solution: Immediately before use, equilibrate the vial of mPEG2-NHS Ester to room temperature. Prepare a 10 mM solution by dissolving the required amount in anhydrous DMSO or DMF.[19][20]

  • Calculation of Reagent Amount: Typically, a 20-fold molar excess of mPEG2-NHS Ester is used for labeling IgG at a concentration of 1-10 mg/mL. The exact ratio should be optimized to achieve the desired degree of PEGylation.[19][20]

  • PEGylation Reaction: Add the calculated volume of the mPEG2-NHS Ester solution to the antibody solution. The final concentration of the organic solvent should not exceed 10%. Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[19][20]

  • Quenching the Reaction: Stop the reaction by adding the quenching buffer, which contains primary amines to react with the excess mPEG2-NHS Ester.

  • Purification: Remove the unreacted mPEG2-NHS Ester and byproducts by dialysis or using a desalting column.

  • Characterization: Analyze the extent of PEGylation using methods like SDS-PAGE, size-exclusion chromatography (SEC), or mass spectrometry.[21][22]

Protocol 2: Preparation of PEGylated Nanoparticles for Drug Delivery

1. Materials and Reagents:

  • Polymeric core material (e.g., PLGA)

  • PEG-lipid or PEG-polymer conjugate

  • Drug to be encapsulated

  • Organic solvent (e.g., dichloromethane)

  • Aqueous phase (e.g., deionized water)

  • Surfactant (optional)

2. Procedure (Emulsion-Solvent Evaporation Method):

  • Organic Phase Preparation: Dissolve the polymeric core material and the drug in an organic solvent.

  • Aqueous Phase Preparation: Dissolve the PEG-lipid or PEG-polymer conjugate in the aqueous phase.

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature or under reduced pressure to evaporate the organic solvent, leading to the formation of solid nanoparticles.

  • Purification: Collect the nanoparticles by centrifugation and wash them several times with deionized water to remove any unencapsulated drug and excess reagents.

  • Characterization: Characterize the nanoparticles for size, zeta potential, drug loading efficiency, and PEG surface density using techniques like dynamic light scattering (DLS), transmission electron microscopy (TEM), and fluorescence assays.[16]

Mandatory Visualizations

PEG2_Structure cluster_PEG2 Branched PEG (PEG2) Structure Core Lysine Core PEG1 mPEG Chain 1 Core->PEG1 PEG2 mPEG Chain 2 Core->PEG2 Reactive_Group Reactive Group (e.g., NHS, Maleimide, Azide) Core->Reactive_Group

Caption: General structure of a branched PEG (PEG2) derivative.

PEGylation_Workflow cluster_workflow Workflow for Developing PEGylated Targeted Therapeutics Therapeutic 1. Select Therapeutic (e.g., Antibody, Protein) PEG_Selection 2. Select Branched PEG Derivative (e.g., mPEG2-NHS) Therapeutic->PEG_Selection Conjugation 3. PEGylation Reaction (Conjugation) PEG_Selection->Conjugation Purification 4. Purification (e.g., Chromatography) Conjugation->Purification Characterization 5. Characterization (e.g., SDS-PAGE, MS) Purification->Characterization InVitro 6. In Vitro Testing (Binding, Activity) Characterization->InVitro InVivo 7. In Vivo Studies (PK/PD, Efficacy) InVitro->InVivo

Caption: Experimental workflow for developing a PEGylated therapeutic.

PEGylated_ADC cluster_adc PEGylated Antibody-Drug Conjugate (ADC) Antibody Antibody PEG_Linker Branched PEG Linker Antibody->PEG_Linker Conjugation Site Drug Cytotoxic Drug PEG_Linker->Drug

Caption: Structure of a PEGylated Antibody-Drug Conjugate (ADC).

PEGylated_Nanoparticle cluster_np PEGylated Nanoparticle for Targeted Drug Delivery Core Nanoparticle Core (e.g., PLGA) Drug Drug PEG_Shell PEG Shell Targeting_Ligand Targeting Ligand PEG_Shell->Targeting_Ligand

Caption: PEGylated nanoparticle for targeted drug delivery.

References

The Linchpin of Targeted Protein Degradation: An In-depth Technical Guide to PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Pivotal Role of the Linker

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting target proteins, harnesses the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate them.[1][2][3] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[4][5] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the cornerstone of this process, leading to the polyubiquitination of the POI and its subsequent degradation by the proteasome.[6][7] While the choice of ligands determines which protein is targeted and which E3 ligase is hijacked, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's efficacy, selectivity, and overall drug-like properties.[8] This guide provides a deep dive into the core of PROTAC design: the linker, with a focus on commonly used structures like polyethylene glycol (PEG) linkers, exemplified by PEG2-Cl.

The PROTAC Signaling Pathway: A Hijacked Cellular Process

PROTACs catalytically co-opt the natural cellular machinery for protein turnover.[7][9] The process begins with the PROTAC simultaneously binding to the POI and an E3 ligase, forming a ternary complex.[5] This proximity, orchestrated by the linker, enables the E3 ligase (in conjunction with an E2 ubiquitin-conjugating enzyme) to transfer ubiquitin molecules to the POI.[9] The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged POI.[3] The PROTAC molecule itself is not degraded and is released to initiate another cycle of degradation.[7]

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination Ub Ubiquitin Ub->Ternary_Complex recruited E1_E2 E1/E2 Enzymes E1_E2->Ub activates Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.

Core Principles of PROTAC Linkers

The linker's characteristics—its length, composition, rigidity, and attachment points—profoundly influence the formation and stability of the ternary complex, which in turn dictates the degradation efficiency.[8][10]

Linker Composition and Physicochemical Properties:

The most prevalent linker motifs are alkyl chains and polyethylene glycol (PEG) chains.[4][11]

  • Alkyl Chains: These are synthetically accessible and offer chemical stability. However, they are generally hydrophobic, which can negatively impact the solubility and cell permeability of the often already large PROTAC molecule.[12][13]

  • PEG Chains: PEG linkers are composed of repeating ethylene glycol units, imparting hydrophilicity and flexibility.[5][14] This can significantly improve the solubility of PROTACs, a common challenge in their development.[13] The "chameleon effect" has been described for flexible linkers, where they can adopt a more compact, less polar conformation to cross the cell membrane and a more extended, polar conformation in the aqueous cytoplasm.[5]

This compound as a Linker Building Block:

This compound is a bifunctional, PEG-based linker that is commercially available for use in PROTAC synthesis.[15][16] It consists of two ethylene glycol units with a terminal chloride, which can be used for nucleophilic substitution to attach it to either the POI ligand or the E3 ligase ligand. The other end of the PEG chain would typically have a functional group, such as a carboxylic acid or an amine, to facilitate coupling with the other binding moiety. Its defined length and PEG composition make it a useful building block in the systematic optimization of linker length.

Impact of Linker Length:

The length of the linker is a critical parameter that must be empirically optimized for each specific POI-E3 ligase pair.[17]

  • Too Short: A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[8][17]

  • Too Long: Conversely, an excessively long linker can lead to an unstable and overly flexible ternary complex, resulting in inefficient ubiquitination. It can also contribute to a "hook effect," where at high concentrations, the PROTAC forms more binary complexes (PROTAC-POI or PROTAC-E3) than the productive ternary complex.[5][18]

Quantitative Data on Linker Performance

The optimization of a PROTAC is an empirical process, often requiring the synthesis and evaluation of numerous compounds with varying linker properties.[4] The following tables summarize key quantitative findings from the literature on the impact of linker length and composition on PROTAC performance, typically measured by DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).[10][14]

Table 1: Impact of Linker Length on PROTAC Efficacy

Target Protein E3 Ligase Linker Type Linker Length (atoms) DC50 (nM) Dmax (%) Reference
Estrogen Receptor (ERα) VHL PEG/Alkyl 9 >1000 <20 [19][20]
Estrogen Receptor (ERα) VHL PEG/Alkyl 12 ~500 ~60 [19][20]
Estrogen Receptor (ERα) VHL PEG/Alkyl 16 ~100 >80 [11][19]
Estrogen Receptor (ERα) VHL PEG/Alkyl 19 >1000 <40 [19][20]
PI3K VHL PEG 12 88.4 >70 [21]
mTOR VHL PEG 12 45.4 >80 [21]

| ERK1/2 | CRBN | Alkyl | 10 | 102 | >80 |[22] |

Table 2: Comparative Efficacy of Different Linker Compositions

PROTAC System (Target-E3 Ligase) Linker Type Key Physicochemical Property Advantage Disadvantage Reference
General PEG Chains Hydrophilic, Flexible Improves solubility, can enhance permeability via "chameleon effect" Can be metabolically less stable than alkyl chains [5][12][14]
General Alkyl Chains Hydrophobic, Flexible Synthetically accessible, chemically stable Can lead to poor solubility and non-specific binding [12][13]

| General | Rigid Linkers (e.g., with piperazine, triazole) | Conformationally restricted | Can pre-organize bioactive conformation, may improve stability and PK properties | Less flexibility can hinder ternary complex formation if geometry is not optimal |[6][12][13] |

Experimental Protocols

The development and characterization of PROTACs involve a series of chemical and biological assays. A typical workflow is illustrated below, followed by detailed protocols for key experiments.

PROTAC_Evaluation_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_optimization Optimization Design PROTAC Design (Ligands, Linker) Synthesis Chemical Synthesis (e.g., using this compound) Design->Synthesis Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Permeability Cell Permeability Assay (e.g., Caco-2) Purification->Permeability Binding Binary & Ternary Complex Binding Assays (SPR, ITC, FRET) Permeability->Binding Degradation Protein Degradation Assay (Western Blot, In-Cell Western) Binding->Degradation Cellular Cellular Viability/ Proliferation Assay Degradation->Cellular SAR Structure-Activity Relationship (SAR) Analysis Cellular->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Design Iterative Redesign

A typical workflow for the design and evaluation of PROTACs.
Protocol 1: General Synthesis of a PEGylated PROTAC

This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker, such as a carboxyl-PEG-azide linker. This exemplifies a "click chemistry" approach, which is widely used for its efficiency and reliability.[4][14]

Materials:

  • POI ligand with a terminal alkyne group.

  • E3 ligase ligand with a primary amine (e.g., pomalidomide-NH2).

  • Bifunctional PEG linker (e.g., HOOC-PEGn-N3).

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).

  • Click chemistry reagents: Copper(II) sulfate (CuSO4), Sodium ascorbate.

  • Solvents: DMF (N,N-Dimethylformamide), t-BuOH/H2O mixture.

  • Analytical and purification equipment: LC-MS, Preparative HPLC.

Procedure:

  • First Coupling Reaction (Amide Bond Formation): a. Dissolve the E3 ligase ligand (1 eq) and the bifunctional PEG linker (1.1 eq) in DMF.[14] b. Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.[14] c. Stir the reaction at room temperature. Monitor the reaction progress by LC-MS until the starting material is consumed. d. Upon completion, purify the E3 ligase-linker intermediate by preparative HPLC to obtain the azide-functionalized intermediate.

  • Second Coupling Reaction (Copper-Catalyzed Azide-Alkyne Cycloaddition - Click Chemistry): a. Dissolve the purified E3 ligase-linker intermediate (1 eq) and the alkyne-functionalized POI ligand (1.1 eq) in a suitable solvent mixture, such as 1:1 t-BuOH/H2O.[14] b. Add copper(II) sulfate (0.1 eq) and sodium ascorbate (0.2 eq) to the reaction mixture. c. Stir the reaction at room temperature. Monitor by LC-MS for the formation of the final PROTAC product. d. Once the reaction is complete, purify the final PROTAC by preparative HPLC. e. Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

Protocol 2: Western Blot for Protein Degradation Assessment

This is the most common method to quantify the reduction in cellular POI levels following PROTAC treatment.[23][24]

Materials:

  • Cell line expressing the POI.

  • PROTAC compound and negative control (e.g., a version with an inactive E3 ligand).[23]

  • Cell culture medium and reagents.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody specific to the POI.

  • Primary antibody for a loading control (e.g., GAPDH, β-actin).[23]

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Cell Treatment: a. Seed cells in multi-well plates and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10,000 nM) and the negative control for a specified time (e.g., 12, 24, or 48 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis and Protein Quantification: a. After treatment, wash the cells with cold PBS and lyse them using RIPA buffer. b. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris. c. Determine the total protein concentration of each supernatant using a BCA assay to ensure equal protein loading in the next step.[23]

  • SDS-PAGE and Western Blotting: a. Normalize the protein concentration of all samples with lysis buffer. Mix with Laemmli sample buffer and boil. b. Load equal amounts of total protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. c. Separate the proteins by electrophoresis. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[23]

  • Immunoblotting and Detection: a. Block the membrane with blocking buffer for 1 hour at room temperature.[23] b. Incubate the membrane with the primary antibody against the POI overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST. f. Apply the chemiluminescent substrate and capture the signal using an imaging system.[23] g. Strip the membrane and re-probe with the loading control primary antibody, followed by the secondary antibody and detection steps.

  • Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the POI band intensity to the corresponding loading control band intensity for each sample. c. Plot the normalized POI levels against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile (affinity, stoichiometry, enthalpy, entropy) of the interactions.[1] It can be used to determine cooperativity (α), which is a measure of how the binding of the first protein to the PROTAC influences the binding of the second protein.

Materials:

  • Isothermal titration calorimeter.

  • Purified POI, purified E3 ligase, and PROTAC compound.

  • Dialysis buffer.

Procedure:

  • Sample Preparation: a. Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heat of dilution effects. b. Degas all solutions before use.

  • Experiment 1: PROTAC binding to E3 Ligase (Binary Kd1): a. Place the E3 ligase solution in the sample cell. b. Titrate the PROTAC solution into the sample cell in a series of small injections. c. Integrate the heat peaks and fit the data to determine the binding affinity (Kd1).[12]

  • Experiment 2: PROTAC binding to POI (Binary Kd2): a. Place the POI solution in the sample cell. b. Titrate the PROTAC solution into the sample cell. c. Fit the data to determine the binding affinity (Kd2).

  • Experiment 3: Ternary Complex Formation: a. Place the E3 ligase solution in the sample cell. b. Titrate a pre-formed binary complex of POI-PROTAC into the E3 ligase solution. To form the pre-formed complex, mix the POI and PROTAC at a concentration that ensures saturation. c. Fit the data to determine the binding affinity for the ternary complex formation (Kd_ternary).

  • Cooperativity Calculation: a. Cooperativity (α) is calculated as the ratio of the binary binding affinities to the ternary binding affinity (α = Kd1 / Kd_ternary or α = Kd2 / Kd_ternary, depending on the experimental setup). b. α > 1 indicates positive cooperativity (the second protein binds more tightly in the presence of the first). c. α < 1 indicates negative cooperativity (the second protein binds more weakly). d. α = 1 indicates no cooperativity.

Conclusion

The linker is a multifaceted and critical component in the design of effective PROTACs. Its composition, particularly the use of PEG-based structures, is key to overcoming challenges of solubility and permeability. The precise length of the linker governs the geometry and stability of the ternary complex, directly impacting degradation efficiency. The "trial and error" approach to linker design is gradually being supplanted by more rational, structure-guided strategies, aided by biophysical techniques and computational modeling.[6][25] A thorough understanding and systematic optimization of the "linkerology" are essential for unlocking the full therapeutic potential of targeted protein degradation.

References

An In-depth Technical Guide to the Use of Chloro-PEG2 (PEG2-Cl) in Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the core principles for utilizing Chloro-PEG2 (PEG2-Cl), a bifunctional linker, in various research and development applications. We will cover its chemical properties, primary applications, detailed experimental protocols, and methods for analysis, offering a technical resource for professionals in bioconjugation, drug delivery, and materials science.

Core Principles of this compound

This compound is a short-chain polyethylene glycol derivative featuring a terminal chloro group. This structure imparts a unique combination of hydrophilicity, conferred by the two ethylene glycol units, and specific reactivity, enabled by the terminal chlorine atom. These properties make it a valuable tool for covalently linking molecules.

The fundamental structure of this compound consists of a two-unit PEG chain, which enhances aqueous solubility and provides a flexible spacer arm, and a chloroalkane functional group. The chloro group acts as an electrophile, making it a target for nucleophilic attack. This reactivity is the basis for its utility in bioconjugation.

The PEG component is known to be biocompatible, non-immunogenic, and can improve the pharmacokinetic properties of conjugated molecules.[1][2][3] The short, discrete length of the PEG2 spacer offers precise control over the distance between conjugated moieties, a critical factor in applications like PROTAC and ADC development.[4][5]

PropertyValue / DescriptionReference / Note
Common Name Chloro-PEG2
Chemical Nature Heterobifunctional Linker[6]
Core Components Two ethylene glycol units, one terminal chloro group
Molecular Weight Varies by terminal group (e.g., Chloro-PEG2-acid: 182.6 g/mol )[7]
Solubility Soluble in water, aqueous buffers (PBS), and various organic solvents (DMSO, DMF, Chloroform).[8] Insoluble in ether.[8]
Density Approximately 1.125 g/mL (for PEG derivatives)[8]
Physical Form Typically a white to off-white powder or a waxy, semi-solid for low MW PEGs.[8]

The primary reaction mechanism for this compound is nucleophilic substitution (SN2). The carbon atom bonded to the chlorine is electrophilic. A nucleophile, such as a thiol (from a cysteine residue) or an amine (from a lysine residue), attacks this carbon, displacing the chloride ion, which is a good leaving group. This reaction forms a stable covalent bond.

Thiols are generally more potent nucleophiles than amines and can react under milder, more specific conditions, which is why cysteine residues are a common target for site-specific modification.[9] The reaction is pH-dependent, as the nucleophile must be in its deprotonated state (e.g., thiolate anion, R-S⁻) to be effective.

G Nu Nu:⁻ (Nucleophile) PEGCl R-PEG2-CH₂-Cl (Electrophile) Nu->PEGCl Product R-PEG2-CH₂-Nu (Conjugate) Cl_ion Cl⁻ (Leaving Group)

Caption: Nucleophilic substitution reaction of this compound.

Key Applications and Experimental Considerations

This compound's versatility makes it suitable for a range of advanced applications in drug development and research.

PEGylation is the process of covalently attaching PEG chains to proteins or peptides.[10] This modification can shield the biomolecule from proteolytic enzymes, reduce its clearance by the kidneys, and decrease its immunogenicity, thereby extending its circulating half-life and improving its therapeutic profile.[2][10][11]

Key Consideration: Site-specificity is crucial. Randomly attaching PEG chains can block active sites and reduce the biological activity of the protein. Using this compound to target a specific, engineered cysteine residue allows for precise control over the conjugation site, leading to a homogeneous product with preserved function.[9]

G start Protein Preparation (e.g., Cysteine Engineering, Reduction of Disulfides) conjugation Conjugation Reaction (Mix Protein & this compound, Control pH, Temp, Time) start->conjugation reagent This compound Reagent Preparation (Dissolve in Anhydrous Solvent) reagent->conjugation quench Quench Reaction (Add Excess Thiol Reagent) conjugation->quench purify Purification (e.g., SEC, IEX) quench->purify analyze Analysis & Characterization (SDS-PAGE, HPLC, MS) purify->analyze final_product Purified PEGylated Protein analyze->final_product

Caption: General workflow for site-specific protein PEGylation.

This compound serves as a hydrophilic linker in the synthesis of complex bioconjugates like PROTACs and Antibody-Drug Conjugates (ADCs).

  • PROTACs: These molecules induce the degradation of target proteins by linking them to an E3 ubiquitin ligase.[4] The linker's length and chemical nature are critical for optimal ternary complex formation. This compound provides a defined-length, hydrophilic spacer to connect the protein-targeting ligand and the E3 ligase ligand.

  • ADCs: These are targeted cancer therapies where a cytotoxic drug is linked to a monoclonal antibody.[5] Hydrophilic PEG linkers can improve the solubility and stability of the ADC, reduce aggregation, and positively influence its pharmacokinetic profile.[1][5]

Caption: Logical structure of a this compound-linked PROTAC.

Coating nanoparticles with PEG chains ("PEGylation") is a widely used strategy to improve their performance in biomedical applications.[12] This surface modification creates a hydrophilic "stealth" layer that reduces opsonization (the process of being marked for clearance by the immune system), prevents aggregation, and prolongs circulation time.[13][14] this compound can be used to covalently attach this protective layer to the surface of nanoparticles that have been functionalized with nucleophilic groups.

Experimental Protocols

This section provides a generalized protocol for a common application: site-specific PEGylation of a protein containing a single reactive cysteine residue.

This protocol is adapted from methodologies for haloacetyl-functionalized PEGs, which exhibit similar reactivity to this compound.[9]

  • Materials & Buffers:

    • Protein with a single surface-accessible cysteine.

    • This compound reagent.

    • Conjugation Buffer: Phosphate-buffered saline (PBS) or similar, pH 6.5-7.5, containing EDTA (1-5 mM) to prevent disulfide bond formation. The buffer should be degassed.

    • Quenching Solution: A solution of a low molecular weight thiol (e.g., 100 mM L-cysteine or N-acetylcysteine).

    • Anhydrous Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for dissolving the this compound reagent.

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the protein in the degassed Conjugation Buffer.

    • Just before use, dissolve the this compound reagent in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mM). Using freshly opened anhydrous solvent is critical to prevent hydrolysis of the this compound.[6]

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution to achieve a final molar excess of PEG reagent over the protein (typically 5- to 20-fold excess). The final concentration of the organic solvent should be kept low (e.g., <10% v/v) to avoid protein denaturation.

    • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) with gentle mixing. Reaction times can vary from 1 to 24 hours. The reaction progress should be monitored by taking aliquots and analyzing them (e.g., via SDS-PAGE or HPLC).

  • Quenching the Reaction:

    • Once the desired level of conjugation is reached, add the Quenching Solution to the reaction mixture (to a final concentration of ~10-20 mM). This will react with any remaining unreacted this compound. Incubate for 30-60 minutes.

  • Purification of the Conjugate:

    • Remove the unreacted PEG reagent, quenching agent, and any unmodified protein using chromatographic techniques.

    • Size Exclusion Chromatography (SEC): Separates molecules based on size. The larger PEGylated protein will elute before the smaller, unreacted components.

    • Ion Exchange Chromatography (IEX): Separates based on charge, which may be altered by the conjugation.

Proper storage is critical to maintain the reactivity of this compound reagents.

ConditionRecommendationRationale
Solid Form Storage Store at -20°C in a tightly sealed container, protected from light and moisture.[6][7][8]Prevents degradation from heat, light, and hydrolysis.
Solution Storage Prepare solutions fresh immediately before use.[6] If a stock solution must be stored, keep it at ultra-low temperatures (e.g., -80°C) in an anhydrous solvent.[6]The chloroalkane moiety is more susceptible to degradation, especially hydrolysis, when in solution.
pH Stability Best stability at neutral pH. Avoid strongly alkaline (high pH) or strongly acidic (low pH) conditions.[6]High pH can cause hydrolysis of the chloro group to a non-reactive hydroxyl group.[6] Strong acids can also lead to degradation.[15]
Incompatible Materials Avoid strong oxidizing/reducing agents and strong acids/alkalis.[15]These can degrade the PEG chain or the chloro functional group.

Analytical and Characterization Methods

Characterizing PEGylated products can be challenging because the PEG moiety typically lacks a UV chromophore, making standard detection methods difficult.[16][17] A combination of techniques is usually required for full characterization.

TechniquePrincipleInformation Obtained
SDS-PAGE Separation by molecular weight.Provides a qualitative assessment of conjugation. The PEGylated protein will show a significant increase in apparent molecular weight compared to the unmodified protein.[18]
Size Exclusion Chromatography (SEC-HPLC) Separation by hydrodynamic radius.Assesses purity, detects aggregation, and separates the conjugate from unreacted protein and PEG.[16][19]
HPLC with Charged Aerosol Detection (CAD) Universal detection for non-volatile analytes.Allows for quantification of PEG reagents and conjugates that lack a UV chromophore.[16][17]
Mass Spectrometry (MS), e.g., LC-MS, MALDI-TOF Measures the mass-to-charge ratio.Confirms the precise molecular weight of the conjugate, allowing for determination of the degree of PEGylation (number of PEG chains attached).[19]
Circular Dichroism (CD) Measures differences in the absorption of left- and right-circularly polarized light.Assesses the secondary structure of the protein post-conjugation to ensure it has not been denatured or significantly altered.[20]

References

Methodological & Application

Application Notes and Protocols for Amine-Reactive PEGylation of Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Antibody PEGylation

Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely adopted strategy in biopharmaceutical development to enhance the therapeutic properties of proteins, including antibodies.[1] The covalent attachment of PEG chains can improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its serum half-life, enhancing stability, improving solubility, and reducing immunogenicity and antigenicity.[1] This is achieved primarily by increasing the hydrodynamic size of the antibody, which reduces renal clearance and shields it from proteolytic degradation and the host immune system.[1][2]

Antibodies possess several functional groups that can be targeted for PEGylation. The most common approach involves the modification of primary amines found in the side chains of lysine residues and at the N-terminus of the polypeptide chains.[3] Due to the high abundance and surface accessibility of lysine residues on a typical antibody, this method can result in a heterogeneous mixture of PEGylated species.[] Therefore, careful optimization of the reaction conditions is crucial to control the degree of PEGylation and maintain the antibody's biological activity.

While the user specified "PEG2-Cl," this reagent is less common for bioconjugation. A more established and widely used class of reagents for amine-reactive PEGylation are PEG-N-hydroxysuccinimide (NHS) esters.[5][6] These reagents react efficiently with primary amines under mild pH conditions (pH 7-9) to form stable amide bonds.[3][6] This document will provide a detailed protocol and application notes centered on the use of amine-reactive PEG-NHS esters for antibody conjugation. The principles and methods described are broadly applicable to amine-reactive PEGylation strategies.

Optimizing the PEGylation Reaction

Several parameters must be carefully controlled to achieve the desired degree of PEGylation while preserving the antibody's function. These include the molar ratio of PEG to antibody, reaction pH, temperature, and incubation time.[7]

Data Presentation: Key Reaction Parameters and Expected Outcomes

The following tables summarize typical starting conditions and expected outcomes for the PEGylation of a standard IgG antibody (~150 kDa) using an amine-reactive PEG-NHS ester.

Table 1: Reaction Conditions for Antibody PEGylation

ParameterRecommended RangePurpose
PEG:Antibody Molar Ratio 5:1 to 50:1Controls the degree of PEGylation. Higher ratios lead to more PEG chains being attached.[3]
Antibody Concentration 1 - 10 mg/mLHigher concentrations can improve reaction efficiency.[3]
Reaction Buffer Phosphate Buffered Saline (PBS)Must be free of primary amines (e.g., Tris, glycine) which compete with the antibody for the PEG reagent.[5]
Reaction pH 7.2 - 8.5NHS esters react with unprotonated primary amines. A slightly alkaline pH increases the reaction rate.[]
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can slow the reaction and hydrolysis of the NHS ester, allowing for better control.[5]
Incubation Time 30 minutes to 2 hoursShorter times at room temperature or longer times at 4°C are typical. The reaction should be monitored to determine the optimal time.[5]
Quenching Reagent 1 M Tris-HCl or Glycine, pH 8.0Added to a final concentration of 20-50 mM to stop the reaction by consuming unreacted PEG-NHS.

Table 2: Characterization of PEGylated Antibodies

Analytical MethodParameter MeasuredTypical Results
SDS-PAGE Apparent Molecular WeightA shift to a higher apparent molecular weight or a smear/broad band for the PEGylated antibody compared to the unmodified antibody.[8][9]
Size Exclusion Chromatography (SEC) Hydrodynamic Radius / AggregationPEGylated antibody elutes earlier than the unmodified antibody due to its larger size. Can also detect high molecular weight aggregates.[]
Ion Exchange Chromatography (IEX) Surface ChargePEGylation shields surface charges, leading to altered retention times. Can be used to separate species with different degrees of PEGylation.[]
Mass Spectrometry (ESI-MS) Mass of Conjugate / Degree of PEGylationProvides the exact mass of the PEGylated antibody, allowing for the determination of the number of attached PEG molecules.[11]
Immunoassay (e.g., ELISA) Antigen Binding Affinity (Kd)Ideally, there should be minimal change in binding affinity. However, some reduction may occur if PEGylation occurs near the antigen-binding site.[12]

Experimental Protocols

Materials and Reagents
  • Antibody of interest (1-10 mg/mL in a suitable buffer)

  • Amine-reactive PEG-NHS ester (e.g., mPEG-NHS, MW 2 kDa)

  • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4-8.0 (amine-free)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0

  • Desalting columns or dialysis cassettes for purification

  • Chromatography systems for purification and analysis (SEC, IEX)

  • SDS-PAGE system and reagents

  • Mass spectrometer (optional, for detailed characterization)

Protocol for Antibody PEGylation
  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS. This can be done using a desalting column or dialysis.[5]

    • Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer.

  • PEG-NHS Solution Preparation:

    • The PEG-NHS ester is moisture-sensitive and should be stored at -20°C with a desiccant.[5]

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation.[3]

    • Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This stock solution should not be stored.[3]

  • PEGylation Reaction:

    • Calculate the required volume of the PEG-NHS solution to achieve the desired molar excess (e.g., 20-fold molar excess).[3]

    • Add the calculated volume of the PEG-NHS solution to the antibody solution while gently vortexing. The final concentration of DMSO or DMF should not exceed 10% of the total reaction volume.[5]

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[5] The optimal time may need to be determined empirically.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature to ensure all unreacted PEG-NHS is consumed.

Purification of the PEGylated Antibody

The purification process aims to remove unreacted PEG, quenching reagent, and to separate the different PEGylated species from the unmodified antibody.[]

  • Size Exclusion Chromatography (SEC):

    • This is the most common method for removing unreacted PEG and other small molecules.[]

    • Equilibrate an SEC column with PBS or another suitable buffer.

    • Load the quenched reaction mixture onto the column.

    • Collect fractions and monitor the eluate at 280 nm. The PEGylated antibody will elute in the earlier fractions.

  • Ion Exchange Chromatography (IEX):

    • IEX can be used to separate PEGylated species based on the degree of PEGylation, as the PEG chains shield the protein's surface charges.[]

    • This method can also separate positional isomers.[13]

    • The choice of anion or cation exchange depends on the isoelectric point (pI) of the antibody and the pH of the buffer.

Characterization of the PEGylated Antibody
  • SDS-PAGE:

    • Run samples of the unmodified antibody, the crude reaction mixture, and the purified PEGylated antibody on an SDS-PAGE gel.

    • Successful PEGylation is indicated by an increase in the apparent molecular weight of the antibody.[8] The PEGylated antibody may appear as a diffuse band due to the heterogeneity of PEGylation.[14]

  • Mass Spectrometry:

    • For a precise determination of the degree of PEGylation, the mass of the conjugate can be measured using ESI-MS.[11]

  • Functional Analysis:

    • The biological activity of the PEGylated antibody should be assessed using a relevant immunoassay, such as an ELISA, to determine its antigen-binding affinity.[12]

Visualizations

Experimental Workflow for Antibody PEGylation

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Ab Antibody in Amine-Free Buffer Mix Mix Antibody and PEG-NHS Ab->Mix PEG_NHS PEG-NHS in Anhydrous DMSO PEG_NHS->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench with Tris or Glycine Incubate->Quench SEC Size Exclusion Chromatography Quench->SEC IEX Ion Exchange Chromatography (Optional) SEC->IEX SDS_PAGE SDS-PAGE IEX->SDS_PAGE MS Mass Spectrometry SDS_PAGE->MS Functional_Assay Functional Assay (e.g., ELISA) MS->Functional_Assay

Caption: Workflow for amine-reactive PEGylation of antibodies.

Signaling Pathway Inhibition by a PEGylated Therapeutic Antibody

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Growth Factor (Ligand) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Binds PEG_Ab PEGylated Antibody PEG_Ab->Ligand Blocks Binding RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of a growth factor signaling pathway by a PEGylated antibody.

References

Application Notes and Protocols for the Use of PEG2-Cl in Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of targeted cancer therapeutics, engineered to selectively deliver potent cytotoxic agents to tumor cells while minimizing systemic toxicity.[1] An ADC is composed of three key components: a monoclonal antibody (mAb) that targets a specific tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[2][] The linker is a critical element that influences the stability, solubility, and payload release of the ADC.[4]

This document provides a detailed guide to using a bifunctional PEG2-Cl linker in the development of ADCs. This linker features a short, two-unit polyethylene glycol (PEG) spacer and a reactive chloroalkane (Cl) group. The PEG moiety enhances the hydrophilicity of the linker-payload complex, which can improve the solubility and reduce aggregation of the final ADC, a common challenge with hydrophobic payloads.[5][6] The chloroalkane group allows for covalent attachment to nucleophilic residues on the antibody, such as the ε-amino group of lysine residues.

These application notes will cover the mechanism of action, experimental protocols for conjugation and characterization, and representative data for ADCs constructed with a short PEG linker.

Mechanism of Action of ADCs

The general mechanism of action for an ADC involves several key steps, beginning with systemic administration and culminating in the targeted killing of cancer cells.

  • Circulation and Targeting: Following intravenous administration, the ADC circulates throughout the bloodstream. The monoclonal antibody component specifically recognizes and binds to its target antigen, which is ideally overexpressed on the surface of tumor cells.[2]

  • Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through a process called receptor-mediated endocytosis.[7][8][9]

  • Intracellular Trafficking and Payload Release: Once inside the cell, the ADC is trafficked through the endosomal-lysosomal pathway.[8][9] Within the acidic environment of the lysosome, the linker can be cleaved (for cleavable linkers) or the antibody itself can be degraded, leading to the release of the cytotoxic payload into the cytoplasm.[9]

  • Induction of Cell Death: The released payload then interacts with its intracellular target, such as microtubules or DNA, to induce cell cycle arrest and apoptosis (programmed cell death).[1][10] Payloads like Monomethyl Auristatin E (MMAE) and Maytansinoid DM1 are microtubule inhibitors, while payloads like Pyrrolobenzodiazepine (PBD) dimers are DNA-damaging agents.[1][11]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of an ADC using a this compound linker.

Protocol 1: Two-Step Conjugation of a Payload to an Antibody using this compound

This protocol describes a two-step process. First, the this compound linker is attached to the cytotoxic payload. Second, the payload-linker conjugate is attached to the antibody.

Materials:

  • Antibody of interest (e.g., Trastuzumab)

  • This compound linker

  • Cytotoxic payload with a reactive amine group (e.g., MMAE)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting columns (e.g., PD-10)

  • DMSO

  • Reaction vessels

  • Stir plate and stir bars

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

Step 1: Functionalization of the Cytotoxic Payload with this compound

  • Reaction Setup: In a clean, dry reaction vessel, dissolve the amine-containing cytotoxic payload in anhydrous DMF.

  • Linker Addition: Add a 1.2 molar excess of the this compound linker to the payload solution.

  • Base Addition: Add 2 molar equivalents of a non-nucleophilic base, such as DIPEA, relative to the payload.

  • Incubation: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Purification: Purify the resulting this compound-Payload conjugate by reverse-phase HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain the dried this compound-Payload conjugate.

Step 2: Conjugation of the this compound-Payload to the Antibody

  • Antibody Preparation:

    • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS (pH 7.4) using a desalting column or dialysis.

    • Quantification: Determine the precise concentration of the antibody solution by measuring its absorbance at 280 nm.

  • Conjugation Reaction:

    • Payload-Linker Stock Solution: Dissolve the purified this compound-Payload conjugate in a minimal amount of a compatible organic solvent like DMSO to create a concentrated stock solution.

    • Molar Ratio Determination: The molar ratio of the this compound-Payload to the antibody will determine the average number of payload molecules per antibody, known as the Drug-to-Antibody Ratio (DAR). A starting point is a 10- to 20-fold molar excess of the payload-linker conjugate. This will likely require optimization to achieve the desired DAR.

    • Reaction: Slowly add the calculated volume of the this compound-Payload stock solution to the antibody solution while gently vortexing.

    • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 37°C for 1-2 hours with gentle stirring.

  • Purification of the ADC:

    • Remove the excess, unreacted this compound-Payload by passing the reaction mixture through a desalting column pre-equilibrated with PBS.

    • Alternatively, size-exclusion chromatography (SEC) or dialysis can be used for purification.

    • Collect the fractions containing the purified ADC.

Protocol 2: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination

The average DAR is a critical quality attribute of an ADC.[] It can be determined using several methods:

  • UV-Vis Spectroscopy: If the payload has a distinct UV absorbance from the antibody, the DAR can be calculated by measuring the absorbance of the ADC at two wavelengths (e.g., 280 nm for the antibody and the maximum absorbance wavelength for the payload).

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species with different numbers of conjugated payloads. The relative peak areas can be used to determine the distribution and average DAR.

  • Mass Spectrometry (MS): LC-MS analysis of the intact or reduced ADC can provide precise mass measurements to determine the number of conjugated payloads.[]

2. In Vitro Stability Assessment

The stability of the ADC in circulation is crucial to minimize off-target toxicity.[12]

  • Incubation: Incubate the purified ADC in human plasma or serum at 37°C for various time points (e.g., 0, 24, 48, 72, 96 hours).

  • Analysis: At each time point, analyze the samples to quantify the amount of free payload released from the ADC. This is typically done using LC-MS/MS.

  • Data Analysis: Plot the percentage of released payload over time to assess the stability of the linker.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing cancer cells.

Materials:

  • Antigen-positive cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)

  • Antigen-negative cancer cell line (as a control)

  • Complete cell culture medium

  • ADC and unconjugated antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete cell culture medium.

  • Incubation: Add the diluted solutions to the cells and incubate for 72-96 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Quantitative Data Summary

The following tables summarize representative quantitative data for ADCs constructed with short PEG linkers. It is important to note that the specific values can vary depending on the antibody, payload, and experimental conditions. The data presented here is for illustrative purposes to demonstrate the expected trends.

Table 1: Drug-to-Antibody Ratio (DAR) Optimization

Molar Excess of this compound-PayloadAverage DAR
5-fold~2.5
10-fold~4.1
20-fold~6.8

Table 2: In Vitro Stability in Human Plasma

Time (hours)% Free Payload Released
00
24< 1%
48~1.5%
72~2.5%
96~3.5%

Table 3: In Vitro Cytotoxicity (IC50 Values)

Cell LineADC IC50 (nM)Unconjugated Antibody IC50 (nM)Free Payload IC50 (nM)
Antigen-Positive0.5 - 5> 10000.01 - 0.1
Antigen-Negative> 1000> 10000.01 - 0.1

Table 4: Representative Pharmacokinetic Parameters

ADC ComponentHalf-life (t½) in hoursClearance (mL/hr/kg)
ADC with PEG2 Linker100 - 1500.2 - 0.5
Unconjugated Antibody150 - 2000.1 - 0.3

Visualizations

Experimental Workflow

G cluster_0 Step 1: Payload Functionalization cluster_1 Step 2: Antibody Conjugation cluster_2 Step 3: Characterization p1 Dissolve Payload in DMF p2 Add this compound Linker & DIPEA p1->p2 p3 Incubate (4-6h) p2->p3 p4 Purify by HPLC p3->p4 p5 Lyophilize p4->p5 a2 Dissolve this compound-Payload in DMSO a1 Antibody Buffer Exchange (to PBS) a3 Add Payload-Linker to Antibody a1->a3 a2->a3 a4 Incubate (2-4h) a3->a4 a5 Purify ADC (Desalting/SEC) a4->a5 c1 DAR Determination (UV-Vis, HIC, MS) a5->c1 c2 In Vitro Stability (Plasma Incubation) a5->c2 c3 In Vitro Cytotoxicity (MTT Assay) a5->c3

Caption: Workflow for the synthesis and characterization of an ADC using a this compound linker.

ADC Mechanism of Action and Signaling Pathway (Microtubule Inhibitor Payload)

G cluster_0 Extracellular cluster_1 Intracellular cluster_2 Endosomal-Lysosomal Pathway cluster_3 Apoptotic Signaling ADC ADC Antigen Tumor Antigen ADC->Antigen Binding Endosome Early Endosome Antigen->Endosome Internalization (Endocytosis) CellSurface Lysosome Lysosome Endosome->Lysosome Trafficking PayloadRelease Payload Release Lysosome->PayloadRelease Microtubule Microtubule Disruption PayloadRelease->Microtubule MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest JNK_Activation JNK Activation MitoticArrest->JNK_Activation Bcl2_Inactivation Bcl-2 Inactivation JNK_Activation->Bcl2_Inactivation Bax_Bak_Activation Bax/Bak Activation Bcl2_Inactivation->Bax_Bak_Activation MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak_Activation->MOMP CytochromeC Cytochrome c Release MOMP->CytochromeC Caspase_Activation Caspase Cascade Activation CytochromeC->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: ADC internalization and induction of apoptosis via a microtubule inhibitor payload.

ADC Mechanism of Action and Signaling Pathway (DNA Damaging Payload)

G cluster_0 Extracellular cluster_1 Intracellular cluster_2 Endosomal-Lysosomal Pathway cluster_3 DNA Damage Response ADC ADC Antigen Tumor Antigen ADC->Antigen Binding Endosome Early Endosome Antigen->Endosome Internalization (Endocytosis) CellSurface Lysosome Lysosome Endosome->Lysosome Trafficking PayloadRelease Payload Release Lysosome->PayloadRelease DNAdamage DNA Double-Strand Breaks (DSBs) PayloadRelease->DNAdamage DDR DNA Damage Response (DDR) Activation DNAdamage->DDR ATM_ATR_Activation ATM/ATR Kinase Activation DDR->ATM_ATR_Activation p53_Activation p53 Activation ATM_ATR_Activation->p53_Activation CellCycleArrest Cell Cycle Arrest p53_Activation->CellCycleArrest Apoptosis Apoptosis p53_Activation->Apoptosis

Caption: ADC internalization and induction of apoptosis via a DNA damaging payload.

References

Application Notes and Protocols for PEG2-Cl Conjugation to Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) to molecules, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides and proteins. This modification can improve pharmacokinetic and pharmacodynamic profiles by increasing hydrodynamic size, which in turn reduces renal clearance, shields from proteolytic degradation, and can decrease immunogenicity.[1][2] This document provides a detailed experimental setup for the conjugation of a branched PEG derivative functionalized with a chloroacetyl group (PEG2-Cl) to a target peptide.

Branched PEG structures, often designated as PEG2, offer enhanced steric hindrance compared to linear PEG of similar molecular weight, providing superior protection for the conjugated peptide.[2][3] The chloroacetyl functional group serves as an effective alkylating agent, primarily targeting nucleophilic residues such as the thiol group of cysteine and, to a lesser extent, the epsilon-amino group of lysine under specific reaction conditions.[4][5] Site-specific PEGylation is crucial for preserving the biological activity of the peptide, and the reactivity of the chloroacetyl group can be modulated by controlling the reaction pH to favor modification of specific amino acid residues.[6][7]

Experimental Design and Workflow

The overall workflow for this compound conjugation to a peptide involves several key stages: synthesis and activation of the branched PEG, the conjugation reaction itself, and subsequent purification and characterization of the PEGylated peptide.

PEGylation_Workflow cluster_synthesis This compound Synthesis & Activation cluster_conjugation Peptide Conjugation cluster_analysis Purification & Analysis A Branched PEG (e.g., Lysine Core) B Chloroacetylation A->B C Purification & Characterization of this compound B->C E This compound + Peptide Reaction C->E D Peptide Synthesis & Purification D->E F Quenching E->F G Purification (e.g., RP-HPLC, IEX) F->G H Characterization (LC-MS, MALDI-TOF) G->H I Final PEGylated Peptide H->I

Figure 1: Overall workflow for this compound conjugation to a peptide.

Key Experimental Protocols

Synthesis of Chloroacetyl-Activated Branched PEG (this compound)

This protocol describes the synthesis of a branched PEG with a terminal chloroacetyl group, starting from a commercially available branched PEG with a terminal amine. A lysine core is a common structure for branched PEGs.[3]

Materials:

  • Branched PEG-Amine (e.g., mPEG2-Lysine-NH2)

  • Chloroacetyl chloride

  • Anhydrous, amine-free solvent (e.g., Dichloromethane - DCM, Tetrahydrofuran - THF)

  • Base/HCl scavenger (e.g., Triethylamine - TEA, Pyridine, or Propylene Oxide for aqueous conditions)[8]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolve the branched PEG-Amine in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add the base (e.g., triethylamine, 1.1 equivalents) to the reaction mixture while stirring.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution. Maintain the temperature below 5°C during the addition.[8]

  • Allow the reaction to warm to room temperature and stir for 3-6 hours. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).[8]

  • Upon completion, filter the reaction mixture to remove any precipitated salts.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the this compound by precipitation from a minimal amount of the reaction solvent into cold diethyl ether.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Characterize the purified this compound using techniques such as ¹H NMR and MALDI-TOF mass spectrometry to confirm the presence of the chloroacetyl group and determine the molecular weight distribution.

This compound Conjugation to a Cysteine-Containing Peptide

This protocol outlines the site-specific conjugation of this compound to the thiol group of a cysteine residue in a peptide. The reaction is typically performed at a pH range that favors the nucleophilicity of the thiol group while minimizing the reactivity of amine groups.

Materials:

  • Purified Cysteine-containing peptide

  • Purified this compound

  • Conjugation Buffer: Phosphate buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0-7.5)

  • Quenching Reagent: L-cysteine or β-mercaptoethanol

  • Deionized water

Procedure:

  • Dissolve the purified peptide in the conjugation buffer to a final concentration of 1-5 mg/mL.

  • Dissolve the this compound in the conjugation buffer.

  • Add the this compound solution to the peptide solution at a desired molar excess (e.g., 1.5 to 5-fold molar excess of this compound over the peptide). The optimal ratio should be determined empirically.[7]

  • Gently mix the reaction solution and allow it to proceed at room temperature for 2-4 hours, or at 4°C overnight. The reaction progress can be monitored by RP-HPLC.

  • Once the desired level of conjugation is achieved, quench the reaction by adding an excess of a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to react with any remaining unreacted this compound.

  • The crude reaction mixture containing the PEGylated peptide, unreacted peptide, excess PEG reagent, and quenched PEG is now ready for purification.

Purification of the PEGylated Peptide

Purification is a critical step to isolate the desired mono-PEGylated peptide from the reaction mixture. A combination of chromatographic techniques is often employed.

Methods:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating the PEGylated peptide from the unreacted peptide and other small molecule impurities based on differences in hydrophobicity.[9]

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. This method is effective for removing unreacted, smaller PEG reagents and quenching agents from the larger PEGylated peptide.[9]

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. This can be particularly useful for separating PEGylated isomers if the PEGylation event alters the overall charge of the peptide.[9]

A typical purification workflow might involve an initial RP-HPLC step to separate the unreacted peptide from the PEGylated product, followed by an SEC step to remove excess PEG reagent.

Purification_Workflow Start Crude Conjugation Mixture RP_HPLC Reverse-Phase HPLC Start->RP_HPLC SEC Size-Exclusion Chromatography RP_HPLC->SEC Collect PEGylated Fractions Analysis Purity & Identity Analysis (LC-MS, SDS-PAGE) SEC->Analysis Remove Excess PEG Final_Product Purified PEGylated Peptide Analysis->Final_Product

Figure 2: A typical purification workflow for PEGylated peptides.

Characterization of the PEGylated Peptide

Thorough characterization is essential to confirm the identity, purity, and extent of PEGylation of the final product.

Methods:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a primary tool for confirming the molecular weight of the PEGylated peptide and assessing its purity. The mass spectrum will show a distribution of peaks corresponding to the different chain lengths of the PEG moiety.[10][11]

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: MALDI-TOF MS is also used to determine the molecular weight and the degree of PEGylation. It can provide excellent information on molecular weight identity and heterogeneity.[12][13][14]

  • Peptide Mapping: To confirm the site of PEGylation, the PEGylated peptide can be subjected to proteolytic digestion followed by LC-MS/MS analysis of the resulting peptide fragments. The PEGylated peptide fragment will exhibit a mass shift corresponding to the attached PEG.[12]

Data Presentation

The following tables provide a template for summarizing quantitative data from the this compound conjugation experiments.

Table 1: Reaction Conditions and Yields for this compound Peptide Conjugation

ParameterCondition 1Condition 2Condition 3
Peptide Concentration (mg/mL)225
Molar Ratio (this compound:Peptide)1.5:13:13:1
pH7.07.57.5
Temperature (°C)25254
Reaction Time (hours)4216
Yield of Mono-PEGylated Peptide (%) e.g., 65e.g., 80e.g., 75

Yields are hypothetical and should be determined experimentally via quantitative analysis of purified product.

Table 2: Characterization of Purified PEGylated Peptide

Analytical MethodUnmodified PeptidePEGylated Peptide
RP-HPLC Retention Time (min) e.g., 15.2e.g., 18.5
Molecular Weight (Da) by LC-MS e.g., 3500.5e.g., 8500-9500 (distribution)
Purity by RP-HPLC (%) >98>95

Signaling Pathways and Logical Relationships

The reactivity of the chloroacetyl group is pH-dependent, which can be exploited for site-selective modification.

pH_Selectivity cluster_pH Reaction pH cluster_reactivity Dominant Nucleophile pH_low Slightly Acidic to Neutral (pH 6.5-7.5) Cys Cysteine Thiolate (R-S⁻) pH_low->Cys pH_high Alkaline (pH > 8.0) Lys Lysine Amine (R-NH₂) pH_high->Lys Result_Cys Site-Selective Thioether Bond Formation Cys->Result_Cys Result_Lys Potential for Non-selective Amide Bond Formation Lys->Result_Lys

Figure 3: pH dependence of chloroacetyl reactivity with peptide nucleophiles.

At a pH range of 6.5-7.5, the thiol group of cysteine (pKa ~8.5) is significantly more nucleophilic than the epsilon-amino group of lysine (pKa ~10.5), allowing for selective targeting of cysteine residues.[5][6] As the pH increases, the deprotonation and reactivity of lysine's amino group also increase, which can lead to a less selective conjugation profile.

Conclusion

The conjugation of peptides with chloroacetyl-activated branched PEG is a robust method for enhancing their therapeutic potential. Careful control over the synthesis of the activated PEG reagent and the conditions of the conjugation reaction are paramount for achieving high yields of a well-defined, site-specifically modified product. The purification and analytical protocols outlined in this document provide a framework for obtaining and characterizing high-purity PEGylated peptides suitable for further pre-clinical and clinical development.

References

Application Notes and Protocols for Labeling Proteins with PEG2-Cl

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the covalent labeling of proteins with PEG2-Cl (2-chloro-7-oxanorbornadiene). This reagent is a valuable tool for researchers, scientists, and drug development professionals, enabling the site-specific modification of proteins for various downstream applications, including purification, visualization, and functional studies.

Introduction

This compound is a thiol-reactive labeling reagent that specifically targets cysteine residues on proteins. The reaction proceeds via a nucleophilic substitution mechanism, where the sulfhydryl group of a cysteine residue attacks the electrophilic carbon atom of the chloro-7-oxanorbornadiene moiety, forming a stable thioether bond. This method offers high specificity and efficiency, making it a robust choice for protein bioconjugation.

Key Applications
  • Protein Purification: Introduction of an affinity tag for subsequent capture and purification.

  • Fluorescent Labeling: Attachment of a fluorophore for visualization and tracking in cellular environments.

  • Drug Conjugation: Creation of antibody-drug conjugates (ADCs) or other protein-drug complexes.

  • Biophysical Studies: Modification of proteins for use in techniques such as FRET (Förster Resonance Energy Transfer) or SPR (Surface Plasmon Resonance).

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for labeling a protein with this compound.

Materials and Reagents
  • Protein of interest with at least one accessible cysteine residue

  • This compound reagent

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Reducing Agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: L-cysteine or β-mercaptoethanol (BME)

  • Desalting columns or dialysis tubing for purification

  • Analytical equipment for characterization (e.g., SDS-PAGE, Mass Spectrometry)

Experimental Workflow

G cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification and Analysis P1 Dissolve protein in reaction buffer P2 Reduce disulfide bonds (optional) with DTT or TCEP P1->P2 P3 Remove reducing agent via desalting column P2->P3 L2 Add this compound to protein solution (5-20 fold molar excess) P3->L2 L1 Prepare this compound stock solution in DMSO or DMF L1->L2 L3 Incubate at room temperature for 1-2 hours L2->L3 PU1 Quench unreacted this compound with L-cysteine or BME L3->PU1 PU2 Remove excess reagent by dialysis or desalting column PU1->PU2 PU3 Characterize labeled protein (SDS-PAGE, Mass Spec) PU2->PU3

Figure 1. Experimental workflow for labeling a protein with this compound.

Detailed Protocol
  • Protein Preparation:

    • Dissolve the protein of interest in the reaction buffer (e.g., PBS, pH 7.2) to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to free up cysteine residues for labeling, add a 10-fold molar excess of a reducing agent like DTT or TCEP. Incubate for 1 hour at room temperature.

    • Remove the reducing agent using a desalting column or by dialysis against the reaction buffer. This step is critical as the reducing agent will compete with the protein's cysteines for the this compound reagent.

  • Labeling Reaction:

    • Prepare a stock solution of this compound in an organic solvent such as DMSO or DMF at a concentration of 10-100 mM.

    • Add the this compound stock solution to the protein solution to achieve a 5 to 20-fold molar excess of the reagent over the protein. The optimal ratio should be determined empirically for each protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rotation. The reaction can also be performed at 4°C for overnight incubation to minimize potential protein degradation.

  • Quenching and Purification:

    • To stop the labeling reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 10-50 mM. This will react with any unreacted this compound. Incubate for 15-30 minutes at room temperature.

    • Remove the excess, unreacted this compound and the quenching reagent by size-exclusion chromatography (e.g., a desalting column) or by dialysis against a suitable buffer.

  • Characterization:

    • Confirm the successful labeling of the protein using SDS-PAGE. The labeled protein should exhibit a shift in molecular weight corresponding to the mass of the attached this compound moiety.

    • Determine the degree of labeling (DOL), which is the average number of this compound molecules conjugated per protein molecule, using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Quantitative Data Summary

The efficiency of this compound labeling can be influenced by several factors, including the accessibility of the cysteine residue, the pH of the reaction buffer, and the molar ratio of the reagent to the protein. The following tables summarize typical quantitative data obtained from this compound labeling experiments.

ParameterValueNotes
Molar Ratio (this compound:Protein) 5:1 to 20:1The optimal ratio is protein-dependent and should be optimized.
Reaction pH 7.0 - 8.0Thiol reactivity increases with pH, but higher pH can lead to side reactions.
Reaction Time 1 - 4 hoursCan be extended overnight at 4°C.
Reaction Temperature 4°C to 25°CRoom temperature is generally sufficient for efficient labeling.
Labeling Efficiency > 90%Typically high for accessible cysteine residues.

Table 1. General Reaction Parameters for this compound Labeling.

Protein ExampleMolar Ratio (Reagent:Protein)Degree of Labeling (DOL)Reference
Bovine Serum Albumin (BSA)10:11.2Fictional Example
Monoclonal Antibody (mAb)20:12.5Fictional Example
Green Fluorescent Protein (GFP)5:10.9Fictional Example

Table 2. Example Degree of Labeling for Different Proteins.

Signaling Pathway Context

This compound labeling can be utilized to study proteins involved in various signaling pathways. For instance, a kinase involved in a phosphorylation cascade can be labeled with a fluorescent probe to track its localization within the cell upon pathway activation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 (this compound Labeled) Receptor->Kinase1 Phosphorylation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene TF->Gene Gene Expression Ligand Ligand Ligand->Receptor Activation

Figure 2. Example signaling pathway involving a this compound labeled kinase.

Application Notes and Protocols for the Synthesis of PROTACs Using PEG2-Cl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A PROTAC molecule is a heterobifunctional entity comprising a ligand that binds to a POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that influences the physicochemical properties, cell permeability, and degradation efficacy of the PROTAC.

Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their hydrophilicity, biocompatibility, and tunable length.[1][2] Specifically, the short and flexible PEG2 linker, functionalized with a terminal chloride (PEG2-Cl), serves as a versatile building block for PROTAC synthesis. The chloro group provides a reactive handle for nucleophilic substitution reactions, enabling the covalent attachment of the linker to either the POI ligand or the E3 ligase ligand.

These application notes provide detailed protocols and supporting data for the synthesis and evaluation of PROTACs incorporating a this compound linker.

Data Presentation

The following tables summarize quantitative data for PROTACs synthesized with PEG2 linkers, highlighting their biological activity.

Table 1: Biological Activity of BRD4-Targeting PROTAC with a PEG2 Linker

PROTAC IDLinkerTarget ProteinE3 Ligase LigandCell LineDC50 (nM)Dmax (%)IC50 (nM)
B242x PEGBRD4CRBNMV4-110.75 ± 0.16>950.4

Data sourced from a study on highly efficacious PROTACs targeting BRD4 in acute myeloid leukemia.[3][4]

Table 2: Impact of Linker Composition on BRD4 Degradation

PROTAC IDLinker TypeLive Cell CRBN Engagement IC50 (nM)BRD4 Degradation DC50 (nM)BRD4 Degradation Dmax (%)
12aFlexible Ether160023>90
12btDHU>500007100~20

This table illustrates how a flexible ether-containing PEG linker can lead to more potent degradation compared to a more rigid linker, even with weaker E3 ligase engagement in live cells.[5]

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound (General Procedure)

This protocol describes a general two-step procedure for synthesizing a PROTAC where a warhead (POI ligand) is first reacted with this compound, followed by coupling with an E3 ligase ligand.

Step 1: Alkylation of the Warhead with this compound

  • Materials:

    • Warhead (containing a nucleophilic group, e.g., a phenol or amine)

    • 1-Chloro-2-(2-ethoxy)ethane (this compound)

    • Cesium carbonate (Cs₂CO₃) or other suitable base

    • Acetone or other appropriate aprotic solvent

    • Nitrogen or Argon atmosphere

  • Procedure: a. To a solution of the warhead (1.0 eq) in acetone, add Cs₂CO₃ (2.0-3.0 eq). b. Add this compound (1.2-1.5 eq) to the reaction mixture. c. Stir the reaction mixture at 60 °C under a nitrogen atmosphere overnight.[6] d. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). e. Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. f. Concentrate the filtrate under reduced pressure. g. Purify the crude product by flash column chromatography on silica gel to obtain the PEGylated warhead.

Step 2: Coupling of the PEGylated Warhead with an E3 Ligase Ligand

This step assumes the PEGylated warhead has a terminal functional group (e.g., an amine after deprotection) and the E3 ligase ligand has a carboxylic acid for amide bond formation.

  • Materials:

    • PEGylated warhead with a terminal amine

    • E3 ligase ligand with a carboxylic acid (e.g., a pomalidomide derivative)

    • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or other peptide coupling agent

    • N,N-Diisopropylethylamine (DIPEA)

    • N,N-Dimethylformamide (DMF)

  • Procedure: a. To a solution of the E3 ligase ligand (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.0 eq). b. Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid. c. Add a solution of the PEGylated warhead (1.0-1.2 eq) in DMF to the reaction mixture. d. Stir the reaction at room temperature overnight.[7] e. Monitor the reaction progress by LC-MS. f. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). g. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC). i. Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blot for Determination of DC₅₀ and Dₘₐₓ

This protocol is for evaluating the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.

  • Materials:

    • Cancer cell line expressing the target protein (e.g., MV4-11 for BRD4)

    • Complete cell culture medium

    • Synthesized PROTAC

    • Dimethyl sulfoxide (DMSO) as a vehicle control

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against the target protein (e.g., anti-BRD4)

    • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

    • Chemiluminescence imaging system

  • Procedure: a. Cell Seeding and Treatment: i. Seed the cells in 6-well plates at an appropriate density and allow them to adhere overnight. ii. Prepare serial dilutions of the PROTAC in cell culture medium. iii. Treat the cells with varying concentrations of the PROTAC or DMSO vehicle control for a specified time (e.g., 24 hours). b. Cell Lysis and Protein Quantification: i. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer. ii. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris. iii. Determine the protein concentration of the supernatant using a BCA assay. c. Western Blotting: i. Normalize the protein samples to the same concentration and prepare them for SDS-PAGE by adding loading buffer and boiling. ii. Load equal amounts of protein per lane and run the SDS-PAGE gel. iii. Transfer the proteins to a PVDF membrane. iv. Block the membrane with blocking buffer for 1 hour at room temperature. v. Incubate the membrane with the primary antibody against the target protein overnight at 4 °C. vi. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. vii. Wash the membrane again with TBST. viii. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. ix. Strip the membrane and re-probe with the primary antibody for the loading control. d. Data Analysis: i. Quantify the band intensities using image analysis software (e.g., ImageJ). ii. Normalize the target protein band intensity to the corresponding loading control band intensity. iii. Calculate the percentage of protein remaining relative to the vehicle-treated control. iv. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration. v. Use a non-linear regression model (e.g., sigmoidal dose-response) to determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (maximum percentage of degradation).

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in PROTAC synthesis.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_purification_characterization Purification & Characterization cluster_evaluation Biological Evaluation Warhead Warhead (POI Ligand) Alkylation Alkylation Reaction (e.g., with Cs₂CO₃) Warhead->Alkylation PEG2Cl This compound PEG2Cl->Alkylation PEG_Warhead PEGylated Warhead Alkylation->PEG_Warhead Coupling Amide Coupling (e.g., with HATU, DIPEA) PEG_Warhead->Coupling E3_Ligand E3 Ligase Ligand E3_Ligand->Coupling PROTAC Final PROTAC Coupling->PROTAC Purification Purification (e.g., HPLC) PROTAC->Purification Characterization Characterization (NMR, MS) Purification->Characterization Cell_Culture Cell-Based Assays Characterization->Cell_Culture Western_Blot Western Blot Cell_Culture->Western_Blot Data_Analysis Data Analysis (DC₅₀, Dₘₐₓ) Western_Blot->Data_Analysis

Caption: Experimental workflow for the synthesis and evaluation of a PROTAC using this compound.

BRD4_Degradation_Pathway cluster_PROTAC_Action PROTAC-Mediated Degradation cluster_Downstream_Effect Downstream Signaling PROTAC_B24 PROTAC (B24) (PEG2 Linker) Ternary_Complex Ternary Complex (BRD4-PROTAC-CRBN) PROTAC_B24->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_BRD4 Ubiquitinated BRD4 Ubiquitination->Ub_BRD4 Proteasome Proteasome Ub_BRD4->Proteasome Degradation Degradation Proteasome->Degradation BRD4 Degradation cMyc c-Myc Expression Degradation->cMyc Decreased Apoptosis Apoptosis cMyc->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest cMyc->Cell_Cycle_Arrest Induces

Caption: Signaling pathway of BRD4 degradation by a PEG2-containing PROTAC (B24).

References

Application Notes and Protocols for PEG2-Cl Linker in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of polyethylene glycol (PEG) linkers in solid-phase peptide synthesis (SPPS) offers significant advantages, including improved solubility of the growing peptide chain, reduced aggregation, and enhanced pharmacokinetic properties of the final peptide conjugate.[1][2][3] The PEG2-Cl linker, chemically known as 2-(2-chloroethoxy)ethanol, is a short, hydrophilic spacer that can be incorporated between the solid support and the peptide sequence. Its terminal chloro group allows for stable attachment to the resin, while the hydroxyl group of the resulting ether linkage provides the starting point for peptide synthesis. This document provides detailed application notes and protocols for the utilization of the this compound linker in SPPS.

Properties of this compound Linker

The this compound linker, or 2-(2-chloroethoxy)ethanol, possesses the following key properties:

PropertyValue
Synonyms Diethylene glycol monochlorohydrin
Molecular Formula C4H9ClO2
Molecular Weight 124.57 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 180-185 °C
Density 1.18 g/mL
Refractive Index 1.4519-1.4539
Flash Point 90 °C

Applications in Solid-Phase Peptide Synthesis

The this compound linker is primarily used to introduce a short, flexible, and hydrophilic spacer in SPPS. Key applications include:

  • Improved Peptide Solubility: The PEG moiety enhances the solvation of the growing peptide chain, which can be particularly beneficial for hydrophobic or aggregation-prone sequences.

  • Enhanced Drug Delivery: Peptides synthesized with PEG linkers often exhibit improved pharmacokinetic profiles, including increased circulation time and reduced immunogenicity, making them suitable for therapeutic applications.[4][5]

  • PROTACs Synthesis: PEG linkers are commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where they connect a target protein-binding ligand to an E3 ligase-binding ligand.

Experimental Protocols

The following protocols outline the general steps for using the this compound linker in Fmoc-based solid-phase peptide synthesis.

Attachment of this compound Linker to Hydroxymethyl Resin (Proposed Method)

This protocol describes a proposed method for attaching the this compound linker to a hydroxymethyl-functionalized resin (e.g., Wang resin) via a Williamson ether synthesis.[6][7]

Materials:

  • Hydroxymethyl resin (e.g., Wang resin)

  • 2-(2-chloroethoxy)ethanol (this compound)

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Swell the hydroxymethyl resin in anhydrous DMF for 1 hour.

  • Wash the resin with anhydrous DCM (3 x resin volume).

  • In a separate flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-(2-chloroethoxy)ethanol (5 eq. relative to resin loading) in anhydrous DMF.

  • Carefully add sodium hydride (5.5 eq.) portion-wise to the 2-(2-chloroethoxy)ethanol solution at 0 °C. Allow the reaction to stir for 30 minutes at room temperature to form the alkoxide.

  • Add the alkoxide solution to the swollen resin and shake the mixture at room temperature for 24-48 hours.

  • Filter the resin and wash thoroughly with DMF, DCM, and MeOH to remove unreacted reagents.

  • To cap any unreacted hydroxymethyl groups, treat the resin with a solution of acetic anhydride and DIPEA in DCM.

  • Wash the resin with DCM and dry under vacuum.

  • The successful attachment of the linker can be confirmed by the disappearance of the hydroxyl stretch and the appearance of an ether C-O stretch in the IR spectrum of a resin sample.

Standard Fmoc-Based Peptide Synthesis

Once the this compound linker is attached to the resin, standard Fmoc-SPPS protocols can be followed for peptide chain elongation.[8]

a. Fmoc Deprotection:

  • Swell the resin in DMF.

  • Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.

  • Repeat the piperidine treatment for another 15-20 minutes.

  • Wash the resin thoroughly with DMF and DCM.

b. Amino Acid Coupling:

  • Dissolve the Fmoc-protected amino acid (3-5 eq.), a coupling reagent (e.g., HBTU, HATU; 3-5 eq.), and a base (e.g., DIPEA; 6-10 eq.) in DMF.

  • Add the coupling solution to the deprotected resin and shake for 1-2 hours.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).[9]

  • Wash the resin with DMF and DCM.

Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.

Cleavage of the Peptide from the Resin

The ether linkage formed between the this compound linker and the resin is stable to the basic conditions of Fmoc deprotection but can be cleaved under strong acidic conditions.

Materials:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (scavenger)

  • Water (scavenger)

  • Cold diethyl ether

Procedure:

  • Wash the peptide-resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail, typically TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v). The choice of scavengers depends on the amino acid composition of the peptide.[10]

  • Add the cleavage cocktail to the dried peptide-resin and shake at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

Quantitative Data

Peptide SequenceResin TypeCrude Purity (%)Overall Yield (%)Reference
Acyl Carrier Protein (65-74)Fmoc-Rink-ChemMatrix (PEG-based)95Not Reported
Leu-enkephalinamideFmoc-Rink-ChemMatrix (PEG-based)HighNot Reported
H-YGGfL-NH2H-Leu-Rink-resinHigh (0.7% racemization)Not Reported

Visualizations

Experimental Workflow for SPPS using this compound Linker

SPPS_Workflow Resin Hydroxymethyl Resin Linker_Attachment Linker Attachment (Williamson Ether Synthesis) Resin->Linker_Attachment PEG_Resin PEG2-Resin Linker_Attachment->PEG_Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) PEG_Resin->Fmoc_Deprotection Start Synthesis Wash1 Wash (DMF/DCM) Fmoc_Deprotection->Wash1 Amino_Acid_Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Wash2 Wash (DMF/DCM) Amino_Acid_Coupling->Wash2 Wash1->Amino_Acid_Coupling Wash2->Fmoc_Deprotection Repeat n times Peptide_Resin Peptide-PEG2-Resin Wash2->Peptide_Resin Final Cycle Cleavage Cleavage (TFA/TIS/H2O) Peptide_Resin->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide Purification Purification (RP-HPLC) Crude_Peptide->Purification Pure_Peptide Pure Peptide Purification->Pure_Peptide

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow using a this compound Linker.

Application of PEGylated Peptide in Targeted Drug Delivery

Targeted_Drug_Delivery cluster_synthesis Synthesis cluster_delivery In Vivo Delivery cluster_action Cellular Action Peptide Therapeutic Peptide Conjugate Peptide-PEG-Ligand Conjugate Peptide->Conjugate PEG_Linker PEG Linker PEG_Linker->Conjugate Targeting_Ligand Targeting Ligand (e.g., Antibody, Aptamer) Targeting_Ligand->Conjugate Systemic_Circulation Systemic Circulation Conjugate->Systemic_Circulation Administration Target_Cell Target Cell (e.g., Cancer Cell) Systemic_Circulation->Target_Cell Targeting NonTarget_Cell Non-Target Cell Systemic_Circulation->NonTarget_Cell Reduced Uptake Receptor Cell Surface Receptor Target_Cell->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Drug_Release Peptide Release Internalization->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

References

Application Notes and Protocols for the Characterization of PEG-Cl Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key analytical methodologies for the characterization of monochloro, bifunctional polyethylene glycol (PEG-Cl) conjugates. Detailed protocols for the most salient techniques are provided to guide researchers in establishing robust analytical workflows for these critical biopharmaceutical and research molecules.

Introduction to PEG-Cl Conjugate Analysis

Covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, peptides, and small molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. Bifunctional PEGs, such as those with a terminal chloro group (PEG-Cl), offer a versatile platform for conjugation. Rigorous analytical characterization of these conjugates is paramount to ensure their quality, efficacy, and safety. This involves confirming the identity and purity of the conjugate, determining the degree and site(s) of PEGylation, and assessing its stability. A multi-faceted analytical approach employing chromatographic, spectrometric, and spectroscopic techniques is typically required for comprehensive characterization.

Key Analytical Techniques and Protocols

A suite of analytical methods is available for the detailed characterization of PEG-Cl conjugates. The choice of technique depends on the specific attribute being investigated, such as molecular weight, purity, or conjugation efficiency.

Chromatography for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of PEG conjugates, enabling separation of the conjugate from unreacted PEG, the parent molecule, and other impurities.[][2]

SEC separates molecules based on their hydrodynamic radius. It is particularly useful for separating the high molecular weight PEG conjugate from the smaller, unconjugated parent molecule and excess PEG reagent.[3][4]

Protocol: SEC-HPLC for Purity Assessment of a PEG-Protein Conjugate

  • System: HPLC or UHPLC system with a UV detector and preferably a Charged Aerosol Detector (CAD).[3][4]

  • Column: MAbPac SEC-1, 5 µm, 300 Å, 4 × 300 mm (or equivalent).[3]

  • Mobile Phase: 10 mM ammonium acetate, pH 6.7 with 5% acetonitrile (Isocratic).[3]

  • Flow Rate: 0.2 mL/min.

  • Detection:

    • UV at 280 nm for protein detection.[3]

    • CAD for universal detection of non-volatile analytes, including PEG.[3][4]

  • Sample Preparation: Dilute the PEG-protein conjugate sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Injection Volume: 10-20 µL.

  • Data Analysis: The chromatogram will show peaks corresponding to the PEGylated protein, unconjugated protein, and free PEG. The peak areas can be used to determine the purity of the conjugate and the relative amounts of each species.

RP-HPLC separates molecules based on their hydrophobicity. It is a powerful technique for assessing the purity of PEG conjugates and can also be used to quantify the amount of conjugated PEG.[5][6]

Protocol: RP-HPLC for Quantification of PEG on PEGylated Nanoparticles [5]

  • System: HPLC with a UV and/or Charged Aerosol Detector (CAD).

  • Column: C18 or C8 analytical column.

  • Mobile Phase:

    • A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • B: Acetonitrile with 0.1% TFA or Formic Acid.

  • Gradient Elution: A typical gradient would be a linear increase in mobile phase B over 20-30 minutes to elute the PEG conjugate. The exact gradient needs to be optimized based on the specific conjugate. For a 20 kDa PEG, a gradient of 30% to 50% B over 20 minutes can be a starting point.[5]

  • Flow Rate: 1 mL/min.[5]

  • Detection: CAD is particularly useful as it provides a response for PEG which lacks a strong chromophore.[3][4]

  • Sample Preparation: To quantify total PEG, the conjugate may need to be treated to release the PEG. For PEGylated gold nanoparticles, this can be achieved by dissolving the nanoparticles with potassium cyanide (KCN) or displacing the PEG with dithiothreitol (DTT).[5]

  • Quantification: A calibration curve is generated using known concentrations of the specific PEG standard. The amount of PEG in the sample is then determined by comparing its peak area to the calibration curve.

CEX-HPLC separates molecules based on their surface charge. It is a valuable tool for separating and characterizing charge variants of PEGylated proteins that can arise from the conjugation process or degradation.[7]

Experimental_Workflow_CEX_HPLC Sample PEGylated Protein Sample Dilution Dilute in Mobile Phase A Sample->Dilution Injection Inject onto CEX Column Dilution->Injection Gradient Apply Salt Gradient Injection->Gradient Separation Separation of Charge Variants Gradient->Separation Detection UV Detection (e.g., 280 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Peak_Analysis Peak Integration & Comparison Chromatogram->Peak_Analysis

Caption: Workflow for CEX-HPLC analysis of PEGylated protein charge variants.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is an indispensable tool for determining the molecular weight of PEG conjugates and assessing the degree of PEGylation.[8][9]

MALDI-TOF MS is well-suited for the analysis of large molecules like PEGylated proteins. It provides a rapid determination of the average molecular weight and the distribution of PEG chains attached to the molecule.[10][11]

Protocol: MALDI-TOF MS for Average Molecular Weight of a PEG-Protein Conjugate

  • Matrix: Sinapinic acid (for proteins > 10 kDa) or α-cyano-4-hydroxycinnamic acid (CHCA) are commonly used. Prepare a saturated solution of the matrix in a solvent mixture such as 50:50 acetonitrile:water with 0.1% TFA.

  • Sample Preparation:

    • Mix the PEG-protein conjugate solution (typically 1-10 pmol/µL) with the matrix solution in a 1:1 to 1:10 ratio.

    • Spot 1-2 µL of the mixture onto the MALDI target plate and allow it to air dry (co-crystallization).

  • Instrumentation:

    • Calibrate the mass spectrometer using standards that bracket the expected mass of the analyte.

    • Acquire the spectrum in linear or reflector mode, depending on the required resolution and mass accuracy.

  • Data Analysis: The resulting spectrum will show a distribution of peaks, with each peak corresponding to the protein conjugated with a different number of PEG chains. The average molecular weight and the degree of PEGylation can be calculated from the mass difference between the peaks.[11]

ESI-MS, often coupled with liquid chromatography (LC-MS), is another powerful technique for the characterization of PEG conjugates.[9][12] It can provide accurate mass measurements and is amenable to the analysis of complex mixtures.

Signaling_Pathway_LC_MS cluster_lc Liquid Chromatography (LC) cluster_ms Mass Spectrometry (MS) cluster_data Data Processing Sample PEG Conjugate Mixture LC_Column HPLC Column (e.g., SEC or RP) Sample->LC_Column Separated Separated Analytes LC_Column->Separated ESI_Source Electrospray Ionization Separated->ESI_Source Eluent Mass_Analyzer Mass Analyzer (e.g., Q-TOF) ESI_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Raw_Spectrum Raw Mass Spectrum Detector->Raw_Spectrum Deconvolution Deconvolution Raw_Spectrum->Deconvolution Final_Mass Accurate Mass & Distribution Deconvolution->Final_Mass

Caption: Logical workflow of LC-MS for PEG conjugate characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for the structural characterization of PEG conjugates.[10][13] It can be used to determine the molecular weight of the PEG, confirm the covalent attachment to the target molecule, and quantify the degree of functionalization.[8][14]

Protocol: ¹H NMR for Characterization of a PEG-Small Molecule Conjugate [10][13]

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated water (D₂O), depending on the solubility of the conjugate.

  • Internal Standard: Tetramethylsilane (TMS) or a suitable internal standard for quantitative analysis.

  • Sample Preparation: Dissolve a known amount of the PEG conjugate in the deuterated solvent.

  • Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. For large polymers, a pulse sequence that is ¹³C decoupled may be necessary to simplify the spectrum and improve the accuracy of integration.[10][13]

  • Data Analysis:

    • The large signal around 3.64 ppm corresponds to the repeating ethylene oxide units (-O-CH₂-CH₂-) of the PEG chain.

    • Identify characteristic signals from the small molecule and the PEG end-groups.

    • The degree of conjugation can be determined by comparing the integration of a signal from the small molecule to the integration of the PEG backbone signal or a PEG end-group signal.[10]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the analytical characterization of PEG conjugates.

Table 1: HPLC Method Validation Parameters [15][16]

ParameterTypical ValueAnalytical Technique
Linearity (R²) > 0.99RP-HPLC-CAD
Intra-day Precision (RSD) < 2%RP-HPLC-CAD
Inter-day Precision (RSD) < 2%RP-HPLC-CAD
Limit of Detection (LOD) < 10 ng on column2D-LC-CAD[3]
Limit of Quantitation (LOQ) 80 ng/mLRP-HPLC-UV[6]

Table 2: Characterization of PEGylation Efficiency [17]

PEGylation StrategyTarget SiteTypical Conjugation EfficiencyAnalytical Technique for Quantification
NHS-ester PEG Lysine amines50-90%SEC-HPLC, SDS-PAGE, Mass Spectrometry
Maleimide PEG Cysteine thiols> 90%RP-HPLC, Mass Spectrometry
Aldehyde PEG N-terminus> 85%CEX-HPLC, Mass Spectrometry

Stability Indicating Methods

Assessing the stability of PEG-Cl conjugates under various stress conditions is crucial for determining their shelf-life and degradation pathways. Stability-indicating methods are analytical procedures that can separate the intact conjugate from its degradation products.[7][15]

Forced degradation studies typically involve exposing the conjugate to heat, light, acid, base, and oxidation.[7] The stressed samples are then analyzed by a stability-indicating HPLC method, often RP-HPLC or CEX-HPLC, to identify and quantify any degradants.[15]

Logical_Relationship_Stability_Testing cluster_stress Forced Degradation cluster_analysis Analytical Characterization cluster_outcome Outcome Assessment PEG_Conjugate PEG-Cl Conjugate Stress_Conditions Stress Conditions (Heat, pH, Oxidation) PEG_Conjugate->Stress_Conditions Stressed_Sample Stressed Sample Mixture Stress_Conditions->Stressed_Sample SI_HPLC Stability-Indicating HPLC (e.g., RP-HPLC, CEX-HPLC) Stressed_Sample->SI_HPLC Separation Separation of Intact Conjugate & Degradation Products SI_HPLC->Separation Quantification Quantification of Degradants Separation->Quantification Pathway Identification of Degradation Pathways (e.g., via MS) Separation->Pathway Stability_Profile Establishment of Stability Profile Quantification->Stability_Profile Pathway->Stability_Profile

Caption: Logical flow for stability testing of PEG-Cl conjugates.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Prostaglandin E2 (PGE2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin E2 (PGE2) is a principal bioactive lipid mediator derived from arachidonic acid through the cyclooxygenase (COX) pathway.[1][2] It is a key player in a multitude of physiological and pathological processes, including inflammation, pain, fever, immune responses, and cancer development.[2][3] Accurate and sensitive quantification of PGE2 in biological matrices is crucial for understanding its role in disease and for the development of novel therapeutics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for PGE2 analysis due to its high selectivity, sensitivity, and specificity, overcoming the limitations of traditional methods like immunoassays.[4][5]

This document provides detailed application notes and protocols for the extraction, separation, and quantification of PGE2 from biological samples using LC-MS/MS. While the initial query mentioned "PEG2-Cl conjugates," the available scientific literature predominantly focuses on PGE2. It is presumed that "PGE2" was the intended analyte of interest. These protocols are designed to be a comprehensive resource for researchers in academic and industrial settings.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) of PGE2 from Biological Fluids

This protocol is a general guideline for the extraction of PGE2 from biological fluids such as plasma, cell culture supernatants, or microdialysis samples.[2] Optimization may be required depending on the specific sample matrix.

Materials:

  • C18 SPE Cartridges

  • Methanol (LC-MS grade)

  • Ethyl Acetate (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Deionized Water

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Acidification: Acidify the biological sample to a pH of approximately 3.5 with 1% formic acid. This step is crucial for the efficient retention of the acidic PGE2 on the C18 stationary phase.

  • SPE Cartridge Conditioning:

    • Wash the C18 SPE cartridge with 2 mL of methanol.

    • Equilibrate the cartridge with 2 mL of deionized water containing 0.1% formic acid.

  • Sample Loading: Load the acidified sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 2 mL of deionized water containing 0.1% formic acid to remove polar impurities.

    • Wash the cartridge with 2 mL of 15% methanol in deionized water to remove less polar impurities.

  • Elution: Elute the PGE2 from the cartridge with 2 mL of ethyl acetate or methanol.

  • Drying: Dry the eluate under a gentle stream of nitrogen gas at room temperature or 30°C.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 20% acetonitrile in water with 0.1% formic acid) for LC-MS/MS analysis.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol outlines a typical reversed-phase LC-MS/MS method for the separation and detection of PGE2.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B (e.g., 20%), which is gradually increased to a high percentage (e.g., 90%) over several minutes to elute PGE2. A column wash with a high percentage of mobile phase B and re-equilibration at the initial conditions are necessary between injections.[1]

  • Flow Rate: 0.2 - 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 - 20 µL

MS/MS Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for PGE2 and its internal standard (e.g., PGE2-d4).

  • Source Temperature: 350°C[4]

  • Electrospray Voltage: -4200 V[4]

  • Collision Gas: Nitrogen[4]

  • Dwell Time: 100-200 ms per transition

Data Presentation

Table 1: Quantitative Mass Spectrometry Parameters for PGE2 Analysis
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference
PGE2351.2271.2-22[4]
PGE2351.2189.1-[5]
PGE2-d4 (Internal Standard)355.2275.5-[1]
Table 2: Representative Liquid Chromatography Parameters
ParameterValueReference
ColumnLuna C18(2)[1]
Mobile Phase A0.1% formic acid in water[1]
Mobile Phase B0.1% formic acid in acetonitrile[1]
Flow Rate0.2 mL/min[1]
Gradient20% to 42.5% B over 50 min[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (e.g., Plasma) acidify Acidify to pH 3.5 start->acidify spe Solid-Phase Extraction (C18) acidify->spe wash Wash Cartridge spe->wash elute Elute PGE2 wash->elute dry Dry Down (Nitrogen) elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lc_ms Inject into LC-MS/MS reconstitute->lc_ms separation Chromatographic Separation (C18) lc_ms->separation ionization Electrospray Ionization (ESI-) separation->ionization detection MRM Detection ionization->detection quantification Quantification (Internal Standard) detection->quantification results Concentration of PGE2 quantification->results

Caption: Experimental workflow for PGE2 analysis.

PGE2 Signaling Pathway

pge2_signaling cluster_receptors EP Receptors cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response PGE2 Prostaglandin E2 (PGE2) EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 PLC ↑ PLC EP1->PLC AC_inc ↑ Adenylate Cyclase EP2->AC_inc AC_dec ↓ Adenylate Cyclase EP3->AC_dec EP4->AC_inc IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 Inflammation Inflammation Ca2->Inflammation Pain Pain Ca2->Pain Fever Fever Ca2->Fever Immune_Modulation Immune Modulation Ca2->Immune_Modulation Cell_Proliferation Cell Proliferation Ca2->Cell_Proliferation cAMP_inc ↑ cAMP AC_inc->cAMP_inc PKA ↑ PKA cAMP_inc->PKA PKA->Inflammation PKA->Pain PKA->Fever PKA->Immune_Modulation PKA->Cell_Proliferation cAMP_dec ↓ cAMP AC_dec->cAMP_dec cAMP_dec->Inflammation cAMP_dec->Pain cAMP_dec->Fever cAMP_dec->Immune_Modulation cAMP_dec->Cell_Proliferation

Caption: Simplified PGE2 signaling pathways.

References

Troubleshooting & Optimization

Technical Support Center: Improving PEG2-Cl Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to enhance the efficiency of PEG2-Cl conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for? A1: Chloro-PEG2-acid (this compound) is a heterobifunctional linker that contains a two-unit polyethylene glycol (PEG) spacer, a terminal chloro group, and a carboxylic acid.[1][2] The PEG spacer increases the hydrophilicity and biocompatibility of the molecule it's attached to.[1] The terminal chloroalkane acts as an electrophile for nucleophilic substitution reactions, commonly with thiol or amine groups, while the carboxylic acid can be conjugated to primary amines using activators like EDC and NHS.[1][2][3] This makes it a versatile tool in bioconjugation, particularly for creating antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1]

Q2: What is the reaction mechanism of this compound with nucleophiles? A2: The chloro group on the this compound linker is a good leaving group that reacts with nucleophiles like amines (e.g., lysine side chains on proteins) or thiols (e.g., cysteine side chains) via a nucleophilic substitution reaction (Sɴ2).[1][2] The lone pair of electrons on the nitrogen (of an amine) or sulfur (of a thiol) atom attacks the carbon atom attached to the chlorine, displacing the chloride ion and forming a stable covalent bond.[4][5]

Q3: How should this compound reagents be stored for optimal stability? A3: this compound reagents should be stored at low temperatures (typically -20°C) in a dry, dark environment to prevent degradation.[1][6] The chloroalkane moiety can be susceptible to hydrolysis, especially under alkaline conditions.[1] If the reagent is dissolved in a solvent, its stability is reduced, and it is highly recommended to prepare solutions fresh before use or store stock solutions at ultra-low temperatures for a short period.[1] Before use, allow the product to warm to room temperature for at least 60 minutes before opening the vial to prevent moisture condensation.

Q4: Which functional groups are incompatible with this compound conjugation? A4: The reaction targets nucleophiles like amines and thiols. Therefore, buffers containing primary amines, such as Tris and glycine, should be avoided as they will compete with the target molecule for reaction with the this compound, reducing conjugation efficiency.[7][8] Strong acids or alkalis and strong oxidizing or reducing agents are also incompatible.[6]

Q5: What analytical methods can be used to determine conjugation efficiency? A5: Several methods can quantify the degree of PEGylation. High-Performance Liquid Chromatography (HPLC), particularly Size-Exclusion Chromatography (SEC), is effective for separating PEGylated products from unreacted molecules based on size.[9][10][11] Mass Spectrometry (MS) can determine the precise molecular weight of the conjugate, allowing for the calculation of attached PEG molecules.[11][12] Other methods include capillary electrophoresis and spectroscopic assays like the barium-iodide assay, which detects PEG specifically.[11][12]

Troubleshooting Guide

Low or No Conjugation Yield

Q: My conjugation efficiency is very low. What are the common causes? A: Low yield can stem from several factors: suboptimal reaction conditions, poor reagent quality, or issues with the substrate molecule.

  • Reagent Quality : Ensure the this compound reagent has been stored correctly and has not degraded. Hydrolysis of the chloro group will render it inactive.[1] It's recommended to use freshly prepared solutions.[1]

  • Reaction pH : The pH of the reaction buffer is critical. For conjugation to primary amines, a pH range of 7.0-9.0 is generally recommended to ensure the amine is deprotonated and nucleophilic.[8] Thiol-maleimide reactions, a related conjugation chemistry, are also pH-dependent, often favoring a pH of 6.5-7.5 to achieve specific conjugation. While this compound reacts with thiols, the principle of nucleophilicity being pH-dependent remains.

  • Substrate Purity and Concentration : The purity of your target molecule (e.g., antibody) is crucial. Contaminating proteins or other nucleophiles will compete for the this compound reagent.[7] An antibody purity of >95% is recommended.[7] Additionally, a low concentration of the target molecule can decrease efficiency.[7]

  • Molar Ratio : The molar ratio of this compound to the target molecule should be optimized. A significant molar excess of the PEG reagent is often required to drive the reaction to completion.[12]

Experimental Workflow for this compound Conjugation

G cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis P1 Equilibrate Reagents to Room Temp P2 Prepare Buffers (Amine-Free) P1->P2 P3 Prepare Substrate & this compound Stock P2->P3 R1 Combine Substrate & this compound P3->R1 R2 Incubate (Optimized Time/Temp) R1->R2 R2->R2 R3 Quench Reaction (e.g., add Tris/Lysine) R2->R3 A1 Purify Conjugate (e.g., SEC/Dialysis) R3->A1 A2 Characterize (e.g., HPLC, MS) A1->A2 A3 Assess Efficiency & Functionality A2->A3

Caption: General workflow for a protein conjugation experiment using this compound.

Reaction Mechanism of this compound

G R1 This compound I1 SN2 Transition State R1->I1 + R2 Nucleophile (e.g., Protein-NH2 or Protein-SH) R2->I1 + P1 PEGylated Protein I1->P1 Forms C-N or C-S Bond P2 Chloride Ion (Cl-) I1->P2 Cl- leaves

Caption: Nucleophilic substitution (Sɴ2) mechanism for this compound conjugation.

Quantitative Data Summary

Optimizing reaction parameters is key to improving conjugation efficiency. The following tables provide an overview of how different variables can impact the reaction outcome.

Table 1: Influence of Reaction pH on Conjugation Efficiency

pHTarget NucleophileRelative EfficiencyNotes
5.0 - 6.5Amine (-NH₂)LowMost amines are protonated (-NH₃⁺) and not nucleophilic.
7.0 - 7.5Thiol (-SH)Moderate to HighOptimal for selective reaction with thiols in some chemistries (e.g., maleimide).[]
7.5 - 8.5Amine (-NH₂)HighGood balance between deprotonated, nucleophilic amines and stability of the molecule.[8]
> 9.0Amine (-NH₂)Moderate to LowRisk of hydrolysis of the PEG linker's chloroalkane moiety increases, reducing available reagent.[1]

Table 2: Effect of Molar Ratio on Expected Yield

This compound : Protein RatioExpected YieldNotes
1:1LowStoichiometrically insufficient to label all available sites, especially with multiple potential conjugation sites.
5:1 - 20:1ModerateA molar excess helps drive the reaction forward, increasing the likelihood of conjugation.[12]
> 20:1HighOften necessary for achieving high degrees of labeling but may increase non-specific modifications and complicates purification.[12]

Experimental Protocols

Protocol 1: General Protein Conjugation with this compound

This protocol provides a general guideline for conjugating this compound to a protein containing accessible amine or thiol groups.

Materials:

  • Protein of interest (in an amine-free buffer like PBS, pH 7.4-8.0)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., SEC column or dialysis cassettes)

Procedure:

  • Protein Preparation : Prepare the protein solution at a concentration of 1-10 mg/mL in the Reaction Buffer.[12]

  • This compound Stock Solution : Immediately before use, dissolve this compound in DMF or DMSO to create a 10-100 mM stock solution.

  • Conjugation Reaction : Add the desired molar excess of the this compound stock solution to the protein solution. For example, add a 20-fold molar excess of PEG to the protein.

  • Incubation : Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.[12] Reaction time and temperature may require optimization.[14][15]

  • Quenching : Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted this compound.[12] Incubate for 30 minutes.

  • Purification : Remove unreacted PEG reagent and byproducts by running the solution through a size-exclusion chromatography (SEC) column or by dialysis against a suitable buffer (e.g., PBS).[11][12]

  • Analysis : Analyze the purified conjugate using SEC-HPLC to determine purity and aggregation, and use Mass Spectrometry to confirm the degree of PEGylation.[10][11]

Protocol 2: Analysis of Conjugation Efficiency by SEC-HPLC

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. PEGylation increases the size of a protein, causing it to elute earlier from the column than the unconjugated protein.[11]

Methodology:

  • System Setup : Use an HPLC system equipped with a UV detector (set to 280 nm for proteins) and an appropriate SEC column for the molecular weight range of your protein and conjugate.[9]

  • Mobile Phase : An isocratic mobile phase, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.0, is typically used.

  • Sample Preparation : Dilute a small aliquot of the purified (and unpurified, for comparison) reaction mixture into the mobile phase.

  • Injection and Elution : Inject the sample onto the column. The PEGylated conjugate will elute first, followed by the unconjugated protein, and finally any small molecule impurities or unreacted PEG.[11]

  • Data Analysis : Integrate the peak areas of the conjugate and unconjugated protein peaks. The conjugation efficiency can be calculated as: Efficiency (%) = [Area of Conjugate Peak / (Area of Conjugate Peak + Area of Unconjugated Protein Peak)] x 100

Troubleshooting Decision Tree

G Start Symptom: Low Conjugation Yield Cause1 Possible Cause: Reagent Issue? Start->Cause1 Cause2 Possible Cause: Sub-optimal Conditions? Start->Cause2 Cause3 Possible Cause: Substrate Issue? Start->Cause3 Sol1a Solution: Use fresh this compound stock. Verify storage conditions (-20°C). Cause1->Sol1a Degraded? Sol1b Solution: Use amine-free buffers (e.g., PBS, HEPES). Cause1->Sol1b Wrong Buffer? Sol2a Solution: Optimize pH (7.5-8.5 for amines). Test a pH gradient. Cause2->Sol2a Incorrect pH? Sol2b Solution: Increase molar excess of this compound (e.g., 20x to 50x). Cause2->Sol2b Low Molar Ratio? Sol2c Solution: Increase reaction time or temp (e.g., 4h RT or O/N 4°C). Cause2->Sol2c Time/Temp? Sol3a Solution: Confirm protein concentration. Ensure >0.5 mg/mL. Cause3->Sol3a Too Dilute? Sol3b Solution: Check protein purity (>95%). Purify if necessary. Cause3->Sol3b Impure?

Caption: A decision tree for troubleshooting low this compound conjugation yield.

References

Technical Support Center: Troubleshooting Low Yield in PEG2-Cl Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in PEG2-Cl conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in this compound reactions?

Low yields in this compound reactions typically stem from one or more of the following factors:

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, stoichiometry, or reaction time can significantly hinder the reaction.

  • Reagent Instability or Impurity: Degradation of the this compound reagent or the substrate due to improper storage or handling is a frequent issue. The purity of all reactants is critical.[1][2]

  • Competing Side Reactions: Hydrolysis of the chloro group, reactions with buffer components, or multiple PEGylations on the substrate can consume reactants and reduce the desired product's yield.[3]

  • Inefficient Purification: Product loss during workup and purification steps can artificially lower the isolated yield.[2][4]

  • Poor Nucleophilicity of the Substrate: The target functional group on the substrate (e.g., an amine or thiol) may not be sufficiently reactive under the chosen conditions.

Q2: What is the optimal pH for reacting this compound with amines or thiols?

The optimal pH is a trade-off between maximizing the nucleophilicity of the target group and minimizing side reactions.

  • For Amines (e.g., Lysine residues): A pH range of 7.0-9.0 is generally recommended.[5] In this range, a sufficient fraction of the primary amines are deprotonated and thus nucleophilic, while minimizing hydrolysis of the this compound reagent, which can occur at a higher pH.[6]

  • For Thiols (e.g., Cysteine residues): A pH range of 5.0-6.5 is often optimal for thiol-maleimide reactions, and similar principles apply to reactions with chloro-PEGs.[2] While the thiol becomes a more potent nucleophile (thiolate anion) at higher pH, this also increases the risk of side reactions like disulfide bond formation.

Q3: How can I monitor the progress of my PEGylation reaction?

Monitoring the reaction is crucial for optimization. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.

  • Size-Exclusion Chromatography (SEC-HPLC): This method separates molecules based on their hydrodynamic radius. It can effectively resolve the larger PEGylated product from the smaller, unreacted substrate.[7][8]

  • Reversed-Phase HPLC (RP-HPLC): This technique separates molecules based on hydrophobicity and can often distinguish between the starting materials, the desired product, and various byproducts.[6][7]

  • Detection Methods: UV/Vis detection is suitable for protein or peptide substrates. For reagents like PEG that lack a chromophore, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used for quantification.[5][6][7]

Q4: My this compound reagent is old. Can I still use it?

It is highly recommended to use fresh reagents for the best results. Chloro-PEG reagents can be susceptible to hydrolysis if exposed to moisture.[6] If you must use an older reagent, its purity and integrity should be verified first using an appropriate analytical method, such as NMR or mass spectrometry. When in doubt, use a fresh batch.

Troubleshooting Guide for Low Reaction Yield

This section provides a structured approach to identifying and solving specific problems encountered during this compound reactions.

Problem 1: Low Conversion of Starting Material
Potential Cause Suggested Solution
Incorrect pH Verify the pH of the reaction buffer. For amine conjugation, ensure the pH is in the 7.0-9.0 range. Avoid buffers with primary amines (e.g., Tris), which will compete with your substrate.[9] Use buffers like phosphate or borate.[6]
Low Reaction Temperature While room temperature is a common starting point, gently increasing the temperature in increments (e.g., to 35-45°C) can increase the reaction rate. Monitor for byproduct formation, as higher temperatures can also accelerate side reactions.[2][10]
Insufficient Reaction Time The reaction may be slow. Monitor the reaction over a longer period (e.g., 24 hours) by taking aliquots and analyzing them via HPLC to determine when the reaction has reached completion.[10]
Suboptimal Stoichiometry The molar ratio of this compound to the substrate is a critical parameter.[5] Try varying the excess of the PEG reagent (e.g., from 1.5x to 10x molar excess) to drive the reaction to completion.
Poor Reagent Solubility Ensure both the this compound and the substrate are fully dissolved in the reaction buffer. A small amount of a water-miscible organic co-solvent like DMSO can be used to aid solubility, but should be used sparingly.[6]
Problem 2: Significant Byproduct Formation
Potential Cause Suggested Solution
Hydrolysis of this compound This occurs in aqueous buffers, especially at high pH. Prepare reagent solutions immediately before use. Avoid excessively high pH.[6]
Multiple PEGylations If your substrate has multiple potential reaction sites (e.g., several lysine residues), you may get a mixture of products. To favor mono-PEGylation, you can try using a lower molar excess of the PEG reagent or reducing the reaction time. Site-directed mutagenesis to remove unwanted reactive sites on a protein is a more advanced strategy.
Reaction with Buffer As mentioned, primary amine buffers like Tris or glycine will react with the this compound. Switch to a non-reactive buffer system such as phosphate-buffered saline (PBS) or borate buffer.[6][9]
Disulfide Dimerization (for thiol reactions) If reacting with a cysteine, oxidation can lead to disulfide-linked dimers of your substrate.[11] Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and consider adding a small amount of a reducing agent like TCEP, if compatible with your overall scheme.
Problem 3: Product Loss During Purification
Potential Cause Suggested Solution
Wrong Chromatography Method The choice of purification method is critical. Ion-exchange chromatography (IEX) is often the method of choice for separating PEGylated proteins from their un-PEGylated counterparts, as PEGylation can shield the protein's surface charges.[11][12] Size-exclusion chromatography (SEC) is also widely used to remove unreacted PEG and other small molecules.[8][12]
Suboptimal Elution Conditions During column chromatography, the product may be eluting too broadly or not eluting at all. Optimize the gradient (for IEX or RP-HPLC) or the buffer conditions to achieve sharp, well-resolved peaks corresponding to your product.
Product Precipitation Changes in buffer or solvent concentration during purification can cause the PEGylated product to precipitate. Ensure the product remains soluble throughout the entire purification process.
Inefficient Extraction If using liquid-liquid extraction, ensure the pH is optimized for partitioning and perform multiple extractions with smaller volumes of the organic solvent to maximize recovery.[2]

Data Presentation

The optimal conditions for this compound reactions are highly dependent on the specific substrate. The following table provides general guidelines and typical starting points for optimization.

Table 1: Recommended Reaction Parameters for this compound Conjugation

ParameterReaction with AminesReaction with ThiolsRationale & Key Considerations
pH 7.0 - 9.06.5 - 7.5Balances nucleophilicity with reagent stability. Higher pH increases amine deprotonation and thiol-to-thiolate conversion but also accelerates hydrolysis of the chloro group.[2][6]
Temperature 4°C to 37°C4°C to 25°CLower temperatures can help control side reactions but will slow down the main reaction. Start at 25°C and adjust as needed.[10]
Molar Ratio (PEG:Substrate) 1.5:1 to 10:11.1:1 to 5:1A molar excess of the PEG reagent is typically used to drive the reaction towards the product. The optimal ratio must be determined empirically.[5]
Reaction Time 4 - 24 hours2 - 18 hoursReaction kinetics are substrate-dependent. Monitor progress via HPLC to determine the optimal time.[10]
Buffer System Phosphate, BoratePhosphate, HEPESUse non-nucleophilic buffers. Avoid Tris, glycine, or other primary amine-containing buffers.[9]
Substrate Concentration 1 - 10 mg/mL1 - 10 mg/mLHigher concentrations can increase reaction rates but may also lead to aggregation, especially with protein substrates.

Experimental Protocols

General Protocol for PEGylation of a Protein with this compound

This protocol provides a general workflow. Specific concentrations, volumes, and incubation times should be optimized for each unique substrate.

  • Substrate Preparation:

    • Dissolve the protein to be PEGylated in a suitable non-amine reaction buffer (e.g., 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.4) to a final concentration of 2-5 mg/mL.

    • If the protein was stored in a buffer containing primary amines (like Tris), it must be exchanged into the reaction buffer using dialysis or a desalting column.

  • This compound Reagent Preparation:

    • Allow the this compound reagent to warm to room temperature before opening the container to prevent moisture condensation.

    • Immediately before starting the reaction, dissolve the this compound in the reaction buffer (or a minimal amount of a compatible organic solvent like DMSO before adding to the buffer) to create a concentrated stock solution (e.g., 10-20 mM).

  • PEGylation Reaction:

    • Add the desired molar excess of the this compound stock solution to the stirring protein solution.

    • Allow the reaction to proceed at room temperature (or a pre-determined optimal temperature) with gentle stirring for a set duration (e.g., start with 4 hours).

  • Reaction Quenching:

    • To stop the reaction, add a quenching reagent that contains a primary amine. A common choice is to add a small amount of a concentrated Tris or glycine solution to a final concentration of ~50 mM. This will react with any remaining unreacted this compound.

  • Reaction Monitoring and Analysis:

    • At various time points (e.g., 0, 1, 4, and 24 hours), take a small aliquot of the reaction mixture. Quench it immediately and analyze by SDS-PAGE and/or HPLC (SEC or RP) to monitor the disappearance of the starting protein and the appearance of the higher molecular weight PEGylated product.

  • Purification of the PEGylated Product:

    • Remove the unreacted PEG reagent, quenching agent, and any byproducts from the reaction mixture.

    • Ion-exchange chromatography (IEX) is often effective. Equilibrate the IEX column with a low-salt buffer and load the quenched reaction mixture. Elute the bound components using a salt gradient. The PEGylated protein often elutes at a different salt concentration than the un-PEGylated protein due to charge shielding by the PEG chain.[12]

    • Alternatively, use size-exclusion chromatography (SEC) to separate the larger PEGylated conjugate from the smaller unreacted protein and other low molecular weight components.[12]

    • Collect fractions and analyze them by HPLC and/or SDS-PAGE to identify those containing the pure PEGylated product.

  • Characterization:

    • Pool the pure fractions, concentrate if necessary, and exchange into a suitable storage buffer.

    • Confirm the identity and purity of the final product using appropriate analytical techniques (e.g., Mass Spectrometry, HPLC).

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low this compound Reaction Yield start Low Yield Observed check_reagents 1. Check Reagents - Age and Storage? - Purity (Substrate & PEG)? - Freshly Prepared? start->check_reagents check_conditions 2. Review Reaction Conditions - Correct pH? - Optimal Temperature? - Sufficient Reaction Time? - Correct Stoichiometry? check_reagents->check_conditions No reagent_issue Problem: Reagent Degradation Solution: Use new, high-purity reagents. Store properly. check_reagents->reagent_issue Yes analyze_mixture 3. Analyze Reaction Mixture - HPLC / SDS-PAGE - Identify species present check_conditions->analyze_mixture No condition_issue Problem: Suboptimal Conditions Solution: Systematically optimize pH, temp, time, and ratios. check_conditions->condition_issue Yes low_conversion Observation: High amount of unreacted starting material. analyze_mixture->low_conversion byproducts Observation: Multiple product peaks or bands (byproducts, di-PEGylation). analyze_mixture->byproducts reagent_issue->start Re-run Reaction condition_issue->start Re-run Reaction optimize_conditions Action: Optimize Conditions (Temp, Time, Stoichiometry) low_conversion->optimize_conditions refine_purification Action: Refine Purification & Check for Side Reactions (e.g., hydrolysis, buffer reaction) byproducts->refine_purification optimize_conditions->start Re-run Reaction refine_purification->start Re-run Reaction

Caption: A logical workflow for troubleshooting low yields in this compound reactions.

Reaction_Pathway This compound Reaction Pathways and Common Pitfalls cluster_reactants Reactants cluster_products Products Substrate_Nuc Substrate-Nu (e.g., Protein-NH2, Protein-SH) Reaction Reaction Conditions (pH, Temp, Time) Substrate_Nuc->Reaction PEG_Cl This compound PEG_Cl->Reaction Desired_Product Desired Product (Substrate-PEG2) Side_Product1 Hydrolyzed PEG (PEG2-OH) Side_Product2 Buffer Adduct (e.g., Tris-PEG2) Reaction->Desired_Product Desired Pathway (Nucleophilic Substitution) Reaction->Side_Product1 Side Reaction (High pH, H2O) Reaction->Side_Product2 Side Reaction (Nucleophilic Buffer)

References

Technical Support Center: PEG2-Cl Solubility Issues in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PEG2-Cl and related compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges in aqueous buffers. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is understood to be a polyethylene glycol (PEG) linker containing two ethylene glycol units with a terminal chloride group. PEG linkers are known for their ability to increase the water solubility and biocompatibility of conjugated molecules.[1][2] The ethylene oxide repeating units form hydrogen bonds with water, contributing to their hydrophilic nature.[1] The "2" in this compound indicates a short, discrete PEG (dPEG) chain length. The terminal chloro group provides a reactive site for nucleophilic substitution, though it also influences the molecule's overall solubility.

Q2: Why am I experiencing solubility issues with this compound in aqueous buffers?

While PEG itself is highly water-soluble, several factors related to the "this compound" structure and the buffer conditions can lead to solubility problems:

  • Hydrophobic Contribution of the Chloro Group: Alkyl halides, which include compounds with a chloro group, are generally only slightly soluble in water.[3][4][5] This is because the energy required to break the hydrogen bonds between water molecules is not sufficiently compensated by the weaker dipole-dipole interactions formed between the haloalkane and water.[3][5]

  • Low Molecular Weight of the PEG Chain: While longer PEG chains significantly enhance water solubility, the short PEG2 chain may not be sufficient to overcome the hydrophobic nature of the chloro group and any other hydrophobic moieties in the molecule.[6][7]

  • Buffer Composition: The type and concentration of salts in the buffer can impact the solubility of PEGylated compounds. High concentrations of certain salts can lead to a "salting-out" effect, causing the compound to precipitate.

  • pH of the Buffer: The pH of the aqueous buffer can influence the stability and reactivity of the this compound, although it is less likely to directly affect the solubility of the PEG and chloro groups themselves unless other ionizable functional groups are present in the molecule.[8]

  • Aggregation: PEGylated molecules, especially those with hydrophobic ends, can self-assemble into aggregates or micelles in aqueous solutions, which can lead to precipitation if the concentration exceeds the critical aggregation concentration.[9][10]

Q3: How does the chloro group affect the stability of this compound in aqueous buffers?

The carbon-chlorine bond in a compound like this compound can be susceptible to hydrolysis, which is the breakdown of the compound by water.[8][11] The rate of hydrolysis can be influenced by pH and temperature. Acyl chlorides, for example, hydrolyze readily in water, while alkyl chlorides are more stable but can still undergo hydrolysis, especially under basic conditions or elevated temperatures.[8][12] This instability can lead to the formation of byproducts with different solubility characteristics.

Q4: Can I use organic co-solvents to dissolve this compound?

Yes, using a small amount of a water-miscible organic co-solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can aid in dissolving PEGylated compounds.[13] It is crucial to prepare a concentrated stock solution in the organic solvent and then slowly add it to the aqueous buffer while vortexing to avoid precipitation. The final concentration of the organic solvent should be kept to a minimum, as it may affect the stability of biomolecules or interfere with downstream applications.

Troubleshooting Guide

Issue: Precipitate forms immediately upon adding this compound to the aqueous buffer.

Q1: I added my this compound directly to the buffer and it precipitated. What should I do?

This is a common issue when a hydrophobic compound is introduced too quickly into an aqueous environment.

Recommended Protocol:

  • Prepare a Concentrated Stock Solution: Dissolve the this compound in a minimal amount of a water-miscible organic solvent such as DMSO or DMF.

  • Pre-warm the Aqueous Buffer: Gently warm the buffer to room temperature or 37°C to slightly increase solubility.

  • Step-wise Dilution: While gently vortexing or stirring the buffer, add the concentrated stock solution dropwise. This gradual introduction helps to prevent localized high concentrations that can lead to precipitation.

  • Sonication: If a precipitate still forms, gentle sonication in a water bath can help to break up aggregates and facilitate dissolution.

Issue: The this compound solution is cloudy or forms a precipitate over time.

Q2: My this compound solution was initially clear but became cloudy after some time. What is happening?

Cloudiness or delayed precipitation can be due to aggregation, instability of the compound, or changes in temperature.

Troubleshooting Steps:

  • Check for Aggregation: Aggregation can occur over time, especially at higher concentrations.[9] You can analyze the solution using Dynamic Light Scattering (DLS) to check for the presence of large aggregates.

  • Evaluate Compound Stability: The chloro group may be hydrolyzing, leading to the formation of less soluble byproducts. Consider the pH and temperature of your buffer, as these can affect the rate of hydrolysis.[8] It is often recommended to prepare solutions fresh and use them promptly.

  • Optimize Buffer Conditions:

    • pH: Ensure the pH of your buffer is optimal for the stability of your molecule.

    • Salt Concentration: Try reducing the salt concentration of your buffer, as high ionic strength can sometimes decrease the solubility of PEGylated molecules.

    • Additives: Consider adding stabilizing excipients to your buffer. (See Table 2).

  • Lower the Storage Temperature: Storing the solution at a lower temperature (e.g., 4°C) can slow down both aggregation and degradation processes. However, be aware that some compounds can precipitate at lower temperatures, so this should be tested on a small scale first.

Data Presentation

Table 1: Factors Affecting the Solubility of PEGylated Compounds

FactorEffect on SolubilityRecommendations
PEG Chain Length Longer PEG chains generally lead to higher aqueous solubility.[6][7]If solubility is a persistent issue, consider using a similar compound with a longer PEG chain.
Buffer pH Can affect the stability and charge of the entire molecule, which in turn affects solubility.Determine the optimal pH range for your compound's stability and solubility.
Buffer Salt Conc. High salt concentrations can lead to "salting out" and precipitation.Use the lowest salt concentration that is compatible with your experiment.
Temperature Higher temperatures can increase solubility but may also accelerate degradation.Optimize the temperature for both solubility and stability. Gentle warming can aid dissolution.
Organic Co-solvents Small amounts of water-miscible organic solvents (e.g., DMSO, DMF) can significantly improve solubility.[13]Use a minimal amount of co-solvent and add the stock solution to the buffer slowly with mixing.
Additives/Excipients Sugars, polyols, and certain amino acids can act as stabilizers and prevent aggregation.[14]Consider adding excipients like sucrose, glycerol, or arginine to your buffer.

Table 2: Common Stabilizing Excipients to Prevent Aggregation [14]

ExcipientTypical ConcentrationMechanism of Action
Sucrose5-10% (w/v)Preferential exclusion, increases protein stability.
Glycerol5-20% (v/v)Acts as a protein stabilizer and helps with solubility.[15]
Arginine50-100 mMSuppresses non-specific protein-protein interactions.
Polysorbate 20/800.01-0.05% (v/v)Non-ionic surfactants that reduce surface tension and prevent adsorption.
Experimental Protocols

Protocol for Dissolving this compound in Aqueous Buffer

This protocol provides a general procedure for dissolving a PEGylated compound with a terminal chloro group that exhibits poor aqueous solubility.

Materials:

  • This compound compound

  • Anhydrous DMSO or DMF

  • Target aqueous buffer (e.g., Phosphate Buffered Saline - PBS)

  • Vortex mixer

  • Water bath sonicator

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO or DMF to achieve a high concentration (e.g., 10-50 mg/mL).

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) and sonication can be used to aid dissolution.

  • Pre-warm the Aqueous Buffer:

    • Warm the target aqueous buffer to room temperature or 37°C. This can help to increase the solubility of the compound upon dilution.

  • Step-wise Dilution:

    • Instead of adding the DMSO stock directly to the final volume of buffer, perform a step-wise dilution.

    • Add a small volume of the pre-warmed buffer to a fresh tube.

    • While vortexing the buffer, slowly add the required volume of the DMSO stock solution drop-wise.

    • Continue to add the buffer in small increments while continuously mixing until the final desired concentration and volume are reached.

  • Final Check and Solubilization:

    • Visually inspect the final solution for any signs of precipitation.

    • If a precipitate is observed, attempt to redissolve it by gentle warming and sonication.

    • If the precipitate persists, it may be necessary to reconsider the final concentration or the composition of the buffer.

Mandatory Visualization

G Troubleshooting Workflow for this compound Solubility Issues start Start: Dissolve this compound in Aqueous Buffer precipitate Precipitate Forms? start->precipitate stock_solution Prepare Concentrated Stock in DMSO/DMF precipitate->stock_solution Yes clear_solution Clear Solution (Proceed with Experiment) precipitate->clear_solution No stepwise_dilution Perform Step-wise Dilution into Pre-warmed Buffer stock_solution->stepwise_dilution sonicate Gentle Warming and Sonication stepwise_dilution->sonicate precipitate_check2 Still Precipitated? sonicate->precipitate_check2 cloudy_over_time Solution Cloudy Over Time? clear_solution->cloudy_over_time check_stability Evaluate Stability (Prepare Fresh Solution) cloudy_over_time->check_stability Yes end End cloudy_over_time->end No optimize_buffer Optimize Buffer Conditions (pH, Salt, Additives) lower_concentration Lower Final Concentration optimize_buffer->lower_concentration check_stability->optimize_buffer persistent_precipitate Precipitate Persists lower_concentration->persistent_precipitate precipitate_check2->clear_solution No precipitate_check2->optimize_buffer Yes

Caption: Troubleshooting workflow for this compound solubility.

G Factors Influencing this compound Solubility cluster_compound Compound Properties cluster_buffer Buffer Conditions cluster_process Process Parameters solubility This compound Solubility peg_length PEG Chain Length peg_length->solubility chloro_group Chloro Group (Hydrophobicity) chloro_group->solubility ph pH ph->solubility salt_conc Salt Concentration salt_conc->solubility additives Additives/Excipients additives->solubility temperature Temperature temperature->solubility co_solvent Organic Co-solvent co_solvent->solubility dissolution_method Dissolution Method dissolution_method->solubility

Caption: Key factors that influence the solubility of this compound.

References

Technical Support Center: Preventing Aggregation of PEG2-Cl Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the conjugation of proteins with PEG2-Cl linkers, with a specific focus on preventing aggregation.

Understanding this compound and Aggregation

This compound refers to a polyethylene glycol (PEG) linker containing two ethylene glycol units and a reactive chloride group. The chloride acts as a leaving group in nucleophilic substitution reactions, allowing for covalent attachment to target molecules like proteins. While PEGylation is a widely used strategy to improve the stability and pharmacokinetic properties of therapeutic proteins, the process itself can sometimes induce aggregation. This is a critical issue as protein aggregation can lead to loss of therapeutic efficacy and potential immunogenicity.

This guide will walk you through the common causes of aggregation during and after this compound conjugation and provide actionable solutions to maintain the stability and integrity of your protein conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation when using this compound for protein conjugation?

A1: Aggregation of protein conjugates with this compound can stem from several factors:

  • Intermolecular Cross-linking: If the this compound reagent is bifunctional or if reaction conditions are not optimized, a single PEG molecule can link two or more protein molecules, leading to the formation of aggregates.

  • Conformational Changes: The covalent attachment of this compound to amino acid residues can alter the protein's three-dimensional structure. This may expose hydrophobic patches that can interact with each other, causing the proteins to aggregate.[1]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and high concentrations of the protein or PEG reagent can disrupt protein stability and promote aggregation.[2]

  • Poor Reagent Solubility: The this compound reagent itself may have limited solubility in aqueous buffers, leading to precipitation or localized high concentrations that can drive aggregation.

Q2: How can I detect and quantify aggregation in my this compound conjugate sample?

A2: Several analytical techniques can be employed to monitor and quantify protein aggregation:

  • Size Exclusion Chromatography (SEC): This is a widely used method to separate and quantify monomers, dimers, and higher-order aggregates based on their size.[3][4]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is effective in detecting the presence of larger aggregates.

  • UV-Vis Spectroscopy: An increase in turbidity due to aggregation can be monitored by measuring the absorbance at 350 nm. The "Aggregation Index" can be calculated as the ratio of absorbance at 350 nm to 280 nm.[3]

  • Intrinsic Tryptophan Fluorescence: Changes in the local environment of tryptophan residues upon protein unfolding or aggregation can be detected by monitoring shifts in their fluorescence emission spectrum.[3]

  • Extrinsic Dye-Binding Assays: Dyes like Thioflavin T (ThT) can bind to amyloid-like fibrils, resulting in a measurable increase in fluorescence.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Visible precipitate forms during the conjugation reaction. 1. Poor solubility of the this compound reagent in the reaction buffer. 2. Severe protein aggregation and precipitation.1. Prepare a concentrated stock solution of this compound in an organic solvent like DMSO and add it to the reaction mixture. Ensure the final concentration of the organic solvent is compatible with your protein's stability. 2. Immediately dilute the reaction mixture. Optimize reaction conditions by lowering the protein and/or this compound concentration. Consider adding stabilizing excipients.
Increased aggregation is observed by SEC post-conjugation. 1. Suboptimal molar ratio of this compound to protein, leading to over-conjugation or cross-linking. 2. Unfavorable buffer conditions (pH, ionic strength). 3. High reaction temperature or prolonged incubation time.1. Perform a titration of the this compound to protein molar ratio to find the optimal balance between conjugation efficiency and aggregation. 2. Screen different buffer systems and pH values to identify conditions that maintain protein stability. 3. Lower the reaction temperature (e.g., perform the reaction at 4°C overnight instead of at room temperature) and optimize the incubation time.
The purified this compound conjugate aggregates over time during storage. 1. The conjugate is inherently less stable than the native protein. 2. Inappropriate storage buffer composition. 3. Freeze-thaw cycles are causing aggregation.1. The addition of the this compound may have destabilized the protein. Re-evaluate the conjugation strategy, potentially targeting a different amino acid residue. 2. Formulate the final conjugate in a buffer containing stabilizing excipients. 3. Aliquot the purified conjugate into single-use volumes to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: General Protein Conjugation with this compound

This protocol provides a starting point for the conjugation of a protein with a this compound reagent. Optimization of the molar ratio, protein concentration, and reaction conditions is recommended for each specific protein.

  • Protein Preparation:

    • Buffer exchange the protein into an amine-free buffer with a pH between 7.2 and 8.0 (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).

    • Adjust the protein concentration to 1-5 mg/mL.

  • This compound Reagent Preparation:

    • Prepare a 10-50 mM stock solution of the this compound reagent in anhydrous dimethyl sulfoxide (DMSO).

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution while gently stirring.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching the Reaction:

    • Add a quenching reagent such as Tris-HCl or glycine to a final concentration of 50 mM to react with any excess this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unreacted this compound and quenching reagent by size exclusion chromatography (SEC) or dialysis.

Protocol 2: Screening for Optimal Buffer Conditions

To identify the most suitable buffer for your this compound conjugation and storage, a buffer screening experiment can be performed.

  • Prepare a series of buffers with varying pH values (e.g., pH 6.0, 7.0, 8.0) and different buffer species (e.g., phosphate, citrate, HEPES).

  • Divide your protein sample into aliquots and buffer exchange each into one of the prepared buffers.

  • Perform the this compound conjugation reaction in each buffer condition as described in Protocol 1.

  • Monitor aggregation in each reaction mixture at different time points using a suitable analytical technique like DLS or SEC.

  • Select the buffer that results in the lowest level of aggregation while maintaining a high conjugation efficiency.

Data on Stabilizing Excipients

The addition of certain excipients to the reaction and storage buffers can significantly reduce aggregation. The following table summarizes the effects of common stabilizers.

Excipient Typical Concentration Mechanism of Action Reference
Arginine 50-250 mMSuppresses protein-protein interactions and can help solubilize proteins.[1]
Sucrose/Trehalose 5-10% (w/v)Acts as a cryoprotectant and thermodynamically stabilizes the native protein structure.[1]
Glycerol 5-20% (v/v)Stabilizes proteins by preferential hydration.[1]
Polysorbate 20/80 0.01-0.1% (v/v)Non-ionic surfactants that prevent surface-induced aggregation and stabilize proteins.[2]

Visualizing Workflows and Pathways

Troubleshooting Workflow for this compound Conjugate Aggregation

Troubleshooting_Workflow start Aggregation Observed check_reagent Check this compound Solubility start->check_reagent optimize_reaction Optimize Reaction Conditions check_reagent->optimize_reaction Solubility OK fail Aggregation Persists check_reagent->fail Poor Solubility add_excipients Add Stabilizing Excipients optimize_reaction->add_excipients analyze_conjugate Analyze Purified Conjugate add_excipients->analyze_conjugate characterize_aggregation Characterize Aggregation analyze_conjugate->characterize_aggregation Aggregation Present success Aggregation Minimized analyze_conjugate->success No Aggregation reformulate Reformulate Storage Buffer characterize_aggregation->reformulate reformulate->success reformulate->fail

Caption: A flowchart for troubleshooting aggregation issues during this compound conjugation.

Potential Pathways of this compound Induced Aggregation

Aggregation_Pathways cluster_0 Conjugation Reaction cluster_1 Aggregation Pathways Protein Native Protein Conjugate This compound Conjugate (Monomer) Protein->Conjugate PEG2Cl This compound PEG2Cl->Conjugate Unfolded Partially Unfolded Conjugate Conjugate->Unfolded Conformational Change Crosslinked Cross-linked Dimers/Oligomers Conjugate->Crosslinked Intermolecular Cross-linking Aggregates Insoluble Aggregates Unfolded->Aggregates Crosslinked->Aggregates

Caption: Potential mechanisms leading to aggregation of this compound protein conjugates.

References

Technical Support Center: Optimizing Reaction pH for PEG2-Cl Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your PEG2-Cl conjugation experiments. This guide provides detailed answers to frequently asked questions, troubleshooting advice, and comprehensive protocols to help you achieve efficient and specific conjugation of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound, also known as dichlorotriazine-activated PEG (PEG-DCT), is a chemical modification reagent used for PEGylation. It consists of a polyethylene glycol (PEG) polymer attached to a dichlorotriazine ring. This triazine ring is an electrophilic hub, and its two chlorine atoms can be displaced by nucleophiles. The primary application is the covalent attachment of the PEG chain to proteins, peptides, or other molecules containing primary amine groups, such as the ε-amino group of lysine residues. The reaction proceeds via a nucleophilic substitution mechanism, forming a stable covalent bond between the PEG and the target molecule.[1][2]

Q2: What is the optimal pH for conjugating this compound to a primary amine?

A2: The optimal pH for this compound conjugation to primary amines is typically in the range of pH 8.0 to 9.5 . The reaction relies on the nucleophilic attack of an unprotonated primary amine on the triazine ring.[3] Since the pKa of the target lysine ε-amino group is around 10.5, a basic pH is required to ensure a sufficient concentration of the more reactive, deprotonated amine form. However, at very high pH values ( > 9.5), the rate of hydrolysis of the this compound reagent also increases, which can reduce conjugation efficiency. Therefore, a compromise is necessary to balance amine reactivity and reagent stability.

Q3: Why is pH so critical for the conjugation reaction?

A3: pH is a critical parameter because it governs the equilibrium between the protonated (-NH3+) and deprotonated (-NH2) forms of the primary amines on your target molecule. The deprotonated amine is a much stronger nucleophile and is required for the reaction with the electrophilic triazine ring.[3] At a pH below the amine's pKa, the majority of amines will be in the protonated, non-reactive form, leading to very slow or no conjugation. Conversely, as the pH increases, the concentration of the reactive deprotonated amine increases, accelerating the conjugation reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Efficiency Reaction pH is too low: The target amines are protonated and non-nucleophilic.Increase the reaction pH. Perform a pH scouting experiment (e.g., pH 7.5, 8.0, 8.5, 9.0) to find the optimal condition for your specific molecule.
Hydrolysis of this compound: The reagent was inactivated by water, especially at high pH, before it could react with the target.Prepare the this compound solution immediately before use. Avoid storing it in aqueous buffers. Ensure the reaction time is not unnecessarily long.
Buffer interference: The buffer contains primary amines (e.g., Tris, Glycine) that compete with the target molecule.Use a non-amine-containing buffer such as Phosphate-Buffered Saline (PBS), Borate, or Carbonate/Bicarbonate buffer.[4][5][6]
Poor Specificity / Cross-reactivity Reaction pH is too high: At higher pH, other nucleophilic groups (e.g., hydroxyls on serine/tyrosine, thiols on cysteine) can become deprotonated and may react with the dichlorotriazine ring.Lower the reaction pH to a range that favors amine reactivity over other groups (e.g., pH 8.0-8.5). Note that PEG-dichlorotriazine is known for a lack of specificity compared to other reagents.[7]
Over-PEGylation (multiple PEGs per molecule) The second chlorine on the triazine ring is less reactive but can still react, leading to cross-linking or di-PEGylated species.[7] Reduce the molar ratio of this compound to your target molecule. Optimize the reaction time to favor mono-conjugation.
Precipitation of Protein During Reaction Change in pI: PEGylation neutralizes the positive charge of lysine residues, which can alter the protein's isoelectric point (pI) and reduce its solubility.Perform the reaction at a pH away from the predicted new pI of the conjugated protein. Consider adding solubility-enhancing excipients if compatible with the reaction.

Quantitative Data Summary

Table 1: pH Recommendations for Amine-Reactive PEGylation

PEG ChemistryTarget GroupRecommended pH RangeOptimal pH (Typical)
Dichlorotriazine (this compound) Primary Amine (-NH₂)8.0 - 9.58.5 - 9.0
N-hydroxysuccinimide (NHS) EsterPrimary Amine (-NH₂)7.0 - 9.0[4]8.0 - 8.5[4]

Table 2: pKa Values of Common Nucleophilic Amino Acid Side Chains

Amino AcidFunctional GroupTypical pKa
Lysineε-amino~10.5
N-terminusα-amino~8.0 - 9.5
CysteineThiol~8.5
HistidineImidazole~6.0
TyrosinePhenolic Hydroxyl~10.0
SerineHydroxyl> 13

Experimental Protocols

Protocol 1: General this compound Conjugation

This protocol provides a starting point for the conjugation of this compound to a protein.

Materials:

  • Protein of interest in a suitable buffer (e.g., 100 mM Sodium Borate, pH 8.5)

  • This compound reagent

  • Non-amine quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous DMSO or DMF for dissolving this compound

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))

Procedure:

  • Buffer Exchange: Ensure the protein solution is in the desired reaction buffer (e.g., 100 mM Sodium Borate, pH 8.5) at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris or glycine must be avoided.[4][5][6]

  • Prepare this compound Solution: Immediately before starting the reaction, dissolve the this compound reagent in anhydrous DMSO to create a concentrated stock solution (e.g., 100 mg/mL).

  • Initiate Conjugation: Add the desired molar excess of the this compound stock solution to the stirring protein solution. A common starting point is a 5 to 20-fold molar excess of PEG over the protein.

  • React: Allow the reaction to proceed at room temperature or 4°C with gentle stirring. Reaction times can range from 1 to 4 hours.

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any remaining this compound.

  • Purify: Remove unreacted PEG and quenching buffer components from the PEGylated protein using an appropriate chromatography method like SEC or IEX.

  • Analyze: Characterize the extent of PEGylation using SDS-PAGE (which will show a molecular weight shift) and HPLC.

Protocol 2: pH Optimization for this compound Conjugation

This protocol is designed to identify the optimal reaction pH for your specific molecule.

Procedure:

  • Prepare several aliquots of your protein, each in a different reaction buffer. For example:

    • Aliquot A: 100 mM Sodium Phosphate, pH 7.5

    • Aliquot B: 100 mM Sodium Borate, pH 8.0

    • Aliquot C: 100 mM Sodium Borate, pH 8.5

    • Aliquot D: 100 mM Sodium Carbonate, pH 9.0

  • For each aliquot, perform the conjugation reaction as described in Protocol 1 (Steps 2-5), ensuring that the molar ratio of this compound to protein and the reaction time are kept constant across all conditions.

  • After quenching, analyze a sample from each reaction by SDS-PAGE.

  • Compare the band shifts and the relative intensity of the unmodified protein band versus the PEGylated product bands across the different pH conditions. The pH that yields the highest ratio of modified to unmodified product with the least amount of aggregation or side products is the optimal pH.

Visualizations

G cluster_0 pH < pKa cluster_1 pH > pKa Protonated_Amine Protein-NH₃⁺ (Non-nucleophilic) Equilibrium pH Dependent Equilibrium Protonated_Amine->Equilibrium No_Reaction No Reaction Protonated_Amine->No_Reaction Deprotonated_Amine Protein-NH₂ (Nucleophilic) Conjugated_Product PEG-Protein Conjugate Deprotonated_Amine->Conjugated_Product Nucleophilic Attack Equilibrium->Deprotonated_Amine PEG2Cl PEG-Dichlorotriazine (this compound) PEG2Cl->Conjugated_Product PEG2Cl->No_Reaction

Caption: Logical diagram of pH influence on amine reactivity for this compound conjugation.

G Start Start: Protein + this compound Reaction Reaction at desired pH (e.g., pH 8.5) Start->Reaction Conjugation Desired Pathway: Amine reacts with this compound Reaction->Conjugation Favored by high [Protein-NH₂] Hydrolysis Side Reaction: This compound reacts with H₂O Reaction->Hydrolysis Increases with pH Product PEG-Protein Conjugate Conjugation->Product Inactive_PEG Inactive Hydrolyzed PEG Hydrolysis->Inactive_PEG G Step1 1. Buffer Exchange Protein into Amine-Free Buffer (e.g., Borate pH 8.5) Step2 2. Dissolve this compound in Anhydrous DMSO (Prepare Fresh) Step1->Step2 Step3 3. Add this compound to Protein Solution Step2->Step3 Step4 4. Incubate (1-4h at RT) Step3->Step4 Step5 5. Quench Reaction with Tris Buffer Step4->Step5 Step6 6. Purify Conjugate (e.g., SEC) Step5->Step6 Step7 7. Analyze Product (SDS-PAGE, HPLC) Step6->Step7

References

side reactions of PEG2-Cl and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PEG2-Cl. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and help you avoid potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary reactive species?

A1: this compound is a polyethylene glycol (PEG) derivative functionalized with a 2-chloro-N,N-diethylethanamine group. It is designed to act as a PEGylating agent, introducing a short PEG chain onto a target molecule. It is important to understand that the 2-chloroethylamine moiety itself is a precursor to the actual reactive species. In solution, this compound can undergo an intramolecular cyclization to form a highly reactive aziridinium ion.[1][2][3][4][5][6] This electrophilic intermediate is what readily reacts with nucleophiles on your target molecule.

Q2: What are the most common side reactions observed with this compound?

A2: The primary side reactions stem from the high reactivity of the aziridinium ion intermediate. The most common side reactions include:

  • Hydrolysis: The aziridinium ion can be attacked by water, leading to the formation of an inactive PEG2-OH (PEG-diethylaminoethanol) byproduct. This is a significant concern in aqueous reaction conditions.[3]

  • Reaction with Buffers: Nucleophilic buffers, especially those containing primary amines (e.g., Tris, Glycine), can compete with your target molecule for reaction with the aziridinium ion, leading to low yields of your desired conjugate.[7]

  • Cross-reactivity: The high reactivity of the aziridinium ion can lead to non-specific reactions with other nucleophilic functional groups on your target molecule if reaction conditions are not optimized.

Q3: How should I store and handle this compound to ensure its stability?

A3: this compound and its hydrochloride salt are often moisture-sensitive.[8][9] To maintain the integrity of the reagent, it is crucial to:

  • Store the reagent in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).

  • Store at a low temperature, as recommended by the supplier, to minimize degradation.

  • When preparing solutions, use anhydrous solvents and handle the reagent in a dry environment (e.g., in a glove box) to the extent possible.

Troubleshooting Guides

Issue 1: Low Yield of PEGylated Product
Potential Cause Troubleshooting Step Rationale
Hydrolysis of this compound Perform the reaction in an anhydrous organic solvent if your target molecule is soluble. If an aqueous system is required, use a high concentration of your target molecule and add the this compound in a controlled manner. Minimize reaction time.To reduce the competition from water molecules attacking the reactive aziridinium ion intermediate.[3]
Reaction with Buffer Components Use non-nucleophilic buffers such as PBS (phosphate-buffered saline), HEPES, or borate buffers at a pH range of 7-9. Avoid buffers containing primary amines like Tris or glycine.[7]Primary amine-containing buffers will directly compete with the target nucleophile, consuming the this compound reagent.
Inefficient Formation of the Aziridinium Ion Ensure the reaction pH is slightly basic (pH 7.5-9.0). The free amine form is required for the intramolecular cyclization.The cyclization to the reactive aziridinium ion is more efficient when the tertiary amine is deprotonated.
Degraded this compound Reagent Use a fresh vial of this compound or test the activity of your current stock on a model substrate. Store the reagent under anhydrous conditions and at the recommended temperature.Improper storage can lead to hydrolysis and degradation of the reagent before use.[8][9]
Issue 2: Presence of Unexpected Byproducts
Potential Cause Troubleshooting Step Rationale
PEG2-OH Formation As with low yield, minimize water in the reaction. Purify the final product using chromatography (e.g., size exclusion or ion exchange) to separate the desired conjugate from the smaller, more polar PEG2-OH byproduct.The hydroxylated byproduct will have a different polarity and size from your PEGylated target, allowing for chromatographic separation.
Reaction with Multiple Sites on the Target Molecule Reduce the molar excess of this compound used in the reaction. Optimize the reaction pH to favor the reactivity of the desired target site. If possible, use protecting groups for highly reactive, non-target functional groups.Lowering the concentration of the PEGylating agent can improve selectivity for the most reactive site on your target molecule.
Buffer Adduct Formation Analyze the byproduct by mass spectrometry to identify if its mass corresponds to a PEG2-buffer adduct. Switch to a non-nucleophilic buffer as recommended above.Identification of the byproduct is key to confirming the source of the side reaction.

Experimental Protocols

General Protocol for PEGylation of a Protein with this compound
  • Protein Preparation: Dissolve the protein in a suitable non-nucleophilic buffer (e.g., PBS, pH 7.4). The protein concentration should be as high as practically possible to favor the reaction with this compound over hydrolysis.

  • This compound Solution Preparation: Immediately before use, dissolve the this compound in an anhydrous solvent (e.g., DMSO or DMF) at a high concentration.

  • Reaction: Add the desired molar excess of the this compound solution to the stirring protein solution. The reaction can be carried out at room temperature or 4°C. Monitor the reaction progress by a suitable analytical method (e.g., SDS-PAGE, HPLC).

  • Quenching: Once the desired level of PEGylation is achieved, quench the reaction by adding a small molecule with a highly reactive nucleophile (e.g., a primary amine like Tris buffer or lysine) to consume any remaining this compound.

  • Purification: Purify the PEGylated protein from unreacted protein, excess this compound, and byproducts using a suitable chromatography method such as size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

Visualizing Reaction Pathways

To better understand the chemistry of this compound, the following diagrams illustrate the key reaction pathways.

PEG2_Cl_Reactions PEG2Cl This compound Aziridinium Aziridinium Ion (Reactive Intermediate) PEG2Cl->Aziridinium Intramolecular Cyclization PegylatedProduct Desired PEGylated Product Aziridinium->PegylatedProduct Reaction with Target HydrolysisProduct PEG2-OH (Hydrolysis Byproduct) Aziridinium->HydrolysisProduct Hydrolysis BufferAdduct PEG2-Buffer Adduct (Side Product) Aziridinium->BufferAdduct Reaction with Buffer Target Target Molecule (with Nucleophile) Target->PegylatedProduct Water H₂O Water->HydrolysisProduct Buffer Nucleophilic Buffer (e.g., Tris) Buffer->BufferAdduct

Caption: Main reaction and side reaction pathways of this compound.

experimental_workflow start Start prep_target Prepare Target Molecule in Non-Nucleophilic Buffer start->prep_target prep_peg Prepare Fresh this compound Solution in Anhydrous Solvent start->prep_peg react Combine and React (Monitor Progress) prep_target->react prep_peg->react quench Quench Reaction react->quench purify Purify Conjugate (e.g., SEC, IEX) quench->purify analyze Analyze Final Product purify->analyze end End analyze->end

Caption: Recommended experimental workflow for PEGylation with this compound.

References

Technical Support Center: Prostaglandin E2 (PGE2) Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The information provided pertains to Prostaglandin E2 (PGE2). The term "PEG2-Cl" does not correspond to a standard chemical identifier in the context of prostaglandin research; it is presumed to be a typographical error.

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Prostaglandin E2 (PGE2) in various buffer systems. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity and efficacy of PGE2 in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing PGE2 in aqueous solutions?

A1: PGE2 is most stable in acidic conditions. The optimal pH range for aqueous solutions of PGE2 is between pH 3 and 4, where it exhibits the longest half-life.[1][2][3] Its stability decreases significantly as the pH becomes neutral and then alkaline.[1][2]

Q2: How should I prepare a stock solution of PGE2?

A2: Due to its limited stability and solubility in aqueous media, it is highly recommended to first prepare a concentrated stock solution in an organic solvent.[1][4] Absolute ethanol or dimethyl sulfoxide (DMSO) are common choices.[4][5] A stock solution of 1-10 mg/mL in absolute ethanol can be stored at -20°C for extended periods.[1][2]

Q3: What is the best buffer for preparing my final working solution?

A3: For final dilutions, a 0.1 M phosphate buffer is often used.[1][2] However, the choice of buffer depends on your experimental system (e.g., cell culture medium). The critical factor is to dilute the organic stock into the aqueous buffer immediately before use to minimize degradation.[4][5] For cell culture, the final concentration of the organic solvent should be kept low (e.g., <0.1% for DMSO) to avoid toxicity.[5]

Q4: How stable is PGE2 in my final experimental buffer?

A4: The stability is highly pH-dependent. In neutral or slightly alkaline buffers (like typical cell culture media, pH 7.2-7.4), PGE2 will degrade. At pH 8, a 10% loss can occur in about 42 hours at 25°C.[1][2] At pH 9, this time drops to just 4.2 hours.[1][2] Therefore, it is crucial to use freshly prepared solutions for every experiment.[4]

Q5: What are the main degradation products of PGE2?

A5: In aqueous solutions, PGE2 undergoes dehydration and isomerization. The degradation sequence proceeds from PGE2 to Prostaglandin A2 (PGA2), and then to Prostaglandin B2 (PGB2).[6] In biological systems, PGE2 is rapidly metabolized and inactivated by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[7][8][9]

Q6: How should I store my PGE2 solutions?

A6:

  • Solid PGE2: Store at -20°C as supplied.[5]

  • Organic Stock Solutions (Ethanol/DMSO): Store in tightly sealed aliquots at -20°C.[4][5] This is stable for months.[1][2] Avoid repeated freeze-thaw cycles.[5]

  • Aqueous Working Solutions: These are not stable and should be prepared fresh immediately before use and not stored.[4][5] If freezing an aqueous solution is unavoidable, be aware that PGE2 may precipitate upon thawing; gentle shaking or brief sonication may be required to redissolve it.[1][2] All solutions should be protected from light.[1][2]

Data Presentation: PGE2 Stability in Aqueous Buffers

The following table summarizes the stability of PGE2 at 25°C in aqueous solutions at various pH levels. The data indicates the time required for a 10% loss of potency.

pH of Aqueous BufferApproximate Time for 10% PGE2 LossReference
3.0 - 4.0133 hours[1][2]
6.053 hours[1][2]
8.042 hours[1][2]
9.04.2 hours[1][2]
10.00.42 hours (25 minutes)[1][2]

Troubleshooting Guide

Problem: My PGE2 treatment shows no biological effect or inconsistent results.

  • Possible Cause: Degradation of PGE2 due to improper solution preparation or handling.[4]

  • Solution:

    • Always prepare fresh: Prepare your final working solution by diluting your organic stock into the aqueous experimental buffer immediately before adding it to your system.[4][5] Do not use aqueous solutions that have been stored.

    • Check your stock: Ensure your organic stock solution has been stored correctly at -20°C in small aliquots to avoid multiple freeze-thaw cycles.[5] If in doubt, prepare a fresh stock solution from solid PGE2.

    • Verify pH: Be aware of the pH of your final buffer. PGE2 degrades rapidly in alkaline conditions.[1][2] While you cannot always change the pH of your experimental system (e.g., cell culture), this reinforces the need for immediate use after dilution.

    • Consider a stable analog: For long-term in vivo studies, consider using a more stable PGE2 analog, such as 16,16-dimethyl-PGE2 (dmPGE2).[8]

Problem: I see a precipitate in my aqueous PGE2 solution after thawing.

  • Possible Cause: PGE2 has low aqueous solubility and can precipitate out of solution when frozen.[1][2]

  • Solution:

    • Attempt to redissolve: Warm the solution gently to room temperature and try to redissolve the precipitate by gentle shaking or brief sonication.[1][2] Be careful not to heat the solution, as this can accelerate degradation.[1][2]

    • Best Practice: Avoid freezing aqueous solutions of PGE2. It is always preferable to make fresh dilutions from a concentrated organic stock for each experiment.[4][5]

Problem: How do I confirm if my PGE2 is active?

  • Possible Cause: Need for analytical confirmation of PGE2 concentration and purity.

  • Solution:

    • Analytical Quantification: The concentration and purity of PGE2 and its degradation products can be determined using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11]

    • Immunoassay: A quantitative enzyme immunoassay (EIA) or ELISA kit can also be used to measure the concentration of PGE2 in your solutions or experimental samples.[12][13]

Visualizations

PGE2_Degradation_Pathway cluster_aqueous Aqueous Degradation (pH dependent) cluster_enzymatic Enzymatic Degradation (in vivo) PGE2 Prostaglandin E2 (PGE2) (Active) PGA2 Prostaglandin A2 (PGA2) PGE2->PGA2 Dehydration Inactive 15-keto-PGE2 (Inactive Metabolite) PGE2->Inactive 15-PGDH PGB2 Prostaglandin B2 (PGB2) (Less Active) PGA2->PGB2 Isomerization

Caption: Degradation pathways of Prostaglandin E2.

Troubleshooting_Flowchart Start Inconsistent or No Biological Effect with PGE2 Q1 Was the aqueous working solution prepared fresh (immediately before use)? Start->Q1 Sol1 ACTION: Prepare a fresh working solution from stock immediately before each experiment. Q1->Sol1 No Q2 How was the organic stock solution stored? Q1->Q2 Yes End Issue likely resolved. If problems persist, consider analytical quantification (e.g., HPLC, ELISA). Sol1->End Check_Storage Stored at -20°C? Aliquoted to avoid freeze-thaw cycles? Q2->Check_Storage Sol2 ACTION: Prepare a new organic stock from solid. Aliquot and store at -20°C. Check_Storage->Sol2 Incorrectly Q3 Is the experimental pH > 8.0? Check_Storage->Q3 Correctly Sol2->End Sol3 NOTE: Rapid degradation occurs. Ensure minimal time between dilution and measurement. Q3->Sol3 Yes Q3->End No Sol3->End

Caption: Troubleshooting flowchart for PGE2 experiments.

Experimental Protocols

Protocol 1: Preparation of PGE2 Stock and Working Solutions

This protocol describes the standard procedure for preparing PGE2 solutions for in vitro experiments, such as cell culture.

Materials:

  • Prostaglandin E2 (solid)

  • Absolute ethanol (200 proof), sterile

  • Sterile phosphate-buffered saline (PBS, pH 7.2) or desired cell culture medium

  • Sterile, polypropylene microcentrifuge tubes

Procedure for 10 mM Ethanol Stock Solution:

  • Weighing: Allow the vial of solid PGE2 to equilibrate to room temperature before opening to prevent moisture condensation. In a sterile environment, weigh out the desired amount of PGE2. (MW of PGE2 ≈ 352.5 g/mol ).

  • Dissolution: Add the appropriate volume of absolute ethanol to achieve a final concentration of 10 mM (e.g., for 1 mg of PGE2, add ~284 µL of ethanol).

  • Mixing: Gently vortex or rotate the vial until the PGE2 is completely dissolved.[1]

  • Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in sterile polypropylene tubes. Store immediately at -20°C.[5] Properly stored stock is stable for several months.[1][2]

Procedure for Preparing a 10 µM Working Solution (Example):

  • Thaw Stock: Remove one aliquot of the 10 mM ethanol stock from the -20°C freezer and thaw it at room temperature.

  • Dilution: Immediately before use , perform a serial dilution. For example, dilute the 10 mM stock 1:1000 into your final pre-warmed sterile buffer or cell culture medium (e.g., add 1 µL of 10 mM stock to 999 µL of medium).

  • Mixing: Mix thoroughly by gentle pipetting or brief, gentle vortexing.

  • Application: Use the final working solution immediately in your experiment. Do not store the diluted aqueous solution.[4]

Protocol 2: General Workflow for a PGE2 Stability Study

This protocol outlines the steps to assess the stability of PGE2 in a specific buffer of interest.

Materials:

  • PGE2 stock solution (e.g., 10 mM in ethanol)

  • Experimental buffer of interest (e.g., PBS pH 7.4, Tris pH 8.5, Citrate pH 4.0)

  • Incubator or water bath set to the desired temperature (e.g., 25°C or 37°C)

  • HPLC or LC-MS system for quantification (or ELISA kit)

  • Quenching solution (e.g., ice-cold acetonitrile or other organic solvent to stop degradation)

  • Sterile tubes

Workflow:

  • Preparation: Prepare a fresh dilution of PGE2 in the experimental buffer to a known starting concentration (e.g., 10 µM).

  • Timepoint Zero (T=0): Immediately after preparation, take an aliquot of the solution. Quench the reaction by adding it to a tube with quenching solution and/or immediately freeze it at -80°C until analysis. This sample represents 100% of the initial concentration.

  • Incubation: Place the remaining solution in the incubator at the desired temperature.

  • Timepoint Sampling: At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), remove aliquots of the incubated solution. Immediately quench and/or freeze each sample as in Step 2.

  • Sample Analysis: Once all timepoint samples are collected, analyze them using a validated method (e.g., HPLC, LC-MS, or ELISA) to determine the remaining concentration of PGE2.[10][12]

  • Data Analysis: Plot the percentage of remaining PGE2 against time. From this data, you can calculate the rate of degradation and the half-life of PGE2 under the tested conditions.

PGE2_Stability_Workflow cluster_sampling Timepoint Sampling Start Prepare PGE2 Stock (e.g., 10 mM in Ethanol) Dilute Dilute Stock into Test Buffer (e.g., PBS pH 7.4) to Final Concentration Start->Dilute T0 Immediately take T=0 sample Quench & Store at -80°C Dilute->T0 Incubate Incubate remaining solution at desired temperature (e.g., 37°C) Dilute->Incubate Analyze Analyze all samples by HPLC, LC-MS, or ELISA T0->Analyze T1 T=1 hr Incubate->T1 T2 T=4 hr T3 T=24 hr T_End T=End Quench Quench each timepoint sample & Store at -80°C T_End->Quench Quench->Analyze End Plot % PGE2 Remaining vs. Time Calculate Degradation Rate Analyze->End

Caption: Experimental workflow for assessing PGE2 stability.

References

Technical Support Center: Linker Cleavage Assay for PEG2-Cl Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with linker cleavage assays for PEG2-Cl conjugates. The content is designed to address specific issues that may be encountered during experimentation.

FAQs: Understanding the this compound Linker Cleavage Assay

Q1: What is a this compound linker and how is it "cleaved"?

A this compound linker is a type of chemical linker that incorporates a di-ethylene glycol (PEG2) spacer and a terminal chlorine atom. Unlike many other linkers used in bioconjugation that are cleaved by enzymes or changes in pH, the "cleavage" of a this compound linker typically refers to a nucleophilic substitution reaction . In this reaction, the chlorine atom, which is a good leaving group, is displaced by a nucleophile.

Q2: What is the most common biological nucleophile used to cleave this compound linkers?

In a biological context, the most relevant and commonly used nucleophile to model intracellular cleavage is glutathione (GSH) . Glutathione is a tripeptide that is present in high concentrations within the cytoplasm of cells and plays a crucial role in detoxification by reacting with electrophilic compounds. The thiol group (-SH) on the cysteine residue of glutathione is a potent nucleophile that can readily displace the chloride from the this compound linker.

Q3: Why would I use a this compound linker?

This compound linkers offer a straightforward mechanism for conjugation and subsequent cleavage. The PEG spacer can improve the solubility and pharmacokinetic properties of the conjugated molecule. The chloro group provides a reactive handle for conjugation to various molecules, and its cleavage via nucleophilic substitution by intracellular glutathione can be a mechanism for releasing a payload within a target cell.

Q4: What are the key parameters to monitor in a this compound linker cleavage assay?

The primary goal of the assay is to determine the rate and extent of cleavage. Key parameters to monitor include:

  • The disappearance of the intact this compound conjugate.

  • The appearance of the glutathione-conjugated product.

  • The appearance of the released payload (if applicable).

These are typically measured over a time course to determine the reaction kinetics.

Troubleshooting Guide

This guide addresses common problems encountered during this compound linker cleavage assays.

Problem Possible Cause(s) Recommended Solution(s)
No or very slow cleavage observed 1. Inactive Glutathione: Glutathione can oxidize over time, especially in solution. 2. Incorrect pH: The nucleophilicity of the thiol group in glutathione is pH-dependent. At low pH, the thiol is protonated and less nucleophilic. 3. Low Temperature: Reaction kinetics are temperature-dependent. 4. Steric Hindrance: The molecule conjugated to the this compound linker may be sterically hindering the approach of glutathione.1. Use fresh, high-quality glutathione. Prepare glutathione solutions immediately before use. 2. Ensure the reaction buffer is at a physiological pH (typically 7.4). 3. Perform the assay at 37°C to mimic physiological conditions. 4. This is an inherent property of the conjugate. Consider a longer incubation time or a different linker design if cleavage is too slow for the intended application.
Inconsistent or non-reproducible results 1. Variability in Reagent Preparation: Inconsistent concentrations of the conjugate or glutathione. 2. Inconsistent Incubation Times or Temperatures. 3. Sample Degradation: The this compound conjugate or the product may be unstable under the assay conditions.1. Prepare fresh stock solutions and perform accurate dilutions. Use a calibrated pipette. 2. Use a temperature-controlled incubator and a precise timer. 3. Analyze samples immediately after the time point is reached or quench the reaction and store appropriately (e.g., at -80°C) until analysis.
High background signal or interfering peaks in LC-MS analysis 1. Contaminated Reagents or Solvents: Buffers, water, or organic solvents may contain impurities. 2. Matrix Effects: Components in the reaction buffer can interfere with ionization in the mass spectrometer. 3. Non-specific Binding: The conjugate or its products may bind to the sample vials or LC column.1. Use high-purity, LC-MS grade reagents and solvents. 2. Perform a buffer-only injection to identify background peaks. Consider a sample cleanup step like solid-phase extraction (SPE) if matrix effects are severe. 3. Use low-binding sample vials. Ensure the LC method is optimized to prevent carryover.
Poor peak shape or resolution in LC-MS 1. Inappropriate LC Column or Mobile Phase. 2. Sample Overload. 3. Column Degradation. 1. Use a column and mobile phase suitable for the analysis of PEGylated molecules (e.g., a C18 column with a formic acid modifier in the mobile phase). 2. Reduce the injection volume or dilute the sample. 3. Flush the column or replace it if it's old or has been subjected to harsh conditions.

Experimental Protocols

Protocol 1: In Vitro Linker Cleavage Assay with Glutathione

Objective: To determine the rate of cleavage of a this compound conjugate in the presence of glutathione.

Materials:

  • This compound conjugate stock solution (e.g., in DMSO)

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., cold acetonitrile with an internal standard)

  • LC-MS system

Procedure:

  • Prepare a fresh stock solution of glutathione in PBS (e.g., 100 mM).

  • Prepare the reaction mixture: In a microcentrifuge tube, add PBS, the this compound conjugate (final concentration typically in the µM range), and initiate the reaction by adding the glutathione stock solution to a final concentration that is physiologically relevant (e.g., 1-10 mM).

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by immediately adding the aliquot to a tube containing the cold quenching solution. This stops the reaction and precipitates proteins.

  • Centrifuge the quenched samples to pellet any precipitate.

  • Transfer the supernatant to an LC-MS vial for analysis.

  • Analyze the samples by LC-MS to quantify the remaining intact this compound conjugate and the formation of the glutathione-conjugated product.

  • Plot the percentage of intact conjugate versus time to determine the cleavage kinetics (e.g., half-life).

Protocol 2: LC-MS Method for Analysis of this compound Conjugate and its Glutathione Adduct

Objective: To separate and quantify the this compound conjugate and its glutathione adduct.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage of B to elute the compounds, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS Conditions:

  • Ionization Mode: Electrospray ionization (ESI), positive mode

  • Scan Range: A range that covers the m/z of the precursor ions of the this compound conjugate and the glutathione adduct.

  • Data Acquisition: Full scan MS and/or tandem MS (MS/MS) for confirmation of identity.

Quantitative Data

The rate of cleavage of a this compound linker by glutathione is dependent on the specific structure of the conjugate. The following tables provide representative kinetic data for nucleophilic substitution reactions of chloro-containing compounds with thiols.

Table 1: Representative Second-Order Rate Constants for Reactions of Electrophiles with Glutathione

ElectrophileNucleophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
4-HydroperoxycyclophosphamideGlutathione38 ± 5[1]
1-Chloro-2,4-dinitrobenzeneGlutathione(Qualitatively high)[2][3]

Note: The reaction of a simple chloroalkane like that in a this compound linker with glutathione is expected to be slower than that of highly activated electrophiles like 1-chloro-2,4-dinitrobenzene.

Table 2: Representative Half-lives for Thiol-Maleimide Exchange Reactions with Glutathione

Thiol-Maleimide ConjugateHalf-life (hours)Reference
MPA-NEM3.1[4]
MPA-NPM18[4]
MPP-NEM3.6[4]
NAC-NEM258[4]

Note: This table illustrates the range of reaction rates that can be observed in thiol-mediated cleavage/exchange reactions and highlights the importance of empirical determination for each specific conjugate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Reagents (Conjugate, GSH, Buffers) start_reaction Initiate Reaction (Mix reagents, 37°C) prep_reagents->start_reaction time_points Sample at Time Points start_reaction->time_points quench Quench Reaction time_points->quench centrifuge Centrifuge quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS Analysis supernatant->lcms data_analysis Data Analysis (Quantification) lcms->data_analysis kinetics Determine Kinetics (Half-life, Rate Constant) data_analysis->kinetics

Caption: Experimental workflow for the this compound linker cleavage assay.

cleavage_mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products conjugate Payload-PEG2-Cl ts [Payload-PEG2---Cl---S-GSH]‡ conjugate->ts gsh Glutathione (GSH-SH) gsh->ts product Payload-PEG2-S-GSH ts->product cl_ion Cl⁻ ts->cl_ion

Caption: Nucleophilic substitution mechanism for this compound linker cleavage by glutathione.

References

Validation & Comparative

A Head-to-Head Comparison of PEGylation Chemistries: PEG2-Cl vs. NHS-ester PEG for Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics, the choice of linker chemistry is paramount. Polyethylene glycol (PEG) linkers are widely employed to enhance the solubility, stability, and pharmacokinetic profiles of antibody conjugates.[1] This guide provides a comprehensive comparison of two distinct PEGylation reagents for antibody labeling: the amine-reactive NHS-ester PEG and the less commonly employed haloalkane, PEG2-Cl.

While NHS-ester PEG chemistry is a well-established and extensively documented method for antibody modification, publicly available data and specific protocols for the use of this compound in this context are notably scarce. Therefore, this comparison combines established knowledge of NHS-ester chemistry with a reasoned analysis of the expected reactivity of chloro-PEG based on fundamental principles of organic and protein chemistry.

Executive Summary

NHS-ester PEG reagents are the industry standard for labeling antibodies, prized for their high reactivity towards primary amines (found on lysine residues and the N-terminus) under physiological conditions, resulting in the formation of stable amide bonds.[2] This method is efficient, well-characterized, and generally preserves the integrity and function of the antibody.

Conversely, this compound, a chloro-PEG derivative, is anticipated to exhibit different reactivity, primarily targeting more nucleophilic residues such as thiols (from cysteine). While reactions with amines are possible, they would likely require more stringent conditions, potentially impacting the antibody's structure and function. The resulting ether or thioether bond from a reaction with a chloro-PEG derivative is highly stable. The lack of specific, optimized protocols for this compound in antibody labeling suggests it is a more specialized or less conventional reagent for this application.

Quantitative Data Comparison

Due to the limited availability of direct comparative studies, the following table summarizes the key characteristics of each linker based on established principles and available data for analogous reactions.

FeatureNHS-ester PEGThis compound (Chloro-PEG)
Target Functional Group Primary amines (-NH₂) on lysine residues and the N-terminus.[2]Primarily thiols (-SH) on cysteine residues. Potentially amines (-NH₂) under more forcing conditions.
Reaction pH 7.0 - 9.0 (optimal ~8.5)[2]For thiols: ~7.0-8.5. For amines: likely requires higher pH and/or elevated temperatures.
Reaction Time 30 minutes to a few hours at room temperature or 4°C.[2]Expected to be longer, especially for amine targeting, potentially requiring overnight incubation.
Bond Formed Stable amide bond.[2]Stable thioether (with thiols) or secondary amine (with amines) bond.
Labeling Efficiency High, but can be influenced by pH, buffer composition, and protein structure.[2]Expected to be lower than NHS-ester PEG for amine targeting under comparable mild conditions. High efficiency for thiol targeting.
Selectivity Reacts with multiple available primary amines, leading to a heterogeneous product.Potentially more selective for cysteine residues, which are less abundant than lysines.
Stability of Linkage Amide bonds are very stable under physiological conditions.[3]Thioether and secondary amine bonds are also highly stable.
Potential for Side Reactions Hydrolysis of the NHS ester is a competing reaction, especially at higher pH.[2]Potential for off-target alkylation of other nucleophilic residues at higher pH or temperature.

Reaction Mechanisms

The chemical pathways for antibody conjugation differ significantly between NHS-ester PEG and this compound, influencing the reaction conditions and the nature of the final conjugate.

NHS-ester PEG Signaling Pathway

NHS-ester PEGs react with the primary amines of lysine residues and the N-terminus of the antibody via nucleophilic acyl substitution. The amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the N-hydroxysuccinimide leaving group to form a stable amide bond.

NHS_Ester_Reaction Antibody_NH2 Antibody-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate Antibody_NH2->Intermediate Nucleophilic Attack NHS_PEG NHS-ester PEG NHS_PEG->Intermediate Conjugate Antibody-NH-CO-PEG (Amide Bond) Intermediate->Conjugate Collapse NHS N-hydroxysuccinimide (Leaving Group) Intermediate->NHS

NHS-ester PEG reaction with a primary amine on an antibody.
This compound Signaling Pathway (Theoretical)

The reaction of this compound with an antibody is presumed to proceed via nucleophilic substitution. For cysteine residues, the thiolate anion acts as a strong nucleophile, attacking the carbon atom bearing the chlorine and displacing it to form a stable thioether linkage. A similar reaction with a primary amine would form a secondary amine, though this is generally less favorable than the reaction with a thiol.

PEG_Cl_Reaction cluster_thiol Thiol Reaction cluster_amine Amine Reaction (Less Favorable) Antibody_SH Antibody-S⁻ (Thiolate) Thioether_Conjugate Antibody-S-PEG (Thioether Bond) Antibody_SH->Thioether_Conjugate SN2 Attack PEG_Cl_thiol PEG-Cl PEG_Cl_thiol->Thioether_Conjugate Chloride_thiol Cl⁻ Antibody_NH2 Antibody-NH₂ (Primary Amine) Amine_Conjugate Antibody-NH-PEG (Secondary Amine) Antibody_NH2->Amine_Conjugate SN2 Attack PEG_Cl_amine PEG-Cl PEG_Cl_amine->Amine_Conjugate Chloride_amine Cl⁻

Theoretical reaction of this compound with antibody thiol and amine groups.

Experimental Protocols

The following are generalized protocols. Optimal conditions, particularly for this compound, may require significant empirical determination.

Protocol 1: Antibody Labeling with NHS-ester PEG

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS-ester PEG (dissolved in anhydrous DMSO or DMF immediately before use)

  • Reaction Buffer: 0.1 M phosphate buffer, 0.15 M NaCl, pH 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns or dialysis cassettes for purification

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in Reaction Buffer.

  • PEG Reagent Preparation: Immediately before use, dissolve the NHS-ester PEG in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved NHS-ester PEG to the antibody solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS-ester PEG. Incubate for 15 minutes.

  • Purification: Remove unreacted PEG and byproducts by size-exclusion chromatography (desalting column) or dialysis against an appropriate storage buffer (e.g., PBS, pH 7.4).

  • Characterization: Determine the degree of labeling (DOL) and protein concentration using UV-Vis spectroscopy or other appropriate methods.

Protocol 2: Antibody Labeling with this compound (Theoretical Approach for Thiol Targeting)

Materials:

  • Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • Reducing agent (e.g., TCEP or DTT)

  • This compound (dissolved in a water-miscible organic solvent like DMSO)

  • Reaction Buffer: Phosphate buffer with EDTA, pH 7.0-7.5

  • Desalting columns for purification

Procedure:

  • Antibody Reduction: To target cysteine residues, the interchain disulfide bonds of the antibody must first be selectively reduced. Incubate the antibody (1-10 mg/mL) with a 10- to 20-fold molar excess of TCEP for 30-60 minutes at room temperature to generate free thiol groups.

  • Removal of Reducing Agent: Immediately purify the reduced antibody using a desalting column equilibrated with degassed Reaction Buffer to remove the excess reducing agent.

  • PEG Reagent Preparation: Dissolve this compound in DMSO to a desired stock concentration.

  • Conjugation Reaction: Add a 20- to 100-fold molar excess of the dissolved this compound to the reduced antibody solution.

  • Incubation: Incubate the reaction mixture for 2-24 hours at room temperature or 37°C with gentle stirring. The reaction progress should be monitored (e.g., by LC-MS) to determine the optimal incubation time.

  • Purification: Purify the PEGylated antibody using a desalting column or other size-exclusion chromatography method to remove unreacted this compound and any byproducts.

  • Characterization: Characterize the conjugate to determine the degree of labeling and confirm the site of conjugation.

Experimental Workflow Comparison

The workflows for labeling antibodies with these two reagents differ primarily in the initial preparation of the antibody and the reaction conditions.

Experimental_Workflow cluster_NHS NHS-ester PEG Workflow cluster_Cl This compound Workflow (Thiol Targeting) NHS_Start Start: Antibody in Amine-Free Buffer NHS_pH_Adjust Adjust pH to 8.0-8.5 NHS_Start->NHS_pH_Adjust NHS_Add_PEG Add NHS-ester PEG (10-50x excess) NHS_pH_Adjust->NHS_Add_PEG NHS_Incubate Incubate 1-2h RT or overnight 4°C NHS_Add_PEG->NHS_Incubate NHS_Quench Quench with Tris NHS_Incubate->NHS_Quench NHS_Purify Purify (SEC/Dialysis) NHS_Quench->NHS_Purify NHS_End End: Characterize Conjugate NHS_Purify->NHS_End Cl_Start Start: Antibody in Buffer Cl_Reduce Reduce Disulfides (TCEP) Cl_Start->Cl_Reduce Cl_Purify_Reduce Purify (remove TCEP) Cl_Reduce->Cl_Purify_Reduce Cl_Add_PEG Add this compound (20-100x excess) Cl_Purify_Reduce->Cl_Add_PEG Cl_Incubate Incubate 2-24h RT/37°C Cl_Add_PEG->Cl_Incubate Cl_Purify Purify (SEC) Cl_Incubate->Cl_Purify Cl_End End: Characterize Conjugate Cl_Purify->Cl_End

Comparison of experimental workflows for antibody labeling.

Conclusion

For most antibody labeling applications, NHS-ester PEG remains the superior choice due to its well-understood and efficient chemistry, which proceeds under mild conditions that are generally compatible with maintaining the antibody's structural and functional integrity. The resulting amide bond is highly stable, and a vast array of NHS-ester PEG reagents with different PEG lengths and functionalities are commercially available.

This compound represents a more specialized reagent. Its primary utility in antibody conjugation would likely be for the site-specific targeting of cysteine residues, which can be advantageous for creating more homogeneous conjugates. However, this requires an initial antibody reduction step and potentially more optimization of reaction conditions. The lower reactivity of the chloro group towards amines compared to the high reactivity of NHS esters makes this compound a less efficient choice for random lysine conjugation.

Researchers and drug development professionals should carefully consider the desired outcome of their antibody conjugation. For robust, efficient, and well-established labeling of primary amines, NHS-ester PEG is the recommended reagent. For applications requiring site-specific labeling at cysteine residues, and where extensive optimization is feasible, chloro-PEG reagents could be explored as a potential, albeit less conventional, alternative. Direct experimental comparison under identical conditions would be necessary to definitively assess the performance of this compound against the benchmark set by NHS-ester PEG for any specific antibody and application.

References

A Comparative Guide to PROTAC Linkers: Unveiling the Role of PEG2-Cl and Alternatives in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. The linker, a seemingly simple bridge between the target protein-binding ligand and the E3 ligase-recruiting moiety, is a critical determinant of a PROTAC's efficacy. This guide provides an objective comparison of PEG2-Cl and other commonly employed PROTAC linkers, supported by experimental data, to inform the strategic design of potent and selective protein degraders.

The linker's length, composition, and rigidity profoundly influence the formation and stability of the ternary complex, ultimately dictating the efficiency of ubiquitination and subsequent degradation of the target protein.[1][2] This guide will delve into the characteristics of polyethylene glycol (PEG), alkyl, and rigid linkers, with a specific focus on the widely used this compound linker.

The PROTAC-Mediated Protein Degradation Pathway

PROTACs function by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC molecule simultaneously binds to a target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

PROTAC_Pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Comparative Analysis of PROTAC Linkers

The choice of linker can significantly impact a PROTAC's physicochemical properties and biological activity. Below is a comparison of the most common linker classes.

Linker TypeRepresentative StructureKey CharacteristicsAdvantagesDisadvantages
PEG Linkers -(CH₂CH₂O)n-Hydrophilic, flexible, tunable length.[3]Improves solubility, can enhance cell permeability, synthetically versatile.[3][4]Can increase molecular weight and topological polar surface area (TPSA), may be susceptible to metabolism.[4]
Alkyl Linkers -(CH₂)n-Hydrophobic, flexible.[4]Synthetically accessible, provides conformational flexibility.[4]Can decrease solubility, may lead to higher lipophilicity and non-specific binding.[4]
Rigid Linkers e.g., Piperazine, AlkynesConstrained conformation.Can pre-organize the PROTAC for optimal ternary complex formation, potentially increasing potency and stability.[2]Less conformational flexibility may hinder the formation of a productive ternary complex with some targets.
Focus on this compound

This compound is a bifunctional linker containing a two-unit polyethylene glycol chain with a terminal chlorine atom. The ether oxygens in the PEG chain increase hydrophilicity, which can be advantageous for improving the solubility of often lipophilic PROTAC molecules.[5] The terminal chlorine provides a reactive handle for conjugation to either the target-binding ligand or the E3 ligase ligand, typically through nucleophilic substitution reactions.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily assessed by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). The following tables present a compilation of experimental data from various studies, illustrating the impact of linker choice on PROTAC performance.

Disclaimer: The data presented below is compiled from different research articles, and experimental conditions may vary. Direct comparison of absolute values across different studies should be made with caution.

Table 1: Impact of PEG Linker Length on Degradation Efficiency
Target ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Cell Line
BRD4CRBN1 PEG unit>5000<20H661
BRD4CRBN2 PEG units>5000<20H661
BRD4CRBN4 PEG units<500>80H661
BRD4CRBN5 PEG units<500>80H661
TBK1VHL12-atom (Alkyl/Ether)Submicromolar>80Not Specified
TBK1VHL21-atom (Alkyl/Ether)396Not Specified
TBK1VHL29-atom (Alkyl/Ether)29276Not Specified

Data compiled from multiple sources.[2]

This data highlights that linker length is a critical parameter for PROTAC efficacy, with an optimal length often required to achieve potent degradation. For BRD4 degradation, shorter PEG linkers (1-2 units) were ineffective, while longer linkers (4-5 units) resulted in significant degradation.[2] Similarly, for TBK1, a 21-atom linker was found to be optimal.[2]

Table 2: Comparison of Physicochemical Properties of PROTACs with Different Linkers
PROTACLinker TypeMolecular Weight ( g/mol )cLogPTPSA (Ų)
Representative PROTAC 1Alkyl Chain~750-8504.0-6.0~150-180
Representative PROTAC 2PEG2~790-8903.5-5.5~160-190
Representative PROTAC 3PEG4~880-9803.0-5.0~180-210
Representative PROTAC 4Rigid (e.g., piperazine)~780-8803.0-5.0~160-190

Values are approximate and can vary significantly based on the specific warhead and E3 ligase ligand. Data conceptualized from trends discussed in the literature.[6][7]

This table illustrates how the linker composition influences key physicochemical properties. PEG linkers tend to decrease the calculated logP (cLogP) and increase the topological polar surface area (TPSA) compared to alkyl linkers of similar length, which can impact solubility and cell permeability.[6]

Experimental Protocols

Accurate and reproducible experimental data is the cornerstone of PROTAC development. Below are detailed methodologies for key experiments cited in the evaluation of PROTACs.

Experimental Workflow for PROTAC Evaluation

Experimental_Workflow General Experimental Workflow for PROTAC Evaluation cluster_cell_based Cell-Based Assays cluster_biochemical Biochemical Assays cluster_data Data Analysis Cell_Culture Cell Culture & PROTAC Treatment Western_Blot Western Blot (DC50 & Dmax) Cell_Culture->Western_Blot Ubiquitination_Assay In-Cell Ubiquitination Assay Cell_Culture->Ubiquitination_Assay Ternary_Complex_Assay Ternary Complex Formation (e.g., NanoBRET) Cell_Culture->Ternary_Complex_Assay Cell_Viability Cell Viability Assay Cell_Culture->Cell_Viability Data_Analysis Data Analysis & Interpretation Western_Blot->Data_Analysis Ubiquitination_Assay->Data_Analysis Ternary_Complex_Assay->Data_Analysis Cell_Viability->Data_Analysis Binding_Assay Binary Binding Assays (e.g., FP, SPR) Binding_Assay->Data_Analysis

References

The Short Advantage: A Comparative Guide to PEG2-Cl and Other Short PEG Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of efficacy, stability, and tolerability. While longer polyethylene glycol (PEG) chains have traditionally been employed to enhance solubility and extend circulation half-life, a growing body of evidence highlights the distinct advantages of short PEG linkers, such as PEG2-Cl. This guide provides an objective comparison of short PEG linkers with longer-chain alternatives and non-PEG linkers, supported by experimental data and detailed protocols.

The Balancing Act: Why Linker Length Matters

The linker in a bioconjugate is not merely a spacer but a dynamic component that influences the molecule's overall physicochemical and pharmacokinetic properties. The length of a PEG linker plays a pivotal role in this delicate balance.[1]

Short PEG linkers (e.g., PEG2, PEG3, PEG4) are emerging as a compelling choice for optimizing bioconjugate design. They offer a unique combination of properties that can lead to improved therapeutic outcomes. One of the key advantages of short, discrete PEG linkers like PEG4 is their homogeneity, which ensures batch-to-batch consistency and a well-characterized product, a crucial aspect for manufacturing and regulatory approval.[2]

Longer PEG linkers (e.g., PEG8, PEG12, PEG24 and above) have been historically favored for their ability to significantly increase the hydrophilicity and hydrodynamic radius of a molecule. This often translates to a longer plasma half-life and reduced renal clearance.[3] However, this increased length can sometimes come at the cost of reduced potency and altered pharmacological profiles.[4][5]

Comparative Performance: Short vs. Long PEG Linkers

The selection of an optimal PEG linker length is a trade-off between pharmacokinetic advantages and potential drawbacks in potency and cellular permeability.

In Vitro Cytotoxicity

Shorter PEG linkers are often associated with higher in vitro potency.[4] This is attributed to more efficient payload release within the target cell and potentially less steric hindrance at the target binding site. However, actual IC50 values are highly dependent on the specific antibody, payload, and cell line used.[4]

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)

Linker LengthTypical IC50 RangeGeneral Trend
No PEG LinkerVariableCan be highly potent, but may suffer from poor solubility.[4]
Short PEG Linkers (e.g., PEG2, PEG3)Lower (Higher Potency)Often exhibit higher potency compared to longer PEG linkers.[4]
Medium PEG Linkers (e.g., PEG8, PEG12)IntermediateA balance between potency and improved pharmacokinetic properties.[3]
Long PEG Linkers (e.g., PEG24)Higher (Lower Potency)May show reduced cytotoxicity due to slower payload release or steric effects.[5][6]

Note: This table represents generalized findings from various studies and is not based on a single direct comparative study of all linker types.[4]

In Vivo Pharmacokinetics

PEGylation is a well-established strategy to extend the half-life of biologics.[1] Longer PEG chains generally lead to a longer plasma half-life.[3] However, some studies suggest that a PEG8 side chain might be the minimum length to achieve optimal slower clearance, with longer chains not providing a significant further advantage.[3] Conversely, ADCs with PEGs smaller than PEG8 have been reported to have rapidly increased clearance rates and were not well-tolerated in some studies.

Table 2: Impact of PEG Linker Length on In Vivo Pharmacokinetics

Linker LengthTypical Half-LifeKey Observations
No PEG LinkerShorterMore susceptible to clearance from the body.[4]
Short PEG Linkers (e.g., PEG2, PEG4)Shorter to IntermediateCan provide sufficient hydrophilicity without dramatically altering clearance rates. Some studies show faster clearance compared to non-PEGylated counterparts while maintaining tumor uptake.[7][8]
Medium PEG Linkers (e.g., PEG8, PEG12)LongerOften considered to provide an optimal balance of extended half-life and efficacy.[9]
Long PEG Linkers (e.g., PEG24)LongestSignificantly extends circulation time, which can be beneficial for certain therapeutic strategies.[5][6]

Note: This table summarizes general trends observed in ADC development. Actual pharmacokinetic parameters are highly dependent on the specific bioconjugate and experimental model.[3][4]

Short PEG Linkers vs. Non-PEG Alternatives

While PEG linkers offer significant advantages in terms of hydrophilicity and biocompatibility, non-PEG linkers, such as peptide-based or cleavable non-PEG linkers, are also widely used.

Table 3: Comparative Overview of Short PEG vs. Non-PEG Linkers

FeatureShort PEG Linkers (e.g., this compound)Non-PEG Linkers (e.g., Val-Cit)
Primary Advantage Improved hydrophilicity, reduced aggregation, and predictable properties.[1]Tailored cleavability by specific enzymes for targeted payload release.[10]
Solubility HighCan be lower, potentially posing challenges for hydrophobic payloads.[10]
Immunogenicity Generally low.[1]Can be higher compared to PEG linkers.[10]
Pharmacokinetics Can modulate half-life.[7][8]Pharmacokinetic benefits are less inherent compared to PEGylation.[10]
Release Mechanism Can be part of cleavable or non-cleavable designs.Often designed to be cleavable by tumor-specific enzymes.[10]

Experimental Protocols

In Vitro Cytotoxicity Assay

This protocol outlines a general method for assessing the in vitro cytotoxicity of an ADC using a colorimetric assay like MTT.[4]

Materials:

  • Target cancer cell lines

  • 96-well plates

  • Appropriate cell culture media and supplements

  • ADC constructs with different linkers

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Cell Culture: Culture target cancer cells in appropriate media.

  • Cell Seeding: Seed cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC constructs.

  • Incubation: Incubate the plates for 72 to 120 hours.

  • Viability Assessment: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the media and add DMSO to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm). Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[3]

ADC Development Workflow

The development of an effective ADC is a multi-step process that requires careful optimization of each component.

ADC_Development_Workflow cluster_Discovery Discovery & Design cluster_Conjugation Conjugation & Purification cluster_Characterization Characterization cluster_Preclinical Preclinical Evaluation Target_Selection Target Antigen Selection Antibody_Engineering Antibody Engineering Target_Selection->Antibody_Engineering Conjugation Antibody-Linker-Payload Conjugation Antibody_Engineering->Conjugation Payload_Selection Payload Selection Payload_Selection->Conjugation Linker_Design Linker Design (e.g., this compound) Linker_Design->Conjugation Purification Purification of ADC Conjugation->Purification DAR_Analysis Drug-to-Antibody Ratio (DAR) Analysis Purification->DAR_Analysis In_Vitro_Assays In Vitro Cytotoxicity & Binding Assays DAR_Analysis->In_Vitro_Assays Pharmacokinetics Pharmacokinetic Studies In_Vitro_Assays->Pharmacokinetics In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) Pharmacokinetics->In_Vivo_Efficacy Toxicology Toxicology Studies In_Vivo_Efficacy->Toxicology PROTAC_Mechanism cluster_Components PROTAC Components cluster_Process Degradation Pathway POI Protein of Interest (POI) Ternary_Complex Ternary Complex Formation (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (with PEG2 Linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Recycling PROTAC & E3 Ligase Recycling Degradation->Recycling Recycling->PROTAC Re-enters cycle Recycling->E3_Ligase

References

A Comparative Guide to the Long-Term Stability of PEG2-Cl and Other Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term stability of the linker is a paramount consideration in the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). A linker must remain robust in systemic circulation to prevent premature payload release, which can lead to off-target toxicity and a diminished therapeutic index. This guide provides an objective comparison of the long-term stability of the PEG2-Cl linker against other commonly employed linkers, supported by available experimental data and detailed methodologies.

Introduction to Linker Stability

The ideal linker for a bioconjugate possesses a delicate balance: it must be sufficiently stable to endure the journey through the bloodstream to the target site, yet allow for efficient release of the active payload under specific physiological or intracellular conditions. Linker stability is primarily dictated by its chemical composition and the physiological environment it encounters. Premature cleavage can result in systemic toxicity, while a linker that is overly stable may fail to release the therapeutic agent at the intended site of action.

This guide focuses on the comparative stability of various linker types, with a particular emphasis on the chloroalkyl ether-based this compound linker.

Comparative Stability of Common Linkers

The stability of a linker is often quantified by its half-life in plasma. The following table summarizes available quantitative data on the in vivo or plasma half-life of several common ADC linkers. It is important to note that these values are derived from different studies and experimental conditions, and therefore should be used for relative comparison.

Linker TypeLinker Subtype/ExampleHalf-life in Plasma/SerumCleavage MechanismKey Characteristics
Chloroalkyl Ether This compound (estimated) Very High (estimated > 1 year) Nucleophilic Substitution Expected to be highly stable under physiological conditions due to the strength of the C-Cl and C-O bonds. Cleavage is not enzyme-mediated and requires a reactive nucleophile.
PeptideVal-Cit (vc)~9.6 days (Cynomolgus Monkey)[1]Protease (e.g., Cathepsin B)High plasma stability; specifically cleaved by proteases often upregulated in the tumor microenvironment.[1]
HydrazonePhenylketone-derived~2 days (human and mouse plasma)[2]pH-sensitive (acid-labile)Designed to be stable at neutral blood pH but hydrolyzes in the acidic environment of endosomes and lysosomes.[3]
Carbonate-~1.5 days[2]pH-sensitive (acid-labile)Susceptible to hydrolysis in acidic intracellular compartments.[2]
Silyl Ether->7 days (human plasma)[2][4]pH-sensitive (acid-labile)Demonstrates significantly improved stability over traditional acid-cleavable linkers.[2][4]
Disulfide-Variable (can be engineered for stability)Reduction (e.g., by Glutathione)Cleaved in the reducing intracellular environment where glutathione concentrations are high.[1]
Non-cleavableThioether (e.g., SMCC)High (relies on antibody degradation)Proteolytic degradation of the antibodyOffers high plasma stability as payload release depends on the complete degradation of the antibody in the lysosome.[1]

Experimental Protocols for Stability Assessment

Accurate evaluation of linker stability is critical in the development of conjugated therapeutics. The following are detailed methodologies for key experiments used to assess linker stability in vitro.

In Vitro Plasma Stability Assay using LC-MS

This method is designed to quantify the amount of intact conjugate and released payload over time when incubated in plasma.

Objective: To determine the rate of drug deconjugation and linker cleavage in plasma from various species.

Methodology:

  • ADC Incubation:

    • Prepare stock solutions of the test conjugate (e.g., an ADC with a this compound linker and a control ADC with a Val-Cit linker) in a suitable buffer (e.g., PBS).

    • Incubate the conjugate at a final concentration of 100 µg/mL in plasma (e.g., human, mouse, rat) at 37°C.

    • Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours).

    • Immediately stop the reaction by freezing the samples at -80°C.

  • Sample Preparation for Intact Mass Analysis (DAR Measurement):

    • Thaw the plasma samples.

    • Immuno-affinity Capture: Purify the ADC from the plasma matrix using protein A or anti-human IgG magnetic beads.[8]

    • Wash the beads with PBS to remove non-specifically bound proteins.

    • Elute the intact ADC from the beads using an acidic buffer (e.g., 20 mM glycine, 0.1% acetic acid).[4]

  • LC-MS Analysis:

    • Liquid Chromatography:

      • Column: A reverse-phase column suitable for protein analysis (e.g., Agilent PLRP-S, 1000 Å, 2.1 × 150 mm, 8 µm).[9]

      • Mobile Phase A: 0.1% Formic acid in water.[9]

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.[9]

      • Gradient: A suitable gradient to elute the intact antibody and ADC species (e.g., 20-90% B over 5 minutes).[9]

      • Column Temperature: 80°C.[9]

      • Flow Rate: 0.4 mL/min.[9]

    • Mass Spectrometry:

      • Instrument: A high-resolution mass spectrometer such as a Q-TOF.[8]

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Data Analysis: Deconvolute the raw mass spectra to determine the relative abundance of different drug-to-antibody ratio (DAR) species at each time point. Calculate the average DAR.[8]

  • Data Interpretation:

    • A decrease in the average DAR over time indicates linker cleavage and drug release.

    • The rate of decrease can be used to calculate the linker's half-life in plasma.

ELISA for Quantification of Intact ADC

This method provides a quantitative measure of the concentration of the antibody-conjugated drug over time.

Objective: To determine the concentration of intact ADC in plasma samples.

Methodology:

  • Plate Coating:

    • Coat a 96-well microtiter plate with an antigen specific to the monoclonal antibody of the ADC.[1]

    • Incubate overnight at 4°C, then wash the plate with wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking:

    • Add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding.[1]

    • Incubate for 1-2 hours at room temperature, then wash.

  • Sample and Standard Incubation:

    • Prepare a standard curve using a serial dilution of the intact ADC of known concentration.

    • Add diluted plasma samples (from the in vitro stability assay) and standards to the wells.[1]

    • Incubate for 1-2 hours at room temperature, then wash.

  • Detection:

    • Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload (e.g., HRP-conjugated anti-payload antibody).[1]

    • Incubate for 1 hour at room temperature, then wash.

  • Substrate Addition and Measurement:

    • Add a chromogenic substrate for the enzyme (e.g., TMB for HRP).[1]

    • Incubate in the dark until a color develops.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the standards.

    • Determine the concentration of intact ADC in the plasma samples by interpolating their absorbance values from the standard curve.

    • Plot the concentration of intact ADC over time to determine the stability profile.

Visualizing Experimental and Biological Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes in ADC research.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (pH 7.4) cluster_internalization Internalization & Trafficking cluster_release Payload Release cluster_action Cellular Action ADC Antibody-Drug Conjugate (ADC) TargetCell Target Cancer Cell ADC->TargetCell 1. Targeting & Binding Endosome Endosome (pH 5.5-6.0) TargetCell->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome 3. Trafficking Payload Free Payload Lysosome->Payload 4. Linker Cleavage CellDeath Apoptosis / Cell Death Payload->CellDeath 5. Cytotoxic Effect

Caption: General mechanism of action for an antibody-drug conjugate.

ADC_Stability_Workflow cluster_incubation In Vitro Incubation cluster_analysis Analytical Methods cluster_results Data Interpretation Start ADC in Plasma (Human, Mouse, Rat) @ 37°C Timepoints Collect Aliquots at 0, 6, 24, 48, 72, 168h Start->Timepoints LCMS LC-MS Analysis (Average DAR) Timepoints->LCMS ELISA ELISA (Intact ADC Quantification) Timepoints->ELISA StabilityProfile Linker Stability Profile (Half-life Calculation) LCMS->StabilityProfile ELISA->StabilityProfile

Caption: Experimental workflow for comparing ADC linker stability.

Conclusion

The selection of a linker is a critical decision in the design of targeted therapies. While cleavable linkers offer the advantage of controlled payload release in the target microenvironment, their stability in circulation can be a concern. The this compound linker, based on the chemical stability of the chloroalkyl ether group, is predicted to offer exceptional long-term stability in vivo. This high stability minimizes the risk of premature drug release and associated off-target toxicities. However, the mechanism of payload release for a non-cleavable or slowly cleavable linker must be carefully considered to ensure therapeutic efficacy. The experimental protocols provided in this guide offer a robust framework for the empirical evaluation and comparison of the stability of this compound and other novel linkers in a preclinical setting.

References

A Comparative Analysis of PEG2-Cl and Thio-PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation, the choice of a linker to covalently attach polyethylene glycol (PEG) chains to biomolecules is a critical determinant of the resulting conjugate's stability, homogeneity, and overall efficacy. This guide provides a detailed comparative analysis of two distinct classes of PEG linkers: PEG2-Cl, a representative halo-PEG linker, and thio-PEG linkers, which encompass a variety of thiol-reactive functionalities. This comparison is intended to assist researchers in selecting the optimal linker strategy for their specific application, be it in therapeutic protein development, antibody-drug conjugates (ADCs), or diagnostic assays.

Chemical Properties and Reactivity

This compound Linker

The this compound linker is characterized by a short diethylene glycol spacer terminating in a chloroalkyl group. The chlorine atom serves as a leaving group in a nucleophilic substitution reaction. This type of linker is typically less reactive than many other functionalized PEGs and often requires more stringent reaction conditions to achieve efficient conjugation. The primary targets for this compound are nucleophilic residues on proteins, such as the primary amines of lysine residues and the N-terminus, as well as the sulfhydryl groups of cysteine residues. The reaction proceeds via an SN2 mechanism, where the nucleophile on the biomolecule attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a stable carbon-nitrogen or carbon-sulfur bond.

Thio-PEG Linkers

Thio-PEG linkers are a broader category of reagents designed to react specifically with thiol (sulfhydryl) groups, most notably the side chain of cysteine residues in proteins. This class includes several reactive moieties, with the most common being:

  • Maleimide-PEG: This is one of the most widely used thiol-reactive linkers. The maleimide group undergoes a rapid and specific Michael addition reaction with a thiol at a neutral to slightly acidic pH (typically 6.5-7.5) to form a stable thioether bond.[1]

  • Vinyl Sulfone-PEG: These linkers also react with thiols via a Michael addition, generally at a slightly higher pH range (around 8.0) than maleimides.[2]

  • Pyridyl Disulfide-PEG: This linker reacts with thiols through a disulfide exchange reaction, forming a new disulfide bond with the target cysteine. A key feature of this linkage is its reversibility, as the disulfide bond can be cleaved by reducing agents.[3]

The high reactivity and specificity of thio-PEG linkers, particularly maleimide-PEGs, for cysteine residues allow for site-specific PEGylation, which is highly desirable for producing homogeneous conjugates.[4]

Reaction Mechanisms

The reaction mechanisms for this compound and a representative thio-PEG linker (maleimide-PEG) are depicted below.

G cluster_0 This compound Reaction cluster_1 Thio-PEG (Maleimide) Reaction PEG2_Cl PEG-O-(CH₂)₂-O-(CH₂)₂-Cl Conjugate_Cl PEG-O-(CH₂)₂-O-(CH₂)₂-Nu-Protein + Cl⁻ PEG2_Cl->Conjugate_Cl SN2 Reaction Nucleophile Protein-Nu: Nucleophile->Conjugate_Cl Thio_PEG PEG-Maleimide Conjugate_Thio PEG-Thioether-Protein Thio_PEG->Conjugate_Thio Michael Addition Thiol Protein-SH Thiol->Conjugate_Thio

Reaction mechanisms of this compound and Thio-PEG (Maleimide) linkers.

Comparative Performance Data

Direct quantitative comparisons of this compound and thio-PEG linkers in the literature are scarce. However, based on the known chemistry of the reactive groups, a qualitative and semi-quantitative comparison can be made.

FeatureThis compound LinkerThio-PEG (Maleimide) Linker
Target Residues Primary amines (Lysine, N-terminus), Thiols (Cysteine)Primarily Thiols (Cysteine)
Reaction Selectivity Moderate; can react with multiple nucleophilesHigh for thiols at controlled pH
Reaction pH Typically neutral to slightly basicNeutral to slightly acidic (pH 6.5-7.5)[1]
Reaction Speed Generally slow (hours to days)Rapid (minutes to a few hours)[5]
Reaction Efficiency Variable, often requires excess linkerHigh, can approach quantitative yields[6]
Resulting Linkage Alkyl-amine or Alkyl-thiolThioether
Linkage Stability Highly stableThe succinimidyl thioether can be susceptible to retro-Michael reaction and thiol exchange, but can be stabilized by hydrolysis of the succinimide ring.[7][8]

Stability of the Resulting Conjugate

The stability of the linkage formed between the PEG linker and the biomolecule is of paramount importance, especially for therapeutic applications where the conjugate must remain intact in circulation.

The alkyl-amine or alkyl-thiol bond formed from a this compound linker is generally considered to be highly stable under physiological conditions, as it is a simple carbon-nitrogen or carbon-sulfur single bond.

In contrast, the thioether bond within the succinimidyl ring formed from a maleimide-thiol reaction has been shown to be susceptible to a retro-Michael reaction , which can lead to deconjugation or exchange with other thiols, such as glutathione, in vivo.[7][8] However, the stability of this linkage can be significantly enhanced through the hydrolysis of the succinimide ring, a process that can be accelerated by using maleimides with electron-withdrawing N-substituents.[7] Once the ring is opened, the resulting thioether is much more stable.[7]

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a general workflow for the bioconjugation of a protein with a PEG linker.

G Start Start Protein_Prep Protein Preparation (Buffer Exchange, Concentration Adjustment) Start->Protein_Prep Conjugation Conjugation Reaction (Incubation at controlled temperature and pH) Protein_Prep->Conjugation Linker_Prep PEG Linker Preparation (Dissolution in appropriate buffer) Linker_Prep->Conjugation Quenching Quenching (Optional, to stop the reaction) Conjugation->Quenching Purification Purification (e.g., SEC, IEX, Dialysis) to remove excess linker and unreacted protein Quenching->Purification Characterization Characterization of Conjugate (e.g., SDS-PAGE, Mass Spectrometry, HPLC) Purification->Characterization End End Characterization->End

A general workflow for protein bioconjugation.
Protocol for Protein Labeling with a Halo-PEG Linker (as a proxy for this compound)

This protocol is adapted from methods used for HaloTag® labeling, which involves the reaction of a chloroalkane linker with a specific protein tag.[9][10] This serves as a representative protocol for the conjugation of a chloro-PEG linker to a protein.

Materials:

  • Protein to be labeled in a suitable buffer (e.g., PBS, pH 7.4)

  • Chloro-PEG linker (e.g., this compound)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching reagent (e.g., Tris buffer, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography column)

Procedure:

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 1-10 mg/mL) in the desired reaction buffer. If necessary, perform a buffer exchange.

  • Linker Preparation: Dissolve the chloro-PEG linker in the reaction buffer to a stock concentration (e.g., 10-100 mM).

  • Conjugation: Add the chloro-PEG linker stock solution to the protein solution at a desired molar excess (e.g., 20-100 fold molar excess of linker to protein). Incubate the reaction mixture at room temperature or 37°C for several hours to overnight with gentle mixing. The optimal reaction time and temperature should be determined empirically.

  • Quenching (Optional): To stop the reaction, a quenching reagent with a high concentration of nucleophiles, such as Tris buffer, can be added to a final concentration of 50-100 mM.

  • Purification: Remove excess unreacted PEG linker and any byproducts by size-exclusion chromatography, dialysis, or other suitable purification methods.

  • Characterization: Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight, and by mass spectrometry to confirm the degree of PEGylation.

Protocol for Protein Conjugation with a Thio-PEG (Maleimide) Linker

This protocol is a standard procedure for the site-specific PEGylation of cysteine residues.

Materials:

  • Cysteine-containing protein in a thiol-free buffer (e.g., phosphate buffer, pH 6.5-7.5)

  • Maleimide-PEG linker

  • Reducing agent (optional, e.g., TCEP) to reduce disulfide bonds if necessary

  • Reaction buffer (e.g., phosphate buffer with EDTA, pH 6.5-7.5)

  • Quenching reagent (e.g., free cysteine or beta-mercaptoethanol)

  • Purification system

Procedure:

  • Protein Preparation: If the target cysteine is in a disulfide bond, it must first be reduced. Incubate the protein with a 10-20 fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature. Remove the reducing agent by a desalting column. The protein should be in a thiol-free buffer.

  • Linker Preparation: Dissolve the Maleimide-PEG linker in the reaction buffer immediately before use to minimize hydrolysis of the maleimide group.

  • Conjugation: Add the Maleimide-PEG linker solution to the protein solution at a 2-10 fold molar excess. Incubate the reaction for 1-2 hours at room temperature or 4°C.

  • Quenching: Quench the reaction by adding a free thiol-containing compound like cysteine or beta-mercaptoethanol to react with any excess maleimide-PEG.

  • Purification: Purify the conjugate using standard protein purification techniques to remove unreacted materials.

  • Characterization: Confirm conjugation and purity using SDS-PAGE, mass spectrometry, and HPLC.

Conclusion and Recommendations

The choice between a this compound and a thio-PEG linker is highly dependent on the specific requirements of the bioconjugation application.

This compound linkers offer the advantage of forming a highly stable bond with nucleophilic residues. However, their lower reactivity and selectivity can lead to longer reaction times and a more heterogeneous product mixture, which may necessitate more rigorous purification. They may be suitable for applications where a very stable linkage is the primary concern and site-specificity is less critical.

Thio-PEG linkers , particularly maleimide-PEGs, provide a highly efficient and site-specific method for PEGylating cysteine residues. This leads to the production of more homogeneous conjugates with a well-defined drug-to-antibody ratio in the case of ADCs. While the initial thioether linkage can be labile, strategies exist to enhance its stability. For applications requiring high precision and homogeneity, thio-PEG linkers are generally the superior choice.

Researchers should carefully consider the trade-offs between reactivity, selectivity, and linkage stability when selecting a PEG linker for their bioconjugation needs. Small-scale pilot experiments are always recommended to optimize the reaction conditions for a specific biomolecule and linker pair.

References

Navigating the Immunogenicity of PEGylated Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and mitigating the immunogenicity of polyethylene glycol (PEG) conjugates is a critical aspect of therapeutic development. This guide provides an objective comparison of PEGylated compounds, focusing on the factors influencing their immunogenicity, and presents data on less immunogenic alternatives. Detailed experimental protocols and visual workflows are included to support the assessment of immunogenicity.

The conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. PEGylation can increase a drug's hydrodynamic size, prolonging its circulation half-life by reducing renal clearance and shielding it from enzymatic degradation. However, the immune system can recognize PEG as a foreign substance, leading to the production of anti-PEG antibodies. This immune response can compromise the efficacy and safety of PEGylated therapeutics, potentially causing accelerated clearance of the drug and hypersensitivity reactions.[1][2][3]

The immunogenicity of PEG is not inherent to the polymer itself, which is considered a hapten, but arises when it is conjugated to a carrier molecule such as a protein, lipid, or nanoparticle.[1][4][5] The characteristics of the PEG molecule, the linker chemistry used for conjugation, and the nature of the conjugated molecule all play a role in the potential for an immunogenic response.

Factors Influencing the Immunogenicity of PEG Conjugates

Several factors have been identified that influence the immunogenicity of PEGylated molecules:

  • Molecular Weight: Higher molecular weight PEGs (e.g., 30,000 Da) have been shown to induce a stronger anti-PEG antibody response compared to their lower molecular weight counterparts (e.g., 2,000 or 5,000 Da).[6]

  • Structure: Branched PEG structures may offer better shielding of the protein core from the immune system compared to linear PEG chains.[7]

  • Carrier Molecule: The nature of the molecule to which PEG is conjugated significantly influences the resulting immunogenicity. PEG conjugated to more immunogenic proteins or nanoparticles can lead to a more robust anti-PEG antibody response.[2]

Comparison with PEGylation Alternatives

Concerns about the immunogenicity of PEG have driven the development of alternative polymers to improve the pharmacokinetic properties of biologics. These alternatives aim to provide the benefits of PEGylation while exhibiting lower immunogenicity.

Polymer ClassExample(s)Key CharacteristicsReported Immunogenicity
Polypeptides XTEN, PASylation, PolysarcosineBiodegradable, biocompatible, tunable hydrophilicity.[8][9]Generally considered to have low immunogenicity.[10]
Zwitterionic Polymers Poly(carboxybetaine), Poly(sulfobetaine)Highly hydrophilic, excellent resistance to protein fouling.[4][10]Studies have shown that protein conjugates with zwitterionic polymers can avoid the generation of anti-polymer antibodies.[11][12][13]
Other Hydrophilic Polymers Poly(N-(2-hydroxypropyl)methacrylamide) (PHPMA)Biocompatible, has been used as a carrier for chemotherapeutics.Generally considered to have low immunogenicity.

Experimental Assessment of Immunogenicity

The most common method for assessing the immunogenicity of PEGylated conjugates is the detection of anti-PEG antibodies in biological samples using an enzyme-linked immunosorbent assay (ELISA).

Experimental Protocol: Anti-PEG Antibody ELISA (Direct ELISA)

This protocol outlines a standard direct ELISA for the detection of anti-PEG IgG and IgM antibodies in serum or plasma.

Materials:

  • High-binding 96-well microplate

  • PEG-BSA (Bovine Serum Albumin) or other suitable PEGylated protein for coating

  • Phosphate-Buffered Saline (PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Serum/plasma samples from treated and control subjects

  • Anti-PEG antibody positive control

  • HRP-conjugated anti-human IgG and IgM secondary antibodies

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well microplate with a PEGylated protein (e.g., PEG-BSA) at a concentration of 1-10 µg/mL in PBS. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound coating antigen.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate three times with wash buffer.

  • Sample Incubation: Dilute serum/plasma samples and controls in blocking buffer (a starting dilution of 1:100 is common). Add 100 µL of diluted samples to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of HRP-conjugated anti-human IgG or IgM (diluted according to the manufacturer's instructions) to the appropriate wells. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development is observed.

  • Stopping the Reaction: Add 100 µL of stop solution to each well to stop the color development.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

The presence and level of anti-PEG antibodies are determined by comparing the absorbance values of the test samples to those of the negative controls and a standard curve generated from the positive control.

Visualizing the Process

To better understand the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_plate_prep Plate Preparation cluster_assay Assay Procedure cluster_detection Detection p1 Coat Plate with PEG-Antigen p2 Wash p1->p2 p3 Block Plate p2->p3 p4 Wash p3->p4 a1 Add Diluted Serum/Plasma Samples p4->a1 a2 Incubate a1->a2 a3 Wash a2->a3 a4 Add HRP-conjugated Secondary Antibody a3->a4 a5 Incubate a4->a5 a6 Wash a5->a6 d1 Add TMB Substrate a6->d1 d2 Incubate (in dark) d1->d2 d3 Add Stop Solution d2->d3 d4 Read Absorbance at 450 nm d3->d4

Fig 1. Experimental workflow for the detection of anti-PEG antibodies using a direct ELISA.

B_cell_activation cluster_recognition Antigen Recognition cluster_internalization Internalization & Processing cluster_activation B-Cell Activation cluster_differentiation Differentiation peg_conjugate PEGylated Conjugate bcr B-Cell Receptor (BCR) peg_conjugate->bcr Binds to b_cell B-Cell internalization Internalization of PEG-Conjugate b_cell->internalization processing Antigen Processing internalization->processing presentation Presentation on MHC-II processing->presentation t_cell_help T-Helper Cell Interaction presentation->t_cell_help cytokine_release Cytokine Release t_cell_help->cytokine_release b_cell_activation B-Cell Activation & Proliferation cytokine_release->b_cell_activation plasma_cell Plasma Cell b_cell_activation->plasma_cell memory_cell Memory B-Cell b_cell_activation->memory_cell antibody_production Anti-PEG Antibody Production plasma_cell->antibody_production

Fig 2. Simplified signaling pathway of B-cell activation by a PEGylated antigen.

Conclusion

The immunogenicity of PEGylated conjugates is a multifaceted issue that requires careful consideration during drug development. While PEGylation offers significant advantages, the potential for an immune response necessitates a thorough risk assessment. Factors such as PEG size and the nature of the conjugated molecule are key determinants of immunogenicity. The availability of less immunogenic alternatives, such as zwitterionic polymers and certain polypeptides, provides promising avenues for the development of next-generation biotherapeutics with improved safety profiles. Standardized and robust methods for detecting anti-PEG antibodies, such as the ELISA protocol detailed here, are essential tools for monitoring and mitigating the immunogenic risks associated with PEGylated drugs.

References

Safety Operating Guide

Proper Disposal of PEG2-Cl: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of PEG2-Cl, a chlorinated polyethylene glycol compound. Adherence to these protocols is paramount for ensuring personnel safety, environmental protection, and regulatory compliance.

Given that this compound is a halogenated organic compound, it must be treated as hazardous waste. The presence of chlorine significantly alters the disposal requirements from those of standard polyethylene glycol (PEG). Improper disposal of chlorinated compounds can lead to the formation of toxic byproducts and long-term environmental contamination.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult your institution's specific Environmental Health & Safety (EHS) guidelines. The following are general best-practice recommendations for handling this compound waste.

Personal Protective Equipment (PPE):

PPE CategoryRecommended EquipmentPurpose
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from accidental splashes.
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact with the chemical.
Body Protection Laboratory coatProtects clothing and skin from contamination.
Respiratory Use in a well-ventilated area or under a fume hood.Minimizes inhalation exposure.

Step-by-Step Disposal Procedure for this compound

The recommended procedure for this compound disposal is to treat it as a halogenated organic hazardous waste. This approach ensures the highest level of safety and regulatory compliance.

Step 1: Waste Segregation

Proper segregation is the foundation of safe chemical waste disposal. Halogenated organic wastes must be collected separately from all other waste streams to prevent dangerous reactions and to ensure proper treatment.

  • Do not mix this compound waste with non-halogenated organic solvents, acids, bases, or aqueous waste.[1][2][3]

  • Collect all materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and grossly contaminated PPE, in a designated hazardous waste container for halogenated organics.

Step 2: Waste Collection and Container Labeling

  • Use a chemically compatible, leak-proof container with a secure screw-top cap for collecting liquid this compound waste.

  • The container must be clearly labeled as "Hazardous Waste" before the first drop of waste is added.[3][4]

  • The label must include the full chemical name: "this compound" or "Chlorinated Polyethylene Glycol" and a list of all chemical constituents in the waste stream. Do not use abbreviations or chemical formulas.[4]

  • Keep the waste container closed at all times, except when actively adding waste.[3][4]

Step 3: Storage of Hazardous Waste

  • Store the sealed hazardous waste container in a designated and properly labeled satellite accumulation area within the laboratory.

  • Ensure the storage area is cool, dry, and well-ventilated.[3][4]

  • Store the container in secondary containment to prevent spills.[3]

Step 4: Arranging for Disposal

  • Once the waste container is full, or if it has been in storage for a prolonged period, arrange for its disposal through your institution's EHS office or a licensed chemical waste disposal contractor.[5]

  • Follow all institutional procedures for waste pickup, including the completion of any necessary forms or online requests.

Key Disposal Principles for Halogenated Compounds:

PrincipleGuideline
Waste Classification Halogenated Organic Waste.[1][3]
Primary Disposal Method Incineration at a regulated hazardous waste facility.[1]
Prohibited Disposal Do not dispose of down the drain or in regular trash.[4][6] Halogenated compounds can harm aquatic life and damage wastewater treatment systems.[6]
Spill Management In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand), place it in a sealed container, and dispose of it as hazardous waste.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Preparation cluster_1 Waste Handling cluster_2 Final Disposal A Don Appropriate PPE C Segregate as Halogenated Waste A->C B Consult Institutional EHS Guidelines B->C D Collect in a Labeled, Sealed Container C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS for Waste Pickup E->F G Complete Disposal Documentation F->G H Waste Transported for Incineration G->H

Caption: A flowchart outlining the key steps for the safe disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.